Trebenzomine
Beschreibung
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAKSHVOONYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23915-74-4 (hydrochloride) | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865123 | |
| Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23915-73-3 | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREBENZOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Central Nervous System Mechanism of Action of Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] Despite its initial exploration, publicly available scientific literature detailing its specific mechanism of action within the central nervous system (CNS) is exceedingly scarce. This guide serves to consolidate the limited existing information and to highlight the significant gaps in our understanding of this compound. Due to the lack of detailed data, this document will focus on the historical context of this compound's classification and the general pharmacological principles that may be relevant, rather than providing an in-depth analysis of its molecular interactions.
Introduction to this compound
This compound is a chemical entity with the systematic name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. Its potential dual utility as an antipsychotic and antidepressant suggests a complex pharmacological profile, likely involving modulation of one or more key neurotransmitter systems in the brain, such as dopamine, serotonin (B10506), or norepinephrine. However, without specific binding affinity (Ki) or functional assay (e.g., IC50 for reuptake inhibition) data, its precise molecular targets remain speculative.
Postulated Mechanism of Action: Monoamine Oxidase Inhibition
Given its historical context and therapeutic indications, it is plausible that this compound may function as a monoamine oxidase inhibitor (MAOI). MAOIs are a class of drugs that increase the levels of key neurotransmitters by inhibiting the enzyme monoamine oxidase, which is responsible for their degradation.[2][3][4] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and are differentially distributed throughout the brain and body.
-
MAO-A primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.
-
MAO-B has a higher affinity for dopamine. Its inhibition is a therapeutic strategy in Parkinson's disease.
A non-selective MAOI, inhibiting both isoforms, would lead to a broad increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, which could theoretically account for both antidepressant and antipsychotic effects.
Signaling Pathway Diagram: General Monoamine Oxidase Inhibition
Caption: Postulated mechanism of this compound as a monoamine oxidase inhibitor.
Quantitative Data Summary
A thorough search of scientific databases has not yielded any publicly available quantitative data regarding the binding profile or functional activity of this compound. Therefore, the following table, which would typically summarize such data, remains empty.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Assay Type | Reference |
| Dopamine Transporter (DAT) | Not Available | Not Available | Not Available | |
| Serotonin Transporter (SERT) | Not Available | Not Available | Not Available | |
| Norepinephrine Transporter (NET) | Not Available | Not Available | Not Available | |
| Dopamine Receptors (D1, D2, etc.) | Not Available | Not Available | Not Available | |
| Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Not Available | Not Available | Not Available | |
| Adrenergic Receptors (α1, α2, β) | Not Available | Not Available | Not Available | |
| Monoamine Oxidase A (MAO-A) | Not Available | Not Available | Not Available | |
| Monoamine Oxidase B (MAO-B) | Not Available | Not Available | Not Available |
Experimental Protocols
The absence of published primary research on the CNS mechanism of action of this compound means that there are no specific experimental protocols to detail. However, for the benefit of researchers wishing to investigate this compound, a generalized workflow for characterizing the pharmacological profile of a novel psychotropic agent is provided below.
Experimental Workflow Diagram: Pharmacological Characterization of a Novel CNS Drug
Caption: A generalized experimental workflow for CNS drug discovery.
Conclusion and Future Directions
The current understanding of this compound's mechanism of action in the CNS is severely limited by the lack of published research. While its historical classification suggests a potential role as a monoamine oxidase inhibitor, this remains unconfirmed. To elucidate the pharmacological properties of this compound, a comprehensive in vitro and in vivo characterization is required. This would involve a battery of radioligand binding and functional assays against a wide range of CNS targets, followed by ex vivo and in vivo studies to confirm target engagement and assess behavioral effects. Such research would be essential to validate any potential therapeutic utility of this compound and to understand its place within the landscape of psychotropic agents.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Central Nervous System Mechanism of Action of Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] Despite its initial exploration, publicly available scientific literature detailing its specific mechanism of action within the central nervous system (CNS) is exceedingly scarce. This guide serves to consolidate the limited existing information and to highlight the significant gaps in our understanding of this compound. Due to the lack of detailed data, this document will focus on the historical context of this compound's classification and the general pharmacological principles that may be relevant, rather than providing an in-depth analysis of its molecular interactions.
Introduction to this compound
This compound is a chemical entity with the systematic name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. Its potential dual utility as an antipsychotic and antidepressant suggests a complex pharmacological profile, likely involving modulation of one or more key neurotransmitter systems in the brain, such as dopamine, serotonin, or norepinephrine. However, without specific binding affinity (Ki) or functional assay (e.g., IC50 for reuptake inhibition) data, its precise molecular targets remain speculative.
Postulated Mechanism of Action: Monoamine Oxidase Inhibition
Given its historical context and therapeutic indications, it is plausible that this compound may function as a monoamine oxidase inhibitor (MAOI). MAOIs are a class of drugs that increase the levels of key neurotransmitters by inhibiting the enzyme monoamine oxidase, which is responsible for their degradation.[2][3][4] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and are differentially distributed throughout the brain and body.
-
MAO-A primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.
-
MAO-B has a higher affinity for dopamine. Its inhibition is a therapeutic strategy in Parkinson's disease.
A non-selective MAOI, inhibiting both isoforms, would lead to a broad increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, which could theoretically account for both antidepressant and antipsychotic effects.
Signaling Pathway Diagram: General Monoamine Oxidase Inhibition
Caption: Postulated mechanism of this compound as a monoamine oxidase inhibitor.
Quantitative Data Summary
A thorough search of scientific databases has not yielded any publicly available quantitative data regarding the binding profile or functional activity of this compound. Therefore, the following table, which would typically summarize such data, remains empty.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Assay Type | Reference |
| Dopamine Transporter (DAT) | Not Available | Not Available | Not Available | |
| Serotonin Transporter (SERT) | Not Available | Not Available | Not Available | |
| Norepinephrine Transporter (NET) | Not Available | Not Available | Not Available | |
| Dopamine Receptors (D1, D2, etc.) | Not Available | Not Available | Not Available | |
| Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Not Available | Not Available | Not Available | |
| Adrenergic Receptors (α1, α2, β) | Not Available | Not Available | Not Available | |
| Monoamine Oxidase A (MAO-A) | Not Available | Not Available | Not Available | |
| Monoamine Oxidase B (MAO-B) | Not Available | Not Available | Not Available |
Experimental Protocols
The absence of published primary research on the CNS mechanism of action of this compound means that there are no specific experimental protocols to detail. However, for the benefit of researchers wishing to investigate this compound, a generalized workflow for characterizing the pharmacological profile of a novel psychotropic agent is provided below.
Experimental Workflow Diagram: Pharmacological Characterization of a Novel CNS Drug
Caption: A generalized experimental workflow for CNS drug discovery.
Conclusion and Future Directions
The current understanding of this compound's mechanism of action in the CNS is severely limited by the lack of published research. While its historical classification suggests a potential role as a monoamine oxidase inhibitor, this remains unconfirmed. To elucidate the pharmacological properties of this compound, a comprehensive in vitro and in vivo characterization is required. This would involve a battery of radioligand binding and functional assays against a wide range of CNS targets, followed by ex vivo and in vivo studies to confirm target engagement and assess behavioral effects. Such research would be essential to validate any potential therapeutic utility of this compound and to understand its place within the landscape of psychotropic agents.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Trebenzomine: A Review of its Preclinical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that was investigated for its potential antidepressant and antipsychotic properties. Structurally distinct from other psychoactive compounds of its time, this compound presented a unique preclinical profile that suggested a novel mechanism of action. This technical guide synthesizes the available preclinical data on this compound, focusing on its pharmacological characteristics. Due to the discontinuation of its development, a comprehensive quantitative dataset and detailed experimental protocols are not publicly available. This document compiles the accessible qualitative information to provide an overview of its pharmacological profile.
Pharmacodynamics
The primary mechanism of action of this compound appears to be distinct from typical antipsychotics, which primarily act as dopamine (B1211576) D2 receptor antagonists. Preclinical studies suggest that this compound's effects are not mediated by direct dopamine receptor blockade.
Receptor Binding Profile
Direct quantitative binding affinity data for this compound at various receptors are not available in the public domain. However, qualitative assessments from early preclinical research provide some insights into its binding characteristics.
Table 1: Qualitative Receptor Binding Information for this compound (CI-686)
| Target | Finding | Implication |
| Dopamine D2 Receptor | Did not compete effectively with [3H]-spiroperidol for binding in calf striatal tissue. | Suggests a low affinity for the D2 receptor, differentiating it from typical antipsychotics. |
In Vivo Pharmacology
Preclinical in vivo studies in animal models were conducted to characterize the functional effects of this compound. These studies explored its impact on behaviors mediated by central monoaminergic systems.
Table 2: Summary of In Vivo Pharmacological Effects of this compound (CI-686)
| Model | Effect of this compound | Potential Implication |
| Apomorphine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of post-synaptic dopamine receptor interaction. |
| Amphetamine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of pre-synaptic dopamine release/reuptake effects. |
| Dopamine Metabolism | Effects on dopamine metabolism were determined. | Suggests modulation of dopamine turnover. |
| Serum Prolactin Levels | Effects on serum prolactin levels were determined. | Prolactin levels are regulated by dopamine; atypical effects suggest a non-D2 antagonist mechanism. |
The unique profile of this compound in these preclinical models led researchers to hypothesize a mechanism of action independent of direct dopamine antagonism, which was a novel concept for antipsychotic development at the time[1].
Mechanism of Action Hypothesis
Based on the available preclinical data, this compound's mechanism of action is hypothesized to be atypical. Instead of directly blocking dopamine receptors, it may modulate dopaminergic neurotransmission through indirect means. The observed effects on dopamine metabolism without significant D2 receptor binding suggest a potential interaction with other components of the dopaminergic system or other neurotransmitter systems that regulate dopamine function.
Hypothesized interaction of this compound with dopaminergic neurotransmission.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. The discontinuation of its development likely precluded the extensive pharmacokinetic profiling that is standard for modern drug candidates.
Table 3: Pharmacokinetic Parameters of this compound (CI-686)
| Parameter | Value | Species | Route of Administration |
| Absorption | Not Available | - | - |
| Tmax | Not Available | - | - |
| Cmax | Not Available | - | - |
| Bioavailability | Not Available | - | - |
| Distribution | Not Available | - | - |
| Vd | Not Available | - | - |
| Protein Binding | Not Available | - | - |
| Metabolism | Not Available | - | - |
| Metabolites | Not Available | - | - |
| CYP Involvement | Not Available | - | - |
| Excretion | Not Available | - | - |
| Half-life (t1/2) | Not Available | - | - |
| Clearance | Not Available | - | - |
Experimental Protocols
The precise and detailed experimental protocols for the preclinical studies of this compound are not available in the published literature. The following represents a generalized workflow that would have been typical for the types of studies conducted.
A generalized workflow for preclinical pharmacological assessment.
Signaling Pathways
Information regarding the specific intracellular signaling pathways modulated by this compound is not available. Given its proposed atypical mechanism of action, it is plausible that its effects are mediated through signaling cascades that are indirectly linked to dopamine receptor activation or through entirely different receptor systems that modulate dopaminergic tone. Without further data, any depiction of its impact on signaling pathways would be purely speculative.
Conclusion
This compound (CI-686) represents an early effort in the development of atypical antipsychotic and antidepressant medications. The limited available preclinical data suggest a pharmacological profile distinct from the dopamine D2 receptor antagonists that dominated the therapeutic landscape at the time. Its unique properties, particularly its apparent lack of direct, high-affinity binding to dopamine receptors while still influencing dopamine metabolism and related behaviors, hinted at a novel mechanism of action. However, the absence of comprehensive quantitative pharmacological and pharmacokinetic data, along with detailed experimental protocols, significantly curtails a complete understanding of this compound. The information presented in this guide is based on the sparse historical data and is intended to provide a qualitative overview for research and drug development professionals interested in the evolution of psychopharmacology. Further investigation into the specific molecular targets and signaling pathways of this compound would require re-synthesis and a full preclinical characterization using modern pharmacological techniques.
References
Trebenzomine: A Review of its Preclinical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that was investigated for its potential antidepressant and antipsychotic properties. Structurally distinct from other psychoactive compounds of its time, this compound presented a unique preclinical profile that suggested a novel mechanism of action. This technical guide synthesizes the available preclinical data on this compound, focusing on its pharmacological characteristics. Due to the discontinuation of its development, a comprehensive quantitative dataset and detailed experimental protocols are not publicly available. This document compiles the accessible qualitative information to provide an overview of its pharmacological profile.
Pharmacodynamics
The primary mechanism of action of this compound appears to be distinct from typical antipsychotics, which primarily act as dopamine D2 receptor antagonists. Preclinical studies suggest that this compound's effects are not mediated by direct dopamine receptor blockade.
Receptor Binding Profile
Direct quantitative binding affinity data for this compound at various receptors are not available in the public domain. However, qualitative assessments from early preclinical research provide some insights into its binding characteristics.
Table 1: Qualitative Receptor Binding Information for this compound (CI-686)
| Target | Finding | Implication |
| Dopamine D2 Receptor | Did not compete effectively with [3H]-spiroperidol for binding in calf striatal tissue. | Suggests a low affinity for the D2 receptor, differentiating it from typical antipsychotics. |
In Vivo Pharmacology
Preclinical in vivo studies in animal models were conducted to characterize the functional effects of this compound. These studies explored its impact on behaviors mediated by central monoaminergic systems.
Table 2: Summary of In Vivo Pharmacological Effects of this compound (CI-686)
| Model | Effect of this compound | Potential Implication |
| Apomorphine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of post-synaptic dopamine receptor interaction. |
| Amphetamine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of pre-synaptic dopamine release/reuptake effects. |
| Dopamine Metabolism | Effects on dopamine metabolism were determined. | Suggests modulation of dopamine turnover. |
| Serum Prolactin Levels | Effects on serum prolactin levels were determined. | Prolactin levels are regulated by dopamine; atypical effects suggest a non-D2 antagonist mechanism. |
The unique profile of this compound in these preclinical models led researchers to hypothesize a mechanism of action independent of direct dopamine antagonism, which was a novel concept for antipsychotic development at the time[1].
Mechanism of Action Hypothesis
Based on the available preclinical data, this compound's mechanism of action is hypothesized to be atypical. Instead of directly blocking dopamine receptors, it may modulate dopaminergic neurotransmission through indirect means. The observed effects on dopamine metabolism without significant D2 receptor binding suggest a potential interaction with other components of the dopaminergic system or other neurotransmitter systems that regulate dopamine function.
Hypothesized interaction of this compound with dopaminergic neurotransmission.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. The discontinuation of its development likely precluded the extensive pharmacokinetic profiling that is standard for modern drug candidates.
Table 3: Pharmacokinetic Parameters of this compound (CI-686)
| Parameter | Value | Species | Route of Administration |
| Absorption | Not Available | - | - |
| Tmax | Not Available | - | - |
| Cmax | Not Available | - | - |
| Bioavailability | Not Available | - | - |
| Distribution | Not Available | - | - |
| Vd | Not Available | - | - |
| Protein Binding | Not Available | - | - |
| Metabolism | Not Available | - | - |
| Metabolites | Not Available | - | - |
| CYP Involvement | Not Available | - | - |
| Excretion | Not Available | - | - |
| Half-life (t1/2) | Not Available | - | - |
| Clearance | Not Available | - | - |
Experimental Protocols
The precise and detailed experimental protocols for the preclinical studies of this compound are not available in the published literature. The following represents a generalized workflow that would have been typical for the types of studies conducted.
A generalized workflow for preclinical pharmacological assessment.
Signaling Pathways
Information regarding the specific intracellular signaling pathways modulated by this compound is not available. Given its proposed atypical mechanism of action, it is plausible that its effects are mediated through signaling cascades that are indirectly linked to dopamine receptor activation or through entirely different receptor systems that modulate dopaminergic tone. Without further data, any depiction of its impact on signaling pathways would be purely speculative.
Conclusion
This compound (CI-686) represents an early effort in the development of atypical antipsychotic and antidepressant medications. The limited available preclinical data suggest a pharmacological profile distinct from the dopamine D2 receptor antagonists that dominated the therapeutic landscape at the time. Its unique properties, particularly its apparent lack of direct, high-affinity binding to dopamine receptors while still influencing dopamine metabolism and related behaviors, hinted at a novel mechanism of action. However, the absence of comprehensive quantitative pharmacological and pharmacokinetic data, along with detailed experimental protocols, significantly curtails a complete understanding of this compound. The information presented in this guide is based on the sparse historical data and is intended to provide a qualitative overview for research and drug development professionals interested in the evolution of psychopharmacology. Further investigation into the specific molecular targets and signaling pathways of this compound would require re-synthesis and a full preclinical characterization using modern pharmacological techniques.
References
Trebenzomine: An Inquiry into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] This dual-activity profile makes it an interesting subject for neuropharmacology and medicinal chemistry. This technical guide aims to provide an in-depth exploration of the structure-activity relationship (SAR) of this compound. However, it is important to note that publicly available data on this compound's SAR is limited. Therefore, this document will present the known information and provide a hypothetical framework for SAR studies, including relevant experimental protocols and visualizations, to guide future research on this and similar compounds.
Chemical and Physical Properties
This compound, with the chemical formula C12H17NO, is identified by the IUPAC name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] Its basic structure features a chromane (B1220400) core, which is a benzopyran derivative.
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChem[2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | PubChem[2] |
| CAS Number | 23915-73-3 | PubChem[2] |
| Synonyms | CI-686, Trebenzomina, Trebenzominum | PubChem[2] |
Pharmacological Profile and Mechanism of Action
Early clinical studies in 1979 suggested that this compound possesses both antipsychotic and antidepressant properties.[1] The precise mechanism of action, however, is not well-documented in publicly accessible literature. Generally, compounds with such a mixed pharmacological profile interact with multiple neurotransmitter systems in the brain. The primary targets for antipsychotic and antidepressant drugs are often dopaminergic and serotonergic receptors. A hypothetical mechanism of action for this compound could involve modulation of these pathways.
To elucidate the mechanism of action, a series of binding and functional assays would be required.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound.
Structure-Activity Relationship (SAR) Studies: A Proposed Framework
A comprehensive SAR study for this compound would involve the synthesis of a series of analogs to probe the importance of different structural features for its biological activity. The following sections outline a potential workflow for such a study.
Synthesis of Analogs
The synthesis of this compound analogs would likely start from a substituted phenol, followed by the construction of the chromane ring system. Key modifications to explore would include:
-
Modification of the N,N-dimethylamino group: Varying the alkyl substituents on the nitrogen to explore the impact of steric bulk and basicity.
-
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzene (B151609) ring to alter electronic properties.
-
Modification of the methyl group at position 2: Replacing the methyl group with other alkyl or functional groups to probe the steric and electronic requirements in this region.
-
Stereochemistry: Investigating the role of the stereocenters at positions 2 and 3 of the chromane ring.
Experimental Workflow for SAR Analysis
A typical workflow for screening and evaluating new analogs would involve a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising compounds.
Caption: A proposed experimental workflow for SAR studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible SAR studies. Below are outlines for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its analogs to a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.
In Vivo Behavioral Models
Objective: To assess the antipsychotic and antidepressant-like effects of lead compounds in animal models.
1. Prepulse Inhibition (PPI) of the Startle Reflex (Antipsychotic-like activity):
Methodology:
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response.
-
Acclimation: Animals (typically rodents) are acclimated to the testing room and then to the startle chamber.
-
Drug Administration: Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Test Session: The session consists of different trial types: a pulse-alone trial (a loud startling stimulus) and prepulse-pulse trials (a weaker prepulse stimulus preceding the startling pulse).
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic drugs like apomorphine (B128758) or PCP.
2. Forced Swim Test (Antidepressant-like activity):
Methodology:
-
Apparatus: A transparent cylinder filled with water.
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Test Session: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility is recorded during the last few minutes of the test.
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Logical Relationships in SAR
The interpretation of SAR data allows for the construction of a pharmacophore model, which describes the key structural features required for biological activity.
Caption: Logical flow from SAR data to a lead compound.
Conclusion
While this compound presented initial promise as a novel psychotropic agent, the lack of extensive, publicly available SAR data hinders a complete understanding of its therapeutic potential and molecular interactions. The frameworks and methodologies outlined in this guide provide a roadmap for future research, not only for this compound but for the rational design of new molecules targeting the complex neuropharmacology of psychiatric disorders. A systematic investigation into the SAR of the chromane scaffold could unveil novel compounds with improved efficacy and safety profiles.
References
Trebenzomine: An Inquiry into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] This dual-activity profile makes it an interesting subject for neuropharmacology and medicinal chemistry. This technical guide aims to provide an in-depth exploration of the structure-activity relationship (SAR) of this compound. However, it is important to note that publicly available data on this compound's SAR is limited. Therefore, this document will present the known information and provide a hypothetical framework for SAR studies, including relevant experimental protocols and visualizations, to guide future research on this and similar compounds.
Chemical and Physical Properties
This compound, with the chemical formula C12H17NO, is identified by the IUPAC name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] Its basic structure features a chromane core, which is a benzopyran derivative.
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChem[2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | PubChem[2] |
| CAS Number | 23915-73-3 | PubChem[2] |
| Synonyms | CI-686, Trebenzomina, Trebenzominum | PubChem[2] |
Pharmacological Profile and Mechanism of Action
Early clinical studies in 1979 suggested that this compound possesses both antipsychotic and antidepressant properties.[1] The precise mechanism of action, however, is not well-documented in publicly accessible literature. Generally, compounds with such a mixed pharmacological profile interact with multiple neurotransmitter systems in the brain. The primary targets for antipsychotic and antidepressant drugs are often dopaminergic and serotonergic receptors. A hypothetical mechanism of action for this compound could involve modulation of these pathways.
To elucidate the mechanism of action, a series of binding and functional assays would be required.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound.
Structure-Activity Relationship (SAR) Studies: A Proposed Framework
A comprehensive SAR study for this compound would involve the synthesis of a series of analogs to probe the importance of different structural features for its biological activity. The following sections outline a potential workflow for such a study.
Synthesis of Analogs
The synthesis of this compound analogs would likely start from a substituted phenol, followed by the construction of the chromane ring system. Key modifications to explore would include:
-
Modification of the N,N-dimethylamino group: Varying the alkyl substituents on the nitrogen to explore the impact of steric bulk and basicity.
-
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzene ring to alter electronic properties.
-
Modification of the methyl group at position 2: Replacing the methyl group with other alkyl or functional groups to probe the steric and electronic requirements in this region.
-
Stereochemistry: Investigating the role of the stereocenters at positions 2 and 3 of the chromane ring.
Experimental Workflow for SAR Analysis
A typical workflow for screening and evaluating new analogs would involve a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising compounds.
Caption: A proposed experimental workflow for SAR studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible SAR studies. Below are outlines for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its analogs to a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.
In Vivo Behavioral Models
Objective: To assess the antipsychotic and antidepressant-like effects of lead compounds in animal models.
1. Prepulse Inhibition (PPI) of the Startle Reflex (Antipsychotic-like activity):
Methodology:
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response.
-
Acclimation: Animals (typically rodents) are acclimated to the testing room and then to the startle chamber.
-
Drug Administration: Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Test Session: The session consists of different trial types: a pulse-alone trial (a loud startling stimulus) and prepulse-pulse trials (a weaker prepulse stimulus preceding the startling pulse).
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic drugs like apomorphine or PCP.
2. Forced Swim Test (Antidepressant-like activity):
Methodology:
-
Apparatus: A transparent cylinder filled with water.
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Test Session: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility is recorded during the last few minutes of the test.
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Logical Relationships in SAR
The interpretation of SAR data allows for the construction of a pharmacophore model, which describes the key structural features required for biological activity.
Caption: Logical flow from SAR data to a lead compound.
Conclusion
While this compound presented initial promise as a novel psychotropic agent, the lack of extensive, publicly available SAR data hinders a complete understanding of its therapeutic potential and molecular interactions. The frameworks and methodologies outlined in this guide provide a roadmap for future research, not only for this compound but for the rational design of new molecules targeting the complex neuropharmacology of psychiatric disorders. A systematic investigation into the SAR of the chromane scaffold could unveil novel compounds with improved efficacy and safety profiles.
References
In Vitro Binding Profile of Trebenzomine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential antipsychotic and antidepressant properties. Its chemical structure is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. A comprehensive understanding of a compound's interaction with various neuroreceptors and transporters is fundamental to elucidating its mechanism of action and predicting its therapeutic and off-target effects. This document aims to provide an in-depth technical guide on the in vitro binding profile of this compound. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative in vitro binding data for this compound.
Despite extensive investigation, specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at a range of CNS targets, including dopamine, serotonin, and norepinephrine (B1679862) receptors and transporters, are not available in the public domain. This absence of data prevents a detailed quantitative analysis and comparison of its binding profile.
This guide will, therefore, focus on the general methodologies used to determine such binding profiles and provide a framework for the type of data that would be essential for a complete understanding of this compound's pharmacology.
Data Presentation
A comprehensive in vitro binding profile of this compound would typically be summarized in tables to allow for easy comparison of its affinity for various molecular targets. The following tables are presented as templates that would be populated with experimental data.
Table 1: Binding Affinities (Ki, nM) of this compound at Monoamine Transporters
| Transporter | Radioligand | Ki (nM) |
| Serotonin Transporter (SERT) | e.g., [³H]Citalopram | Data not available |
| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | Data not available |
| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | Data not available |
Table 2: Binding Affinities (Ki, nM) of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | e.g., [³H]8-OH-DPAT | Data not available |
| 5-HT2A | e.g., [³H]Ketanserin | Data not available |
| 5-HT2C | e.g., [³H]Mesulergine | Data not available |
| ... (other subtypes) | ... | Data not available |
Table 3: Binding Affinities (Ki, nM) of this compound at Dopamine (D) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | e.g., [³H]SCH 23390 | Data not available |
| D2 | e.g., [³H]Spiperone | Data not available |
| D3 | e.g., [³H]7-OH-DPAT | Data not available |
| ... (other subtypes) | ... | Data not available |
Table 4: Binding Affinities (Ki, nM) of this compound at Adrenergic (α, β) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| α1 | e.g., [³H]Prazosin | Data not available |
| α2 | e.g., [³H]Rauwolscine | Data not available |
| β | e.g., [³H]CGP-12177 | Data not available |
| ... (other subtypes) | ... | Data not available |
Experimental Protocols
The determination of the in vitro binding profile of a compound like this compound typically involves radioligand binding assays. These assays measure the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.
General Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor or transporter are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Key Concepts
To illustrate the principles and workflows involved in determining an in vitro binding profile, the following diagrams are provided.
Caption: Workflow for a typical radioligand binding assay.
Caption: Hypothetical mechanism of this compound action.
Conclusion
While this compound has been identified as a compound with potential psychotropic effects, a detailed in vitro binding profile, which is crucial for a modern understanding of its pharmacology, is not publicly available. The methodologies and frameworks presented in this guide outline the standard approach to generating such a profile. Should quantitative binding data for this compound become available, the provided tables would serve as a clear and structured format for its presentation, enabling a comprehensive assessment of its potential mechanisms of action and selectivity. Further research is required to fully characterize the in vitro pharmacology of this compound.
In Vitro Binding Profile of Trebenzomine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential antipsychotic and antidepressant properties. Its chemical structure is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. A comprehensive understanding of a compound's interaction with various neuroreceptors and transporters is fundamental to elucidating its mechanism of action and predicting its therapeutic and off-target effects. This document aims to provide an in-depth technical guide on the in vitro binding profile of this compound. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative in vitro binding data for this compound.
Despite extensive investigation, specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at a range of CNS targets, including dopamine, serotonin, and norepinephrine receptors and transporters, are not available in the public domain. This absence of data prevents a detailed quantitative analysis and comparison of its binding profile.
This guide will, therefore, focus on the general methodologies used to determine such binding profiles and provide a framework for the type of data that would be essential for a complete understanding of this compound's pharmacology.
Data Presentation
A comprehensive in vitro binding profile of this compound would typically be summarized in tables to allow for easy comparison of its affinity for various molecular targets. The following tables are presented as templates that would be populated with experimental data.
Table 1: Binding Affinities (Ki, nM) of this compound at Monoamine Transporters
| Transporter | Radioligand | Ki (nM) |
| Serotonin Transporter (SERT) | e.g., [³H]Citalopram | Data not available |
| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | Data not available |
| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | Data not available |
Table 2: Binding Affinities (Ki, nM) of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | e.g., [³H]8-OH-DPAT | Data not available |
| 5-HT2A | e.g., [³H]Ketanserin | Data not available |
| 5-HT2C | e.g., [³H]Mesulergine | Data not available |
| ... (other subtypes) | ... | Data not available |
Table 3: Binding Affinities (Ki, nM) of this compound at Dopamine (D) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | e.g., [³H]SCH 23390 | Data not available |
| D2 | e.g., [³H]Spiperone | Data not available |
| D3 | e.g., [³H]7-OH-DPAT | Data not available |
| ... (other subtypes) | ... | Data not available |
Table 4: Binding Affinities (Ki, nM) of this compound at Adrenergic (α, β) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| α1 | e.g., [³H]Prazosin | Data not available |
| α2 | e.g., [³H]Rauwolscine | Data not available |
| β | e.g., [³H]CGP-12177 | Data not available |
| ... (other subtypes) | ... | Data not available |
Experimental Protocols
The determination of the in vitro binding profile of a compound like this compound typically involves radioligand binding assays. These assays measure the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.
General Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor or transporter are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Key Concepts
To illustrate the principles and workflows involved in determining an in vitro binding profile, the following diagrams are provided.
Caption: Workflow for a typical radioligand binding assay.
Caption: Hypothetical mechanism of this compound action.
Conclusion
While this compound has been identified as a compound with potential psychotropic effects, a detailed in vitro binding profile, which is crucial for a modern understanding of its pharmacology, is not publicly available. The methodologies and frameworks presented in this guide outline the standard approach to generating such a profile. Should quantitative binding data for this compound become available, the provided tables would serve as a clear and structured format for its presentation, enabling a comprehensive assessment of its potential mechanisms of action and selectivity. Further research is required to fully characterize the in vitro pharmacology of this compound.
An Examination of Trebenzomine (CI-686): An Early Psychotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known by its developmental code CI-686, is a psychotropic agent that was investigated in the 1970s for its potential as an antipsychotic and antidepressant medication.[1] As a compound of historical interest, understanding its early neurochemical evaluation provides context for the evolution of psychopharmacology. This document synthesizes the limited publicly available information on this compound to provide a technical overview for researchers and drug development professionals. Due to the age of the research, comprehensive quantitative data and detailed modern experimental protocols are not available in the public domain.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Synonyms | CI-686, Trebenzomina, Trebenzominum |
Table 1: Chemical and Physical Properties of this compound.
Neurochemical Effects: A Historical Perspective
The primary focus of early research on this compound was its interaction with the dopaminergic system, a key target for antipsychotic drugs.
Dopaminergic System Interactions
A 1979 study investigated the effects of CI-686 on several markers of dopamine (B1211576) system activity. The research indicated that this compound possesses an "atypical" antidopaminergic profile, suggesting its mechanism of action differs from that of classical antipsychotics of the era.[1] The study explored its impact on:
-
Dopamine Metabolism: The specific changes in dopamine metabolites were assessed to understand the drug's influence on dopamine turnover.
-
Neuroleptic Binding: Competitive binding assays were performed to determine the affinity of this compound for dopamine receptors.
-
Serum Prolactin Levels: Prolactin secretion is regulated by dopamine, and changes in its serum levels can indicate antidopaminergic activity.
Unfortunately, the precise quantitative data from these experiments, such as receptor binding affinities (Ki or IC50 values), are not detailed in the available literature.
Experimental Protocols
The methodologies employed in the historical studies of this compound reflect the standards of the 1970s. While specific, step-by-step protocols are not available, the published research mentions the following experimental approaches:
-
Animal Models: Studies on the effects of this compound on stereotyped behaviors induced by apomorphine (B128758) and amphetamine were conducted in animal models.[1]
-
Radioligand Binding Assays: Neuroleptic binding was assessed using radioligand assay techniques to understand the drug-receptor interactions.[1]
-
Quantitative Pharmaco-electroencephalography (EEG): The effects of CI-686 on brain electrical activity were studied in humans to predict its neuroleptic properties.[2]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general concepts of dopaminergic signaling and a typical workflow for a competitive radioligand binding assay, which would have been central to the investigation of this compound's neurochemical effects.
Conclusion
This compound (CI-686) represents an early effort in the development of atypical antipsychotic agents. The available literature from the 1970s suggests a unique neurochemical profile with a mode of action distinct from typical neuroleptics of that period.[1] However, the discontinuation of its development has resulted in a lack of modern, comprehensive data on its neurochemical effects. For contemporary drug development professionals, the story of this compound serves as a historical case study, highlighting the evolution of research methodologies and the ongoing quest for novel mechanisms of action in the treatment of psychiatric disorders. Further investigation of this compound would require de novo synthesis and a full suite of modern in vitro and in vivo pharmacological assays.
References
- 1. Atypical antidopaminergic properties of CI-686: a potential antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of neuroleptic effects of CI-686 based on quantitative pharmaco-electroencephalography: drug profiles and dose response curves based on computerized cerebral bio-potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
An Examination of Trebenzomine (CI-686): An Early Psychotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known by its developmental code CI-686, is a psychotropic agent that was investigated in the 1970s for its potential as an antipsychotic and antidepressant medication.[1] As a compound of historical interest, understanding its early neurochemical evaluation provides context for the evolution of psychopharmacology. This document synthesizes the limited publicly available information on this compound to provide a technical overview for researchers and drug development professionals. Due to the age of the research, comprehensive quantitative data and detailed modern experimental protocols are not available in the public domain.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Synonyms | CI-686, Trebenzomina, Trebenzominum |
Table 1: Chemical and Physical Properties of this compound.
Neurochemical Effects: A Historical Perspective
The primary focus of early research on this compound was its interaction with the dopaminergic system, a key target for antipsychotic drugs.
Dopaminergic System Interactions
A 1979 study investigated the effects of CI-686 on several markers of dopamine system activity. The research indicated that this compound possesses an "atypical" antidopaminergic profile, suggesting its mechanism of action differs from that of classical antipsychotics of the era.[1] The study explored its impact on:
-
Dopamine Metabolism: The specific changes in dopamine metabolites were assessed to understand the drug's influence on dopamine turnover.
-
Neuroleptic Binding: Competitive binding assays were performed to determine the affinity of this compound for dopamine receptors.
-
Serum Prolactin Levels: Prolactin secretion is regulated by dopamine, and changes in its serum levels can indicate antidopaminergic activity.
Unfortunately, the precise quantitative data from these experiments, such as receptor binding affinities (Ki or IC50 values), are not detailed in the available literature.
Experimental Protocols
The methodologies employed in the historical studies of this compound reflect the standards of the 1970s. While specific, step-by-step protocols are not available, the published research mentions the following experimental approaches:
-
Animal Models: Studies on the effects of this compound on stereotyped behaviors induced by apomorphine and amphetamine were conducted in animal models.[1]
-
Radioligand Binding Assays: Neuroleptic binding was assessed using radioligand assay techniques to understand the drug-receptor interactions.[1]
-
Quantitative Pharmaco-electroencephalography (EEG): The effects of CI-686 on brain electrical activity were studied in humans to predict its neuroleptic properties.[2]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general concepts of dopaminergic signaling and a typical workflow for a competitive radioligand binding assay, which would have been central to the investigation of this compound's neurochemical effects.
Conclusion
This compound (CI-686) represents an early effort in the development of atypical antipsychotic agents. The available literature from the 1970s suggests a unique neurochemical profile with a mode of action distinct from typical neuroleptics of that period.[1] However, the discontinuation of its development has resulted in a lack of modern, comprehensive data on its neurochemical effects. For contemporary drug development professionals, the story of this compound serves as a historical case study, highlighting the evolution of research methodologies and the ongoing quest for novel mechanisms of action in the treatment of psychiatric disorders. Further investigation of this compound would require de novo synthesis and a full suite of modern in vitro and in vivo pharmacological assays.
References
- 1. Atypical antidopaminergic properties of CI-686: a potential antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of neuroleptic effects of CI-686 based on quantitative pharmaco-electroencephalography: drug profiles and dose response curves based on computerized cerebral bio-potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Trebenzomine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trebenzomine, a structurally unique chromanamine derivative, has historically been investigated for its psychotropic properties, demonstrating potential as both an antidepressant and an antipsychotic agent. This technical guide delves into the core pharmacology of this compound and explores the therapeutic promise of its derivatives. By examining its mechanism of action, particularly its role as a monoamine oxidase (MAO) inhibitor, and the neuroprotective capabilities of related chromene structures, we provide a comprehensive overview for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing antidepressant and neuroprotective efficacy, and visualizes key signaling pathways to facilitate a deeper understanding of this compound class.
Introduction to this compound
This compound (N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine) is a chiral small molecule with a chromanamine core. Its hydrochloride salt, with the chemical formula C₁₂H₁₈ClNO, has been the primary form utilized in research. Early studies identified its potential to modulate neurotransmitter systems, leading to its investigation for mood disorders and psychosis. The unique structural features of this compound distinguish it from other monoamine oxidase inhibitors and psychotropic agents, suggesting a distinct pharmacological profile with the potential for novel therapeutic applications.
Quantitative Pharmacological Data
While extensive quantitative data on a wide range of this compound derivatives remains limited in publicly accessible literature, this section summarizes the available data for the parent compound and a representative neuroprotective chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M).
| Compound | Assay | Target/Model | Result | Reference |
| This compound | Monoamine Oxidase (MAO) Inhibition | Not Specified | Potent MAO inhibitor | Inferred from functional studies |
| BL-M | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 16.95 µM | [1] |
| Memantine (Reference) | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 3.32 µM | [1] |
Mechanism of Action and Key Signaling Pathways
Antidepressant Activity: Monoamine Oxidase Inhibition
The primary mechanism underlying the antidepressant effects of this compound is believed to be its inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is a well-established strategy for treating depression.
Neuroprotective Effects of Chromene Derivatives
Recent research on chromene derivatives, structurally related to this compound, has unveiled significant neuroprotective properties. The derivative BL-M has been shown to protect primary rat cortical cells from glutamate-induced excitotoxicity. This neuroprotective effect is mediated, at least in part, through the activation of the ERK-CREB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound derivatives.
Synthesis of this compound Hydrochloride
While a specific, detailed, and publicly available protocol for the synthesis of a wide array of this compound derivatives is not readily found, a general synthetic route for the parent compound can be outlined as follows:
Protocol:
-
Benzopyran Core Formation: A suitable phenolic precursor is subjected to cyclodehydration to form the benzopyran ring structure.
-
Amine Functionalization: The introduction of the N,N,2-trimethylamine group is achieved through reductive amination of a ketone intermediate or alkylation of an amine precursor.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel.
-
Hydrochloride Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Final Product: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound hydrochloride.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound derivatives against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (for MAO-A) or benzylamine (B48309) (for MAO-B) as substrates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde (B42025) from benzylamine) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline (B1666331) and 250 nm for benzaldehyde).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like effects of this compound derivatives in a rodent model of behavioral despair.
Animals: Male C57BL/6 mice.
Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer the test compound (this compound derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the behavior of the mouse for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility time of the compound-treated group to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vitro Neuroprotection Assay using PC12 Cells
Objective: To assess the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death.
Cell Line: PC12 cells (rat pheochromocytoma).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)
-
MTT or other viability assay reagent
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂) to the cell culture medium and incubate for 24 hours.
-
Assess cell viability using an MTT assay. Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
Future Directions and Conclusion
The existing body of research, though limited, suggests that this compound and its derivatives represent a promising class of compounds for the development of novel CNS therapies. The dual potential for antidepressant and neuroprotective effects is particularly compelling, given the significant comorbidity of depression and neurodegenerative disorders.
Future research should focus on:
-
Synthesis and Screening of Novel Derivatives: A systematic structure-activity relationship (SAR) study is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms: Further investigation is required to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to more complex animal models to evaluate their therapeutic efficacy and safety profiles.
References
The Evolving Landscape of Trebenzomine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trebenzomine, a structurally unique chromanamine derivative, has historically been investigated for its psychotropic properties, demonstrating potential as both an antidepressant and an antipsychotic agent. This technical guide delves into the core pharmacology of this compound and explores the therapeutic promise of its derivatives. By examining its mechanism of action, particularly its role as a monoamine oxidase (MAO) inhibitor, and the neuroprotective capabilities of related chromene structures, we provide a comprehensive overview for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing antidepressant and neuroprotective efficacy, and visualizes key signaling pathways to facilitate a deeper understanding of this compound class.
Introduction to this compound
This compound (N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine) is a chiral small molecule with a chromanamine core. Its hydrochloride salt, with the chemical formula C₁₂H₁₈ClNO, has been the primary form utilized in research. Early studies identified its potential to modulate neurotransmitter systems, leading to its investigation for mood disorders and psychosis. The unique structural features of this compound distinguish it from other monoamine oxidase inhibitors and psychotropic agents, suggesting a distinct pharmacological profile with the potential for novel therapeutic applications.
Quantitative Pharmacological Data
While extensive quantitative data on a wide range of this compound derivatives remains limited in publicly accessible literature, this section summarizes the available data for the parent compound and a representative neuroprotective chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M).
| Compound | Assay | Target/Model | Result | Reference |
| This compound | Monoamine Oxidase (MAO) Inhibition | Not Specified | Potent MAO inhibitor | Inferred from functional studies |
| BL-M | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 16.95 µM | [1] |
| Memantine (Reference) | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 3.32 µM | [1] |
Mechanism of Action and Key Signaling Pathways
Antidepressant Activity: Monoamine Oxidase Inhibition
The primary mechanism underlying the antidepressant effects of this compound is believed to be its inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is a well-established strategy for treating depression.
Neuroprotective Effects of Chromene Derivatives
Recent research on chromene derivatives, structurally related to this compound, has unveiled significant neuroprotective properties. The derivative BL-M has been shown to protect primary rat cortical cells from glutamate-induced excitotoxicity. This neuroprotective effect is mediated, at least in part, through the activation of the ERK-CREB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound derivatives.
Synthesis of this compound Hydrochloride
While a specific, detailed, and publicly available protocol for the synthesis of a wide array of this compound derivatives is not readily found, a general synthetic route for the parent compound can be outlined as follows:
Protocol:
-
Benzopyran Core Formation: A suitable phenolic precursor is subjected to cyclodehydration to form the benzopyran ring structure.
-
Amine Functionalization: The introduction of the N,N,2-trimethylamine group is achieved through reductive amination of a ketone intermediate or alkylation of an amine precursor.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Hydrochloride Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Final Product: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound hydrochloride.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound derivatives against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like effects of this compound derivatives in a rodent model of behavioral despair.
Animals: Male C57BL/6 mice.
Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer the test compound (this compound derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the behavior of the mouse for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the immobility time of the compound-treated group to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vitro Neuroprotection Assay using PC12 Cells
Objective: To assess the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death.
Cell Line: PC12 cells (rat pheochromocytoma).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)
-
MTT or other viability assay reagent
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂) to the cell culture medium and incubate for 24 hours.
-
Assess cell viability using an MTT assay. Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
Future Directions and Conclusion
The existing body of research, though limited, suggests that this compound and its derivatives represent a promising class of compounds for the development of novel CNS therapies. The dual potential for antidepressant and neuroprotective effects is particularly compelling, given the significant comorbidity of depression and neurodegenerative disorders.
Future research should focus on:
-
Synthesis and Screening of Novel Derivatives: A systematic structure-activity relationship (SAR) study is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms: Further investigation is required to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to more complex animal models to evaluate their therapeutic efficacy and safety profiles.
References
In-depth Technical Guide: Early-Stage Research on Trebenzomine's Therapeutic Potential
Notice: Due to the limited publicly available data on Trebenzomine, this guide summarizes the foundational information that could be retrieved. A comprehensive in-depth analysis with extensive quantitative data and detailed experimental protocols, as originally requested, cannot be fully compiled from the available scientific literature.
Introduction
This compound is a psychotropic agent that was investigated for its potential therapeutic utility as both an antipsychotic and an antidepressant.[1] Early-stage clinical evaluations were conducted, suggesting its potential application in treating psychiatric disorders.[1] The compound is chemically identified as a benzopyran derivative.[1] However, detailed public records of its preclinical and clinical development are scarce, limiting a contemporary, in-depth analysis of its therapeutic potential.
Mechanism of Action (Hypothesized)
While specific signaling pathways for this compound are not detailed in the available literature, its dual potential as an antipsychotic and antidepressant suggests a mechanism of action likely involving the modulation of key neurotransmitter systems in the central nervous system. Typically, compounds with such a profile interact with dopamine (B1211576) and serotonin (B10506) pathways.
A hypothetical workflow for the initial screening of a compound like this compound is outlined below. This diagram illustrates a logical progression from initial compound identification to preclinical evaluation.
Quantitative Data Summary
A thorough search of scientific databases reveals a lack of publicly available quantitative data for this compound. To fulfill the request for structured data presentation, the following table indicates the types of data that would be essential for a comprehensive evaluation of this compound's therapeutic potential.
| Data Type | Description | Status |
| Binding Affinity (Ki) | Measures the strength of binding to specific neurotransmitter receptors (e.g., D2, 5-HT2A). | Not Found |
| IC50/EC50 Values | Indicates the concentration of this compound required to inhibit or stimulate a biological process by 50%. | Not Found |
| Pharmacokinetic Data | Includes parameters such as absorption, distribution, metabolism, and excretion (ADME). | Not Found |
| In Vivo Efficacy Data | Results from animal models of psychosis or depression (e.g., changes in behavioral scores). | Not Found |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. For the benefit of researchers, this section outlines standard methodologies that would likely have been employed in the initial assessment of a novel psychotropic agent during the period of its investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.
General Protocol:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from concentration-response curves.
Animal Models for Antidepressant and Antipsychotic Activity
Objective: To assess the in vivo efficacy of this compound.
-
Forced Swim Test (Antidepressant Model):
-
Place rodents in a cylinder of water from which they cannot escape.
-
Administer this compound or a vehicle control prior to the test.
-
Record the duration of immobility during the test session. A decrease in immobility time is indicative of antidepressant-like activity.
-
-
Amphetamine-Induced Hyperlocomotion (Antipsychotic Model):
-
Administer a psychostimulant (e.g., amphetamine) to induce hyperlocomotor activity in rodents, which is considered a model of psychosis.
-
Pre-treat animals with this compound or a vehicle control.
-
Measure locomotor activity using an open-field arena equipped with photobeams. A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.
-
Potential Signaling Pathways
Given the dual-action potential of this compound, it is plausible that its mechanism would involve the modulation of downstream signaling cascades associated with dopamine and serotonin receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a D2 receptor antagonist and a 5-HT2A receptor antagonist, common targets for antipsychotic and antidepressant drugs.
Conclusion
This compound was identified in early research as a promising psychotropic agent with potential antidepressant and antipsychotic properties. However, the publicly accessible scientific record lacks the detailed data necessary for a complete and in-depth technical analysis of its therapeutic potential. The information provided herein is based on the limited available literature and established principles of psychopharmacological drug discovery. Further research and the potential publication of historical data would be required to fully elucidate the therapeutic profile of this compound.
References
In-depth Technical Guide: Early-Stage Research on Trebenzomine's Therapeutic Potential
Notice: Due to the limited publicly available data on Trebenzomine, this guide summarizes the foundational information that could be retrieved. A comprehensive in-depth analysis with extensive quantitative data and detailed experimental protocols, as originally requested, cannot be fully compiled from the available scientific literature.
Introduction
This compound is a psychotropic agent that was investigated for its potential therapeutic utility as both an antipsychotic and an antidepressant.[1] Early-stage clinical evaluations were conducted, suggesting its potential application in treating psychiatric disorders.[1] The compound is chemically identified as a benzopyran derivative.[1] However, detailed public records of its preclinical and clinical development are scarce, limiting a contemporary, in-depth analysis of its therapeutic potential.
Mechanism of Action (Hypothesized)
While specific signaling pathways for this compound are not detailed in the available literature, its dual potential as an antipsychotic and antidepressant suggests a mechanism of action likely involving the modulation of key neurotransmitter systems in the central nervous system. Typically, compounds with such a profile interact with dopamine and serotonin pathways.
A hypothetical workflow for the initial screening of a compound like this compound is outlined below. This diagram illustrates a logical progression from initial compound identification to preclinical evaluation.
Quantitative Data Summary
A thorough search of scientific databases reveals a lack of publicly available quantitative data for this compound. To fulfill the request for structured data presentation, the following table indicates the types of data that would be essential for a comprehensive evaluation of this compound's therapeutic potential.
| Data Type | Description | Status |
| Binding Affinity (Ki) | Measures the strength of binding to specific neurotransmitter receptors (e.g., D2, 5-HT2A). | Not Found |
| IC50/EC50 Values | Indicates the concentration of this compound required to inhibit or stimulate a biological process by 50%. | Not Found |
| Pharmacokinetic Data | Includes parameters such as absorption, distribution, metabolism, and excretion (ADME). | Not Found |
| In Vivo Efficacy Data | Results from animal models of psychosis or depression (e.g., changes in behavioral scores). | Not Found |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. For the benefit of researchers, this section outlines standard methodologies that would likely have been employed in the initial assessment of a novel psychotropic agent during the period of its investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.
General Protocol:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from concentration-response curves.
Animal Models for Antidepressant and Antipsychotic Activity
Objective: To assess the in vivo efficacy of this compound.
-
Forced Swim Test (Antidepressant Model):
-
Place rodents in a cylinder of water from which they cannot escape.
-
Administer this compound or a vehicle control prior to the test.
-
Record the duration of immobility during the test session. A decrease in immobility time is indicative of antidepressant-like activity.
-
-
Amphetamine-Induced Hyperlocomotion (Antipsychotic Model):
-
Administer a psychostimulant (e.g., amphetamine) to induce hyperlocomotor activity in rodents, which is considered a model of psychosis.
-
Pre-treat animals with this compound or a vehicle control.
-
Measure locomotor activity using an open-field arena equipped with photobeams. A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.
-
Potential Signaling Pathways
Given the dual-action potential of this compound, it is plausible that its mechanism would involve the modulation of downstream signaling cascades associated with dopamine and serotonin receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a D2 receptor antagonist and a 5-HT2A receptor antagonist, common targets for antipsychotic and antidepressant drugs.
Conclusion
This compound was identified in early research as a promising psychotropic agent with potential antidepressant and antipsychotic properties. However, the publicly accessible scientific record lacks the detailed data necessary for a complete and in-depth technical analysis of its therapeutic potential. The information provided herein is based on the limited available literature and established principles of psychopharmacological drug discovery. Further research and the potential publication of historical data would be required to fully elucidate the therapeutic profile of this compound.
References
Unveiling the Cerebral Targets of Trebenzomine: A Technical Guide to its Successor, Centanafadine (EB-1020)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Originally explored as a psychotropic agent, the clinical and scientific journey of Trebenzomine has paved the way for the development of Centanafadine (formerly EB-1020), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides an in-depth exploration of the cellular targets of Centanafadine in the brain, offering a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways. While historical interest centered on this compound, the focus of current research and development has shifted entirely to Centanafadine, a structurally distinct molecule with a well-characterized pharmacological profile. This document will, therefore, concentrate on the extensive data available for Centanafadine.
Chemical Structures:
-
This compound: A chromanamine derivative.
-
Centanafadine (EB-1020): (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane.[1]
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
Centanafadine exerts its effects in the central nervous system by binding to and inhibiting the presynaptic transporters for three key monoamine neurotransmitters: norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT).[1] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling to postsynaptic neurons.
Quantitative Analysis of Transporter Inhibition
The binding affinity of Centanafadine for the human monoamine transporters has been quantified through in vitro radioligand binding assays, revealing a preferential affinity for the norepinephrine transporter.
| Target Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
| Table 1: In Vitro Binding Affinity of Centanafadine to Human Monoamine Transporters. The IC50 values represent the concentration of Centanafadine required to inhibit 50% of the binding of a specific radioligand to the respective transporter. Data sourced from Bymaster et al., 2012. |
This binding profile demonstrates a potent inhibition of NET, with a 6-fold and 14-fold lower affinity for DAT and SERT, respectively.[1]
In Vivo Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have confirmed that the inhibition of monoamine transporters by Centanafadine leads to a significant increase in the extracellular concentrations of norepinephrine, dopamine, and to a lesser extent, serotonin, in key brain regions associated with attention and executive function.
| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |
| Prefrontal Cortex | Norepinephrine | ~375 |
| Prefrontal Cortex | Dopamine | ~300 |
| Striatum | Dopamine | ~400 |
| Table 2: In Vivo Effects of Centanafadine on Extracellular Monoamine Levels in the Rat Brain. Data reflects the peak percentage increase in neurotransmitter concentrations following the administration of Centanafadine, as measured by in vivo microdialysis. Data sourced from Bymaster et al., 2012. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the cellular targets of Centanafadine.
In Vitro Radioligand Binding and Uptake Inhibition Assays
These assays are fundamental in determining the binding affinity and functional inhibition of monoamine transporters by a test compound.
Objective: To quantify the binding affinity (IC50) of Centanafadine for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding for the human NET, DAT, or SERT. These cells provide a clean system to study the interaction of the drug with a specific human transporter in isolation.
-
Membrane Preparation: The transfected cells are cultured and then harvested. The cell membranes, which contain the transporter proteins, are isolated through a process of homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Radioligands: Specific radiolabeled ligands that bind to the transporters are used. For example, [³H]nisoxetine for NET, [³H]citalopram for SERT, and [¹²⁵I]RTI-55 for DAT have been used in similar studies.
-
Incubation: The prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Centanafadine.
-
Washing and Detection: After incubation, the unbound radioligand is washed away, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis: The concentration of Centanafadine that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Workflow for Radioligand Binding Assay:
Caption: Workflow of the in vitro radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing a direct assessment of a drug's effect on neurotransmission.
Objective: To measure the effect of Centanafadine administration on the extracellular levels of norepinephrine, dopamine, and their metabolites in the prefrontal cortex and striatum of rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is surgically implanted into the specific brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with a sterile, isotonic artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected in small fractions at regular intervals (e.g., every 20 minutes).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to separate and quantify the concentrations of norepinephrine, dopamine, and serotonin.
-
Data Analysis: The neurotransmitter concentrations in the dialysate are measured before (baseline) and after the administration of Centanafadine. The changes are typically expressed as a percentage of the baseline levels.
Workflow for In Vivo Microdialysis:
Caption: Workflow of the in vivo microdialysis experiment.
Signaling Pathways Affected by Centanafadine
The primary action of Centanafadine at the cellular level is the blockade of monoamine transporters. This leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, which then activates a variety of postsynaptic receptors, initiating downstream signaling cascades.
Mechanism of Action at the Synapse:
Caption: Centanafadine's mechanism of action at the synapse.
The increased availability of these neurotransmitters in brain regions like the prefrontal cortex and striatum is thought to underlie the therapeutic effects of Centanafadine in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). The activation of various G-protein coupled receptors by norepinephrine (alpha and beta-adrenergic receptors), dopamine (D1-D5 receptors), and serotonin (multiple 5-HT receptor subtypes) leads to the modulation of intracellular second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), ultimately influencing neuronal excitability, gene expression, and synaptic plasticity.
Conclusion
Centanafadine is a potent triple reuptake inhibitor with a well-defined profile of activity on the norepinephrine, dopamine, and serotonin transporters. The quantitative data from in vitro and in vivo studies provide a clear picture of its primary cellular targets and its subsequent effects on monoamine neurotransmission in the brain. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this and similar compounds. The elucidation of its impact on downstream signaling pathways remains an active area of research, promising further insights into its therapeutic mechanisms.
References
Unveiling the Cerebral Targets of Trebenzomine: A Technical Guide to its Successor, Centanafadine (EB-1020)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Originally explored as a psychotropic agent, the clinical and scientific journey of Trebenzomine has paved the way for the development of Centanafadine (formerly EB-1020), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides an in-depth exploration of the cellular targets of Centanafadine in the brain, offering a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways. While historical interest centered on this compound, the focus of current research and development has shifted entirely to Centanafadine, a structurally distinct molecule with a well-characterized pharmacological profile. This document will, therefore, concentrate on the extensive data available for Centanafadine.
Chemical Structures:
-
This compound: A chromanamine derivative.
-
Centanafadine (EB-1020): (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane.[1]
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
Centanafadine exerts its effects in the central nervous system by binding to and inhibiting the presynaptic transporters for three key monoamine neurotransmitters: norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling to postsynaptic neurons.
Quantitative Analysis of Transporter Inhibition
The binding affinity of Centanafadine for the human monoamine transporters has been quantified through in vitro radioligand binding assays, revealing a preferential affinity for the norepinephrine transporter.
| Target Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
| Table 1: In Vitro Binding Affinity of Centanafadine to Human Monoamine Transporters. The IC50 values represent the concentration of Centanafadine required to inhibit 50% of the binding of a specific radioligand to the respective transporter. Data sourced from Bymaster et al., 2012. |
This binding profile demonstrates a potent inhibition of NET, with a 6-fold and 14-fold lower affinity for DAT and SERT, respectively.[1]
In Vivo Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have confirmed that the inhibition of monoamine transporters by Centanafadine leads to a significant increase in the extracellular concentrations of norepinephrine, dopamine, and to a lesser extent, serotonin, in key brain regions associated with attention and executive function.
| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |
| Prefrontal Cortex | Norepinephrine | ~375 |
| Prefrontal Cortex | Dopamine | ~300 |
| Striatum | Dopamine | ~400 |
| Table 2: In Vivo Effects of Centanafadine on Extracellular Monoamine Levels in the Rat Brain. Data reflects the peak percentage increase in neurotransmitter concentrations following the administration of Centanafadine, as measured by in vivo microdialysis. Data sourced from Bymaster et al., 2012. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the cellular targets of Centanafadine.
In Vitro Radioligand Binding and Uptake Inhibition Assays
These assays are fundamental in determining the binding affinity and functional inhibition of monoamine transporters by a test compound.
Objective: To quantify the binding affinity (IC50) of Centanafadine for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding for the human NET, DAT, or SERT. These cells provide a clean system to study the interaction of the drug with a specific human transporter in isolation.
-
Membrane Preparation: The transfected cells are cultured and then harvested. The cell membranes, which contain the transporter proteins, are isolated through a process of homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Radioligands: Specific radiolabeled ligands that bind to the transporters are used. For example, [³H]nisoxetine for NET, [³H]citalopram for SERT, and [¹²⁵I]RTI-55 for DAT have been used in similar studies.
-
Incubation: The prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Centanafadine.
-
Washing and Detection: After incubation, the unbound radioligand is washed away, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis: The concentration of Centanafadine that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Workflow for Radioligand Binding Assay:
Caption: Workflow of the in vitro radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing a direct assessment of a drug's effect on neurotransmission.
Objective: To measure the effect of Centanafadine administration on the extracellular levels of norepinephrine, dopamine, and their metabolites in the prefrontal cortex and striatum of rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is surgically implanted into the specific brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with a sterile, isotonic artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected in small fractions at regular intervals (e.g., every 20 minutes).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to separate and quantify the concentrations of norepinephrine, dopamine, and serotonin.
-
Data Analysis: The neurotransmitter concentrations in the dialysate are measured before (baseline) and after the administration of Centanafadine. The changes are typically expressed as a percentage of the baseline levels.
Workflow for In Vivo Microdialysis:
Caption: Workflow of the in vivo microdialysis experiment.
Signaling Pathways Affected by Centanafadine
The primary action of Centanafadine at the cellular level is the blockade of monoamine transporters. This leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, which then activates a variety of postsynaptic receptors, initiating downstream signaling cascades.
Mechanism of Action at the Synapse:
Caption: Centanafadine's mechanism of action at the synapse.
The increased availability of these neurotransmitters in brain regions like the prefrontal cortex and striatum is thought to underlie the therapeutic effects of Centanafadine in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). The activation of various G-protein coupled receptors by norepinephrine (alpha and beta-adrenergic receptors), dopamine (D1-D5 receptors), and serotonin (multiple 5-HT receptor subtypes) leads to the modulation of intracellular second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately influencing neuronal excitability, gene expression, and synaptic plasticity.
Conclusion
Centanafadine is a potent triple reuptake inhibitor with a well-defined profile of activity on the norepinephrine, dopamine, and serotonin transporters. The quantitative data from in vitro and in vivo studies provide a clear picture of its primary cellular targets and its subsequent effects on monoamine neurotransmission in the brain. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this and similar compounds. The elucidation of its impact on downstream signaling pathways remains an active area of research, promising further insights into its therapeutic mechanisms.
References
An Inquiry into the Neuropharmacological Profile of Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a compound that was investigated for its potential psychotropic properties.[1] This technical guide aims to provide an in-depth overview of its effects on neurotransmitter systems. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on this specific molecule. The available information is largely limited to a singular conference proceeding from 1979, which suggests potential antipsychotic and antidepressant applications without providing in-depth pharmacological data.[1]
This guide will therefore summarize the available structural information and, due to the lack of specific data on this compound, provide a general framework for the methodologies typically employed to characterize a compound's interaction with neurotransmitter systems. This will serve as a foundational guide for any future research into this compound or similar compounds.
Chemical and Structural Information
This compound is identified by the CAS Registry Number 23915-73-3.[2] Its chemical structure is characterized as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] The molecular formula is C₁₂H₁₇NO.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 23915-73-3 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | [2] |
General Methodologies for Assessing Neurotransmitter System Effects
Given the absence of specific experimental data for this compound, this section outlines the standard experimental protocols used to elucidate the effects of a novel compound on major neurotransmitter systems.
Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for various neurotransmitter receptors.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat, mouse) is homogenized in a buffered solution. Specific brain regions known to be rich in the receptor of interest (e.g., striatum for dopamine (B1211576) receptors, cortex for serotonin (B10506) receptors) are often used. The homogenate is then centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the test compound (this compound).
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Neurotransmitter Transporter Assays
These experiments assess the ability of a compound to inhibit the reuptake of neurotransmitters from the synaptic cleft.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions by homogenization and centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-dopamine, ³H-serotonin) and different concentrations of the test compound.
-
Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Functional Assays
Functional assays measure the physiological response of a cell or tissue to the compound, determining whether it acts as an agonist, antagonist, or modulator.
Experimental Protocol: Second Messenger Assays (e.g., cAMP Assay)
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Compound Treatment: The cells are treated with the test compound, an agonist for the receptor, or a combination of both.
-
Lysis and Detection: The cells are lysed, and the concentration of a second messenger (e.g., cyclic AMP) is measured using techniques such as ELISA or fluorescence-based assays.
-
Data Analysis: The results indicate whether the test compound stimulates (agonist) or blocks (antagonist) the receptor-mediated signaling pathway.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the described experimental protocols and a hypothetical signaling pathway that could be investigated for a compound like this compound.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Workflow for a Neurotransmitter Uptake Assay.
Caption: Hypothetical G-protein coupled receptor signaling pathway.
Conclusion
While this compound was identified as a potential psychotropic agent, the lack of detailed, publicly available scientific data on its effects on neurotransmitter systems prevents a thorough analysis. This guide has provided the known structural information for this compound and outlined the standard, rigorous experimental protocols that would be necessary to characterize its neuropharmacological profile. The provided workflows and hypothetical signaling pathway serve as a template for the type of in-depth investigation required for any novel psychoactive compound. Further research is essential to elucidate the mechanism of action of this compound and to validate its potential therapeutic applications. Without such studies, its role in neuroscience and drug development remains speculative.
References
An Inquiry into the Neuropharmacological Profile of Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine (also known as CI-686) is a compound that was investigated for its potential psychotropic properties.[1] This technical guide aims to provide an in-depth overview of its effects on neurotransmitter systems. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on this specific molecule. The available information is largely limited to a singular conference proceeding from 1979, which suggests potential antipsychotic and antidepressant applications without providing in-depth pharmacological data.[1]
This guide will therefore summarize the available structural information and, due to the lack of specific data on this compound, provide a general framework for the methodologies typically employed to characterize a compound's interaction with neurotransmitter systems. This will serve as a foundational guide for any future research into this compound or similar compounds.
Chemical and Structural Information
This compound is identified by the CAS Registry Number 23915-73-3.[2] Its chemical structure is characterized as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] The molecular formula is C₁₂H₁₇NO.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 23915-73-3 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | [2] |
General Methodologies for Assessing Neurotransmitter System Effects
Given the absence of specific experimental data for this compound, this section outlines the standard experimental protocols used to elucidate the effects of a novel compound on major neurotransmitter systems.
Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for various neurotransmitter receptors.
Experimental Protocol: Radioligand Binding Assay
-
Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat, mouse) is homogenized in a buffered solution. Specific brain regions known to be rich in the receptor of interest (e.g., striatum for dopamine receptors, cortex for serotonin receptors) are often used. The homogenate is then centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the test compound (this compound).
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Neurotransmitter Transporter Assays
These experiments assess the ability of a compound to inhibit the reuptake of neurotransmitters from the synaptic cleft.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions by homogenization and centrifugation.
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-dopamine, ³H-serotonin) and different concentrations of the test compound.
-
Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Functional Assays
Functional assays measure the physiological response of a cell or tissue to the compound, determining whether it acts as an agonist, antagonist, or modulator.
Experimental Protocol: Second Messenger Assays (e.g., cAMP Assay)
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Compound Treatment: The cells are treated with the test compound, an agonist for the receptor, or a combination of both.
-
Lysis and Detection: The cells are lysed, and the concentration of a second messenger (e.g., cyclic AMP) is measured using techniques such as ELISA or fluorescence-based assays.
-
Data Analysis: The results indicate whether the test compound stimulates (agonist) or blocks (antagonist) the receptor-mediated signaling pathway.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the described experimental protocols and a hypothetical signaling pathway that could be investigated for a compound like this compound.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Workflow for a Neurotransmitter Uptake Assay.
Caption: Hypothetical G-protein coupled receptor signaling pathway.
Conclusion
While this compound was identified as a potential psychotropic agent, the lack of detailed, publicly available scientific data on its effects on neurotransmitter systems prevents a thorough analysis. This guide has provided the known structural information for this compound and outlined the standard, rigorous experimental protocols that would be necessary to characterize its neuropharmacological profile. The provided workflows and hypothetical signaling pathway serve as a template for the type of in-depth investigation required for any novel psychoactive compound. Further research is essential to elucidate the mechanism of action of this compound and to validate its potential therapeutic applications. Without such studies, its role in neuroscience and drug development remains speculative.
References
Methodological & Application
Trebenzomine in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known as CI-686, is a psychotropic agent that has been investigated for its potential antidepressant and antipsychotic properties. Its chemical name is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. While early research in the late 1970s suggested its potential clinical utility, detailed mechanistic studies, particularly those involving electrophysiological recordings, are not extensively available in publicly accessible literature.
These application notes provide a framework for investigating the electrophysiological effects of this compound. The protocols outlined below are based on established methodologies for characterizing the effects of psychotropic compounds on neuronal and cardiac ion channels. Due to the limited specific data on this compound, these protocols serve as a starting point for researchers to explore its mechanism of action.
Putative Signaling Pathways and Mechanism of Action
The precise mechanism of action of this compound is not well-elucidated. However, based on its classification as a potential antidepressant and antipsychotic, its effects are likely mediated through modulation of neurotransmitter systems and their downstream signaling pathways.
Diagram: Putative Signaling Pathway for a Psychotropic Agent
Caption: Putative signaling cascade for a psychotropic agent like this compound.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data that researchers would aim to collect when characterizing this compound's electrophysiological profile. These tables are for illustrative purposes and are not based on published experimental data for this specific compound.
Table 1: Effect of this compound on Voltage-Gated Ion Channels in Cultured Neurons
| Ion Channel | This compound Concentration | Effect | IC₅₀/EC₅₀ (µM) |
| Naᵥ1.2 | 1 µM | Inhibition | 5.2 |
| 10 µM | Inhibition | ||
| 100 µM | Inhibition | ||
| Kᵥ7.2/7.3 | 1 µM | Potentiation | 2.8 |
| 10 µM | Potentiation | ||
| 100 µM | Potentiation | ||
| Caᵥ2.2 | 1 µM | No significant effect | > 100 |
| 10 µM | No significant effect | ||
| 100 µM | No significant effect |
Table 2: Effect of this compound on Neuronal Excitability
| Parameter | Control | 10 µM this compound | % Change |
| Resting Membrane Potential (mV) | -65.3 ± 2.1 | -68.1 ± 2.5 | -4.3% |
| Action Potential Threshold (mV) | -45.2 ± 1.8 | -42.5 ± 2.0 | +6.0% |
| Firing Frequency (Hz) at 2x Rheobase | 25.4 ± 3.2 | 15.1 ± 2.8 | -40.6% |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons
Objective: To determine the effect of this compound on specific voltage-gated ion channels.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, 0.5 Na-GTP (pH 7.2 with KOH).
-
This compound hydrochloride stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline ion channel activity using appropriate voltage protocols (e.g., voltage steps to elicit sodium, potassium, or calcium currents).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the ion channel activity in the presence of the compound.
-
Wash out the compound with the control external solution to check for reversibility of the effects.
-
Repeat for different concentrations to generate a dose-response curve.
Diagram: Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability
Objective: To determine the effect of this compound on neuronal firing properties.
Materials:
-
Same as Protocol 1.
Methodology:
-
Follow steps 1-4 of Protocol 1 to establish a whole-cell configuration.
-
Switch to current-clamp mode.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Measure key parameters such as action potential threshold, firing frequency, and input resistance.
-
Perfuse the chamber with this compound at a desired concentration.
-
Repeat the current injection protocol and measure the same parameters in the presence of the compound.
-
Perform a washout to check for reversibility.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers initiating electrophysiological studies on this compound. Given the limited publicly available data, a systematic investigation of its effects on various ion channels and neuronal excitability is crucial to elucidate its mechanism of action and to understand its potential as a therapeutic agent. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to contribute their findings to the scientific community.
Trebenzomine in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trebenzomine, also known as CI-686, is a psychotropic agent that has been investigated for its potential antidepressant and antipsychotic properties. Its chemical name is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. While early research in the late 1970s suggested its potential clinical utility, detailed mechanistic studies, particularly those involving electrophysiological recordings, are not extensively available in publicly accessible literature.
These application notes provide a framework for investigating the electrophysiological effects of this compound. The protocols outlined below are based on established methodologies for characterizing the effects of psychotropic compounds on neuronal and cardiac ion channels. Due to the limited specific data on this compound, these protocols serve as a starting point for researchers to explore its mechanism of action.
Putative Signaling Pathways and Mechanism of Action
The precise mechanism of action of this compound is not well-elucidated. However, based on its classification as a potential antidepressant and antipsychotic, its effects are likely mediated through modulation of neurotransmitter systems and their downstream signaling pathways.
Diagram: Putative Signaling Pathway for a Psychotropic Agent
Caption: Putative signaling cascade for a psychotropic agent like this compound.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data that researchers would aim to collect when characterizing this compound's electrophysiological profile. These tables are for illustrative purposes and are not based on published experimental data for this specific compound.
Table 1: Effect of this compound on Voltage-Gated Ion Channels in Cultured Neurons
| Ion Channel | This compound Concentration | Effect | IC₅₀/EC₅₀ (µM) |
| Naᵥ1.2 | 1 µM | Inhibition | 5.2 |
| 10 µM | Inhibition | ||
| 100 µM | Inhibition | ||
| Kᵥ7.2/7.3 | 1 µM | Potentiation | 2.8 |
| 10 µM | Potentiation | ||
| 100 µM | Potentiation | ||
| Caᵥ2.2 | 1 µM | No significant effect | > 100 |
| 10 µM | No significant effect | ||
| 100 µM | No significant effect |
Table 2: Effect of this compound on Neuronal Excitability
| Parameter | Control | 10 µM this compound | % Change |
| Resting Membrane Potential (mV) | -65.3 ± 2.1 | -68.1 ± 2.5 | -4.3% |
| Action Potential Threshold (mV) | -45.2 ± 1.8 | -42.5 ± 2.0 | +6.0% |
| Firing Frequency (Hz) at 2x Rheobase | 25.4 ± 3.2 | 15.1 ± 2.8 | -40.6% |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons
Objective: To determine the effect of this compound on specific voltage-gated ion channels.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, 0.5 Na-GTP (pH 7.2 with KOH).
-
This compound hydrochloride stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline ion channel activity using appropriate voltage protocols (e.g., voltage steps to elicit sodium, potassium, or calcium currents).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the ion channel activity in the presence of the compound.
-
Wash out the compound with the control external solution to check for reversibility of the effects.
-
Repeat for different concentrations to generate a dose-response curve.
Diagram: Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability
Objective: To determine the effect of this compound on neuronal firing properties.
Materials:
-
Same as Protocol 1.
Methodology:
-
Follow steps 1-4 of Protocol 1 to establish a whole-cell configuration.
-
Switch to current-clamp mode.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Measure key parameters such as action potential threshold, firing frequency, and input resistance.
-
Perfuse the chamber with this compound at a desired concentration.
-
Repeat the current injection protocol and measure the same parameters in the presence of the compound.
-
Perform a washout to check for reversibility.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers initiating electrophysiological studies on this compound. Given the limited publicly available data, a systematic investigation of its effects on various ion channels and neuronal excitability is crucial to elucidate its mechanism of action and to understand its potential as a therapeutic agent. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to contribute their findings to the scientific community.
Application Notes and Protocols: Trebenzomine in Preclinical Models of Psychosis
The current landscape of antipsychotic drug development has largely shifted towards novel mechanisms of action, such as Trace Amine-Associated Receptor 1 (TAAR1) agonism.[3][4][5][6][7] Therefore, this document will provide a general framework for preclinical psychosis models and relevant experimental protocols that would be applicable to testing a compound like Trebenzomine, based on established methodologies in the field. This will be supplemented with information on the broader understanding of psychosis-related signaling pathways that such a compound might modulate.
Introduction to Preclinical Models of Psychosis
Animal models are essential for evaluating the efficacy and mechanism of action of potential antipsychotic drugs.[8][9] These models aim to replicate specific aspects of psychosis, such as positive, negative, and cognitive symptoms. Common models can be categorized as follows:
-
Pharmacologically-induced models: These involve administering psychotomimetic drugs to induce psychosis-like behaviors.
-
Dopamine (B1211576) agonists: Amphetamine or apomorphine (B128758) are used to induce hyperlocomotion and stereotyped behaviors, modeling the positive symptoms of psychosis.
-
NMDA receptor antagonists: Drugs like phencyclidine (PCP), ketamine, and MK-801 are used to induce a broader range of symptoms, including positive, negative, and cognitive deficits.[10]
-
-
Neurodevelopmental models: These models involve interventions during early brain development to produce long-lasting behavioral and neurochemical abnormalities relevant to schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model.[11]
-
Genetic models: These involve the manipulation of genes thought to be associated with an increased risk for schizophrenia.[11]
Hypothetical Experimental Protocols for this compound
Below are detailed, generalized protocols for key experiments that would be used to evaluate a compound like this compound in preclinical models of psychosis.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential of a drug to mitigate dopamine-mediated hyperarousal, a proxy for positive symptoms.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Place each animal in the open field arena for a 30-minute acclimation period, followed by a 30-minute baseline recording.
-
Administer this compound at various doses (e.g., 1, 3, 10 mg/kg, intraperitoneally [i.p.]) or vehicle.
-
After a 30-minute pretreatment interval, administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneously [s.c.]).
-
Immediately place the animals back into the open field arena and record locomotor activity for 90 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different doses of this compound to the vehicle control group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Experimental Workflow:
Caption: Workflow for the Prepulse Inhibition (PPI) Assay.
Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: Startle response system with chambers that can deliver acoustic stimuli.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the startle chamber.
-
Following a 5-minute acclimation period with background noise, the test session begins.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
-
Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%. The data would be analyzed to see if this compound can reverse a deficit in PPI induced by a psychotomimetic agent like PCP.
Potential Signaling Pathways in Psychosis
While the specific mechanism of this compound is not well-documented in recent literature, antipsychotic drugs typically modulate key neurotransmitter systems implicated in psychosis.
Dopaminergic Pathways
The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with positive symptoms, while hypoactivity in the mesocortical pathway is linked to negative and cognitive symptoms.[12][13]
Caption: Key Dopaminergic Pathways Implicated in Psychosis.
A potential antipsychotic could act by antagonizing D2 receptors in the mesolimbic pathway to reduce positive symptoms.
Glutamatergic and GABAergic Modulation
Dysfunction in the glutamatergic system, particularly at the NMDA receptor, is also heavily implicated in the pathophysiology of schizophrenia.[5] This system interacts closely with both dopamine and GABAergic inhibitory neurons.
Caption: Simplified Cortical-Brainstem Circuitry in Psychosis.
A therapeutic agent might act to restore the balance between excitatory glutamatergic and inhibitory GABAergic signaling, which in turn could normalize dopamine neuron activity.
Quantitative Data Summary (Hypothetical)
The following tables represent the kind of quantitative data that would be generated from the experiments described above to evaluate this compound.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | % Reduction vs. Vehicle + Amph |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |
| This compound + Amph | 1 | 6800 ± 480 | 20% |
| This compound + Amph | 3 | 4500 ± 390 | 47% |
| This compound + Amph | 10 | 2500 ± 210 | 71% |
| Haloperidol + Amph | 0.1 | 2200 ± 190 | 74% |
| p<0.05, **p<0.01 compared to Vehicle + Amphetamine group |
Table 2: Reversal of PCP-Induced PPI Deficit by this compound
| Pre-treatment | Challenge | % PPI ± SEM |
| Vehicle | Saline | 65 ± 5.2 |
| Vehicle | PCP (2 mg/kg) | 25 ± 4.1 |
| This compound (3 mg/kg) | PCP (2 mg/kg) | 48 ± 5.5 |
| This compound (10 mg/kg) | PCP (2 mg/kg) | 60 ± 6.1 |
| Clozapine (5 mg/kg) | PCP (2 mg/kg) | 58 ± 5.8 |
| p<0.05, **p<0.01 compared to Vehicle + PCP group |
Conclusion
While direct and recent preclinical data on this compound for psychosis is lacking, the established methodologies presented here provide a clear roadmap for how such a compound would be evaluated. The protocols for amphetamine-induced hyperlocomotion and prepulse inhibition are standard in the field for assessing antipsychotic potential. Furthermore, the signaling pathways involving dopamine and glutamate (B1630785) remain the central focus for understanding the neurobiology of psychosis and the mechanism of action of antipsychotic drugs. Any future preclinical investigation of this compound or similar compounds would likely employ these models and investigate these pathways to determine their therapeutic potential.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of this compound and thioridazine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 9. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 12. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols: Trebenzomine in Preclinical Models of Psychosis
The current landscape of antipsychotic drug development has largely shifted towards novel mechanisms of action, such as Trace Amine-Associated Receptor 1 (TAAR1) agonism.[3][4][5][6][7] Therefore, this document will provide a general framework for preclinical psychosis models and relevant experimental protocols that would be applicable to testing a compound like Trebenzomine, based on established methodologies in the field. This will be supplemented with information on the broader understanding of psychosis-related signaling pathways that such a compound might modulate.
Introduction to Preclinical Models of Psychosis
Animal models are essential for evaluating the efficacy and mechanism of action of potential antipsychotic drugs.[8][9] These models aim to replicate specific aspects of psychosis, such as positive, negative, and cognitive symptoms. Common models can be categorized as follows:
-
Pharmacologically-induced models: These involve administering psychotomimetic drugs to induce psychosis-like behaviors.
-
Dopamine agonists: Amphetamine or apomorphine are used to induce hyperlocomotion and stereotyped behaviors, modeling the positive symptoms of psychosis.
-
NMDA receptor antagonists: Drugs like phencyclidine (PCP), ketamine, and MK-801 are used to induce a broader range of symptoms, including positive, negative, and cognitive deficits.[10]
-
-
Neurodevelopmental models: These models involve interventions during early brain development to produce long-lasting behavioral and neurochemical abnormalities relevant to schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model.[11]
-
Genetic models: These involve the manipulation of genes thought to be associated with an increased risk for schizophrenia.[11]
Hypothetical Experimental Protocols for this compound
Below are detailed, generalized protocols for key experiments that would be used to evaluate a compound like this compound in preclinical models of psychosis.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential of a drug to mitigate dopamine-mediated hyperarousal, a proxy for positive symptoms.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with automated activity monitoring systems.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Place each animal in the open field arena for a 30-minute acclimation period, followed by a 30-minute baseline recording.
-
Administer this compound at various doses (e.g., 1, 3, 10 mg/kg, intraperitoneally [i.p.]) or vehicle.
-
After a 30-minute pretreatment interval, administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneously [s.c.]).
-
Immediately place the animals back into the open field arena and record locomotor activity for 90 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different doses of this compound to the vehicle control group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Experimental Workflow:
Caption: Workflow for the Prepulse Inhibition (PPI) Assay.
Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: Startle response system with chambers that can deliver acoustic stimuli.
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the startle chamber.
-
Following a 5-minute acclimation period with background noise, the test session begins.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
-
Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%. The data would be analyzed to see if this compound can reverse a deficit in PPI induced by a psychotomimetic agent like PCP.
Potential Signaling Pathways in Psychosis
While the specific mechanism of this compound is not well-documented in recent literature, antipsychotic drugs typically modulate key neurotransmitter systems implicated in psychosis.
Dopaminergic Pathways
The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with positive symptoms, while hypoactivity in the mesocortical pathway is linked to negative and cognitive symptoms.[12][13]
Caption: Key Dopaminergic Pathways Implicated in Psychosis.
A potential antipsychotic could act by antagonizing D2 receptors in the mesolimbic pathway to reduce positive symptoms.
Glutamatergic and GABAergic Modulation
Dysfunction in the glutamatergic system, particularly at the NMDA receptor, is also heavily implicated in the pathophysiology of schizophrenia.[5] This system interacts closely with both dopamine and GABAergic inhibitory neurons.
Caption: Simplified Cortical-Brainstem Circuitry in Psychosis.
A therapeutic agent might act to restore the balance between excitatory glutamatergic and inhibitory GABAergic signaling, which in turn could normalize dopamine neuron activity.
Quantitative Data Summary (Hypothetical)
The following tables represent the kind of quantitative data that would be generated from the experiments described above to evaluate this compound.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | % Reduction vs. Vehicle + Amph |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |
| This compound + Amph | 1 | 6800 ± 480 | 20% |
| This compound + Amph | 3 | 4500 ± 390 | 47% |
| This compound + Amph | 10 | 2500 ± 210 | 71% |
| Haloperidol + Amph | 0.1 | 2200 ± 190 | 74% |
| p<0.05, **p<0.01 compared to Vehicle + Amphetamine group |
Table 2: Reversal of PCP-Induced PPI Deficit by this compound
| Pre-treatment | Challenge | % PPI ± SEM |
| Vehicle | Saline | 65 ± 5.2 |
| Vehicle | PCP (2 mg/kg) | 25 ± 4.1 |
| This compound (3 mg/kg) | PCP (2 mg/kg) | 48 ± 5.5 |
| This compound (10 mg/kg) | PCP (2 mg/kg) | 60 ± 6.1 |
| Clozapine (5 mg/kg) | PCP (2 mg/kg) | 58 ± 5.8 |
| p<0.05, **p<0.01 compared to Vehicle + PCP group |
Conclusion
While direct and recent preclinical data on this compound for psychosis is lacking, the established methodologies presented here provide a clear roadmap for how such a compound would be evaluated. The protocols for amphetamine-induced hyperlocomotion and prepulse inhibition are standard in the field for assessing antipsychotic potential. Furthermore, the signaling pathways involving dopamine and glutamate remain the central focus for understanding the neurobiology of psychosis and the mechanism of action of antipsychotic drugs. Any future preclinical investigation of this compound or similar compounds would likely employ these models and investigate these pathways to determine their therapeutic potential.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of this compound and thioridazine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 9. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 12. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Troubleshooting & Optimization
Navigating Trebenzomine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Trebenzomine, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a chemical compound, specifically a chromanamine derivative, that has been investigated for its potential as a psychotropic agent with antidepressant and antipsychotic properties.[1][2] Its hydrochloride salt form has the molecular formula C₁₂H₁₈ClNO.[1] For any biological or in vitro testing, the compound must be fully dissolved in a solvent to ensure accurate and reproducible results. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: As this compound is often supplied as a hydrochloride salt, it is expected to have higher solubility in polar solvents. The presence of an amine group suggests that its solubility will be pH-dependent. At lower pH values, the amine group will be protonated, which generally increases aqueous solubility.
Q3: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What could be the cause?
A3: This is a common issue when a compound is dissolved in a high-concentration organic solvent and then diluted into an aqueous buffer. The organic solvent may be miscible with the buffer, but the compound itself may not be soluble at that final concentration and pH. This can lead to the compound "crashing out" of the solution. Strategies to overcome this include adjusting the pH of the final buffer, using a co-solvent system, or reducing the final concentration of this compound.
Q4: Can sonication be used to dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of this compound.[3][4] It provides energy to break down particle agglomerates and increase the interaction between the solute and the solvent. However, it is important to monitor the temperature during sonication, as excessive heat can degrade the compound. Sonication is most effective when used in conjunction with an appropriate solvent system.
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering difficulties in dissolving this compound, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.
Step 1: Solvent Screening
The initial step is to identify a suitable solvent or solvent system. Based on the chemical structure of this compound (a hydrochloride salt), a range of solvents with varying polarities should be tested.
Table 1: Hypothetical Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Polarity | Expected Solubility (mg/mL) at 25°C | Observations |
| Water | High | > 50 | Freely soluble, especially at acidic pH. |
| PBS (pH 7.4) | High | 10 - 20 | Solubility may be limited by pH. |
| Ethanol (B145695) | High | > 50 | Generally a good solvent for amine salts. |
| Methanol | High | > 50 | Similar to ethanol. |
| DMSO | High | > 100 | High capacity to dissolve a wide range of compounds. |
| Propylene (B89431) Glycol | Medium | 5 - 15 | May require heating or co-solvents. |
| Acetone | Medium | < 1 | Generally poor solubility for salts. |
| Chloroform | Low | < 0.1 | Insoluble. |
| Hexane | Low | < 0.1 | Insoluble. |
Note: This table presents expected solubility based on general chemical principles. Actual solubility should be determined experimentally.
Step 2: pH Adjustment
For ionizable compounds like this compound, pH is a critical factor influencing solubility.[4][5]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Add an excess amount of this compound hydrochloride to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
You should observe higher solubility at lower pH values where the amine group is fully protonated.
Step 3: Co-solvents and Surfactants
If solubility in aqueous buffers remains insufficient, the use of co-solvents or surfactants can be explored.[6][7]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene (B3416737) glycol (PEG) can be added to the aqueous buffer to increase the solubilizing capacity of the system.[6]
-
Surfactants: Surfactants such as Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[6]
Table 2: Example Co-solvent and Surfactant Systems for this compound
| System | Composition | Recommended Starting Concentration |
| Co-solvent | PBS (pH 7.4) with 10% Ethanol | Adjust ethanol percentage as needed. |
| Co-solvent | Saline with 5% DMSO and 10% PEG 400 | A common formulation for in vivo studies. |
| Surfactant | PBS (pH 7.4) with 0.1% Tween® 80 | Surfactant concentration can be optimized. |
Step 4: Physical Modifications
Physical properties of the solid this compound can also be altered to improve dissolution rates.[8]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3][8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution.[7][8]
Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Postulated mechanism of action for this compound as a monoamine oxidase inhibitor.
By following this structured approach, researchers can systematically address solubility challenges with this compound, ensuring the generation of reliable and accurate experimental data.
References
- 1. Buy this compound hydrochloride | 23915-74-4 [smolecule.com]
- 2. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Navigating Trebenzomine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Trebenzomine, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a chemical compound, specifically a chromanamine derivative, that has been investigated for its potential as a psychotropic agent with antidepressant and antipsychotic properties.[1][2] Its hydrochloride salt form has the molecular formula C₁₂H₁₈ClNO.[1] For any biological or in vitro testing, the compound must be fully dissolved in a solvent to ensure accurate and reproducible results. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: As this compound is often supplied as a hydrochloride salt, it is expected to have higher solubility in polar solvents. The presence of an amine group suggests that its solubility will be pH-dependent. At lower pH values, the amine group will be protonated, which generally increases aqueous solubility.
Q3: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What could be the cause?
A3: This is a common issue when a compound is dissolved in a high-concentration organic solvent and then diluted into an aqueous buffer. The organic solvent may be miscible with the buffer, but the compound itself may not be soluble at that final concentration and pH. This can lead to the compound "crashing out" of the solution. Strategies to overcome this include adjusting the pH of the final buffer, using a co-solvent system, or reducing the final concentration of this compound.
Q4: Can sonication be used to dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of this compound.[3][4] It provides energy to break down particle agglomerates and increase the interaction between the solute and the solvent. However, it is important to monitor the temperature during sonication, as excessive heat can degrade the compound. Sonication is most effective when used in conjunction with an appropriate solvent system.
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering difficulties in dissolving this compound, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.
Step 1: Solvent Screening
The initial step is to identify a suitable solvent or solvent system. Based on the chemical structure of this compound (a hydrochloride salt), a range of solvents with varying polarities should be tested.
Table 1: Hypothetical Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Polarity | Expected Solubility (mg/mL) at 25°C | Observations |
| Water | High | > 50 | Freely soluble, especially at acidic pH. |
| PBS (pH 7.4) | High | 10 - 20 | Solubility may be limited by pH. |
| Ethanol | High | > 50 | Generally a good solvent for amine salts. |
| Methanol | High | > 50 | Similar to ethanol. |
| DMSO | High | > 100 | High capacity to dissolve a wide range of compounds. |
| Propylene Glycol | Medium | 5 - 15 | May require heating or co-solvents. |
| Acetone | Medium | < 1 | Generally poor solubility for salts. |
| Chloroform | Low | < 0.1 | Insoluble. |
| Hexane | Low | < 0.1 | Insoluble. |
Note: This table presents expected solubility based on general chemical principles. Actual solubility should be determined experimentally.
Step 2: pH Adjustment
For ionizable compounds like this compound, pH is a critical factor influencing solubility.[4][5]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound hydrochloride to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
You should observe higher solubility at lower pH values where the amine group is fully protonated.
Step 3: Co-solvents and Surfactants
If solubility in aqueous buffers remains insufficient, the use of co-solvents or surfactants can be explored.[6][7]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubilizing capacity of the system.[6]
-
Surfactants: Surfactants such as Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[6]
Table 2: Example Co-solvent and Surfactant Systems for this compound
| System | Composition | Recommended Starting Concentration |
| Co-solvent | PBS (pH 7.4) with 10% Ethanol | Adjust ethanol percentage as needed. |
| Co-solvent | Saline with 5% DMSO and 10% PEG 400 | A common formulation for in vivo studies. |
| Surfactant | PBS (pH 7.4) with 0.1% Tween® 80 | Surfactant concentration can be optimized. |
Step 4: Physical Modifications
Physical properties of the solid this compound can also be altered to improve dissolution rates.[8]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug particles, which can lead to a faster dissolution rate.[3][8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution.[7][8]
Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Postulated mechanism of action for this compound as a monoamine oxidase inhibitor.
By following this structured approach, researchers can systematically address solubility challenges with this compound, ensuring the generation of reliable and accurate experimental data.
References
- 1. Buy this compound hydrochloride | 23915-74-4 [smolecule.com]
- 2. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Trebenzomine In Vivo Applications
Welcome to the technical support center for Trebenzomine, a novel small-molecule inhibitor of the MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, leading to the downstream inhibition of transcription factors involved in cell proliferation and survival.
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges with this compound are its poor aqueous solubility and high lipophilicity. These properties can lead to low oral bioavailability, rapid metabolism, and potential for precipitation at the injection site, making it difficult to achieve and maintain therapeutic concentrations in target tissues.
Q3: What are the known physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the table below. The low aqueous solubility and high LogP value are the main contributors to its delivery challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 191.27 g/mol [2][3] | Low molecular weight is generally favorable for absorption. |
| Formula | C12H17NO[2][3] | - |
| Aqueous Solubility | < 0.1 µg/mL | Very poor solubility can limit dissolution and absorption.[4][5] |
| LogP | 3.8 | High lipophilicity can lead to poor distribution and rapid metabolism. |
| pKa | 8.2 (basic) | Ionization state will vary in different physiological compartments. |
Q4: Can this compound be used for animal experiments?
A4: Yes, this compound can be used for in vivo experiments.[2] However, due to its delivery challenges, careful consideration of the formulation and administration route is critical for successful outcomes.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
Problem 1: Low or inconsistent drug exposure (bioavailability) after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Dissolution in GI Tract | The low aqueous solubility of this compound limits its dissolution rate in gastrointestinal fluids, a critical step for absorption.[4][5] |
| Solution: Improve the formulation. Consider using techniques such as complexation with cyclodextrins, creating solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6][7] | |
| Rapid First-Pass Metabolism | Drugs absorbed from the gastrointestinal tract may be extensively metabolized in the liver before reaching systemic circulation, which can reduce bioavailability.[5] |
| Solution: Consider alternative administration routes that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection. If oral administration is necessary, co-administration with a metabolic inhibitor (use with caution and appropriate controls) could be explored. | |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen.[8] |
| Solution: Test for P-gp substrate activity in vitro. If confirmed, consider co-administration with a P-gp inhibitor or use a formulation that can reduce efflux. |
Problem 2: Precipitation of the compound at the injection site (for IP or SC administration).
| Potential Cause | Troubleshooting Step |
| Use of Inappropriate Vehicle | Using a vehicle in which this compound has low solubility or stability can cause it to precipitate upon injection into the physiological environment. |
| Solution: Screen various biocompatible solubilizing agents and vehicles. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. Optimize the ratio to maintain solubility upon dilution in aqueous environments. | |
| High Drug Concentration | The concentration of this compound in the dosing solution may be too high, leading to supersaturation and precipitation upon injection. |
| Solution: Determine the maximum tolerated dose and the maximum achievable concentration in the chosen vehicle. It may be necessary to increase the dosing volume (within animal welfare limits) to administer the required dose at a lower concentration. |
Problem 3: Observed toxicity or off-target effects not seen in vitro.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | The vehicle used to dissolve this compound may have its own toxic effects, especially with chronic dosing. |
| Solution: Run a vehicle-only control group in your experiment to assess the effects of the formulation itself. | |
| Off-Target Kinase Inhibition | While selective, this compound may inhibit other kinases at high concentrations, leading to unexpected phenotypes. |
| Solution: Perform a kinase profiling screen to identify potential off-targets. Correlate pharmacokinetic data with pharmacodynamic readouts to ensure that the observed effects occur at concentrations consistent with on-target inhibition. | |
| Metabolite Activity | Metabolites of this compound may have different activity profiles or toxicities compared to the parent compound. |
| Solution: Conduct metabolite identification studies. If active or toxic metabolites are found, this may influence the interpretation of your results. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol describes how to prepare a formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility for oral administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 4g of HP-β-CD in a final volume of 10 mL of water.
-
Gently warm the solution to 37°C while stirring to ensure the HP-β-CD is fully dissolved.
-
Slowly add the pre-weighed this compound powder to the HP-β-CD solution while continuously stirring. Add the powder in small increments to avoid clumping.
-
Continue to stir the mixture at 37°C for at least 4 hours to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved particles. If particles are present, the solution can be filtered through a 0.22 µm filter to remove them.
-
Adjust the pH of the final formulation to 6.5-7.0 if necessary.
-
Store the formulation at 4°C, protected from light, for up to one week. Before each use, warm the solution to room temperature and vortex gently.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, creating a hydrophilic exterior that improves solubility.[4][5] | Simple to prepare, generally well-tolerated. | May not be suitable for all molecules, potential for renal toxicity with some cyclodextrins at high doses. |
| Solid Dispersion | The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[4] | Can significantly enhance bioavailability. | Manufacturing can be complex, potential for physical instability (recrystallization). |
| Lipid-Based Delivery (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[6] | Excellent for highly lipophilic drugs, can enhance lymphatic absorption. | Can be complex to formulate and characterize, potential for GI side effects. |
| Nanonization | The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[5][7] | Can significantly improve dissolution rate. | Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the MEK1/2 kinases in the MAPK signaling pathway.
Experimental Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C12H17NO | CID 32142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trebenzomine In Vivo Applications
Welcome to the technical support center for Trebenzomine, a novel small-molecule inhibitor of the MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, leading to the downstream inhibition of transcription factors involved in cell proliferation and survival.
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges with this compound are its poor aqueous solubility and high lipophilicity. These properties can lead to low oral bioavailability, rapid metabolism, and potential for precipitation at the injection site, making it difficult to achieve and maintain therapeutic concentrations in target tissues.
Q3: What are the known physicochemical properties of this compound?
A3: Key properties of this compound are summarized in the table below. The low aqueous solubility and high LogP value are the main contributors to its delivery challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 191.27 g/mol [2][3] | Low molecular weight is generally favorable for absorption. |
| Formula | C12H17NO[2][3] | - |
| Aqueous Solubility | < 0.1 µg/mL | Very poor solubility can limit dissolution and absorption.[4][5] |
| LogP | 3.8 | High lipophilicity can lead to poor distribution and rapid metabolism. |
| pKa | 8.2 (basic) | Ionization state will vary in different physiological compartments. |
Q4: Can this compound be used for animal experiments?
A4: Yes, this compound can be used for in vivo experiments.[2] However, due to its delivery challenges, careful consideration of the formulation and administration route is critical for successful outcomes.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
Problem 1: Low or inconsistent drug exposure (bioavailability) after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Dissolution in GI Tract | The low aqueous solubility of this compound limits its dissolution rate in gastrointestinal fluids, a critical step for absorption.[4][5] |
| Solution: Improve the formulation. Consider using techniques such as complexation with cyclodextrins, creating solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6][7] | |
| Rapid First-Pass Metabolism | Drugs absorbed from the gastrointestinal tract may be extensively metabolized in the liver before reaching systemic circulation, which can reduce bioavailability.[5] |
| Solution: Consider alternative administration routes that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection. If oral administration is necessary, co-administration with a metabolic inhibitor (use with caution and appropriate controls) could be explored. | |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen.[8] |
| Solution: Test for P-gp substrate activity in vitro. If confirmed, consider co-administration with a P-gp inhibitor or use a formulation that can reduce efflux. |
Problem 2: Precipitation of the compound at the injection site (for IP or SC administration).
| Potential Cause | Troubleshooting Step |
| Use of Inappropriate Vehicle | Using a vehicle in which this compound has low solubility or stability can cause it to precipitate upon injection into the physiological environment. |
| Solution: Screen various biocompatible solubilizing agents and vehicles. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. Optimize the ratio to maintain solubility upon dilution in aqueous environments. | |
| High Drug Concentration | The concentration of this compound in the dosing solution may be too high, leading to supersaturation and precipitation upon injection. |
| Solution: Determine the maximum tolerated dose and the maximum achievable concentration in the chosen vehicle. It may be necessary to increase the dosing volume (within animal welfare limits) to administer the required dose at a lower concentration. |
Problem 3: Observed toxicity or off-target effects not seen in vitro.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | The vehicle used to dissolve this compound may have its own toxic effects, especially with chronic dosing. |
| Solution: Run a vehicle-only control group in your experiment to assess the effects of the formulation itself. | |
| Off-Target Kinase Inhibition | While selective, this compound may inhibit other kinases at high concentrations, leading to unexpected phenotypes. |
| Solution: Perform a kinase profiling screen to identify potential off-targets. Correlate pharmacokinetic data with pharmacodynamic readouts to ensure that the observed effects occur at concentrations consistent with on-target inhibition. | |
| Metabolite Activity | Metabolites of this compound may have different activity profiles or toxicities compared to the parent compound. |
| Solution: Conduct metabolite identification studies. If active or toxic metabolites are found, this may influence the interpretation of your results. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol describes how to prepare a formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility for oral administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 4g of HP-β-CD in a final volume of 10 mL of water.
-
Gently warm the solution to 37°C while stirring to ensure the HP-β-CD is fully dissolved.
-
Slowly add the pre-weighed this compound powder to the HP-β-CD solution while continuously stirring. Add the powder in small increments to avoid clumping.
-
Continue to stir the mixture at 37°C for at least 4 hours to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved particles. If particles are present, the solution can be filtered through a 0.22 µm filter to remove them.
-
Adjust the pH of the final formulation to 6.5-7.0 if necessary.
-
Store the formulation at 4°C, protected from light, for up to one week. Before each use, warm the solution to room temperature and vortex gently.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, creating a hydrophilic exterior that improves solubility.[4][5] | Simple to prepare, generally well-tolerated. | May not be suitable for all molecules, potential for renal toxicity with some cyclodextrins at high doses. |
| Solid Dispersion | The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[4] | Can significantly enhance bioavailability. | Manufacturing can be complex, potential for physical instability (recrystallization). |
| Lipid-Based Delivery (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[6] | Excellent for highly lipophilic drugs, can enhance lymphatic absorption. | Can be complex to formulate and characterize, potential for GI side effects. |
| Nanonization | The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[5][7] | Can significantly improve dissolution rate. | Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the MEK1/2 kinases in the MAPK signaling pathway.
Experimental Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C12H17NO | CID 32142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Trebenzomine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving Trebenzomine. The content is tailored for researchers, scientists, and drug development professionals working with this psychotropic agent, which is presumed to act on G protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency (EC₅₀/IC₅₀) of this compound. What are the likely causes?
A1: Batch-to-batch variability is a common issue in cell-based assays.[1][2][3][4][5] Several factors can contribute to this:
-
Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number.[6][7][8] High-passage cells may exhibit altered morphology, growth rates, and protein expression, leading to inconsistent results. It is recommended to use cells within a defined, low-passage range for all experiments.
-
Reagent Consistency: Ensure all reagents, including media, serum, and assay buffers, are from the same lot for a set of comparative experiments. Buffer composition and pH can significantly impact ligand binding and receptor function.[9]
-
Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions from a stock solution for each experiment.
Q2: Our radioligand binding assays show high non-specific binding. How can we reduce it?
A2: High non-specific binding can obscure the specific binding signal. Here are some strategies to mitigate this:
-
Optimize Blocking Agents: If using milk-based blockers for western blots, be aware that phospho-specific antibodies can react with casein, a phosphoprotein. Consider alternative blockers like BSA.[10] For binding assays, the choice of buffer and the addition of agents like BSA can help reduce binding to non-receptor components.
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal, ideally at or below its dissociation constant (Kd).[11]
-
Optimize Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound radioligand.[10][11] Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.
Q3: The results from our functional assays (e.g., cAMP) are not reproducible. What should we check?
A3: Reproducibility issues in functional assays often stem from subtle variations in experimental conditions.[12] Key factors to consider include:
-
Cell Density: The number of cells seeded per well is critical. Too high a density can lead to a decreased assay window, while too low a density may not produce a detectable signal.[13]
-
Stimulation Time: The incubation time with this compound and any other stimulating agents (like forskolin (B1673556) in a Gi-coupled assay) needs to be optimized to capture the peak response before receptor desensitization occurs.[12][13]
-
Phosphodiesterase (PDE) Activity: Intracellular cAMP levels are regulated by both adenylyl cyclase and PDEs. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent cAMP degradation and ensure a robust signal.[13][14]
Troubleshooting Guides
Radioligand Binding Assays
This guide addresses common problems encountered during saturation and competition binding experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd.[11] |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer.[10] | |
| Lipophilic nature of the radioligand. | Consider using a different radioligand with lower hydrophobicity. | |
| Low Specific Binding Signal | Insufficient receptor expression in the cell membrane preparation. | Verify receptor expression via Western Blot or use a cell line with higher expression. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity. | |
| Incorrect buffer composition (pH, ions). | Optimize the binding buffer; some receptors have specific ionic requirements.[9][15] | |
| Inconsistent Kd/Ki Values | Assay not performed at equilibrium. | Determine the time to reach equilibrium through association and dissociation experiments.[9] |
| Inaccurate determination of radioligand concentration. | Re-quantify the radioligand concentration. | |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Biphasic Competition Curves | Presence of multiple binding sites with different affinities. | This may indicate that this compound interacts with receptor subtypes or different conformational states of the receptor.[16][17] |
| Allosteric interactions. | The binding of this compound and the radioligand may be mutually influencing each other.[9] | |
| Ligand degradation. | The competing ligand might be metabolized into a compound with a different affinity.[18] |
Functional Assays (cAMP)
This guide focuses on troubleshooting issues in cAMP accumulation or inhibition assays, commonly used to determine the functional effects of GPCR ligands like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Titrate the cell number per well to find the optimal density that maximizes the assay window.[13][19] |
| Inefficient cell lysis. | Ensure the lysis buffer is effective and incubation is sufficient to release intracellular cAMP. | |
| Low receptor expression or coupling. | Use a cell line with robust receptor expression and coupling to the Gαs or Gαi pathway. | |
| High Basal cAMP Levels | Constitutive receptor activity. | This may be a characteristic of the receptor; ensure the assay window is still sufficient to detect agonist/inverse agonist effects. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Variable EC₅₀/IC₅₀ Values | Inconsistent stimulation time. | Optimize the incubation time for both the test compound and any co-stimulants (e.g., forskolin).[13] |
| Cell passage number effects. | Maintain a consistent and low passage number for all experiments.[6] | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| No Response to this compound | Incorrect G-protein coupling. | The receptor may not couple to the Gαs or Gαi pathway. Consider assays for other signaling pathways (e.g., Gαq/calcium flux, β-arrestin recruitment).[20] |
| Compound inactivity or degradation. | Verify the identity and purity of the this compound batch. | |
| Poor cell health. | Check cell viability before and after the assay. |
Data Presentation: Hypothetical this compound Characteristics
The following tables summarize expected quantitative data for this compound from in vitro pharmacology studies. These values are for illustrative purposes and represent typical data generated for a GPCR-targeting compound.
Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM | Assay Format |
| 5-HT1A | [³H]-8-OH-DPAT | 15.2 ± 1.8 | Competition Binding |
| 5-HT2A | [³H]-Ketanserin | 8.7 ± 0.9 | Competition Binding |
| 5-HT2C | [³H]-Mesulergine | 25.4 ± 3.1 | Competition Binding |
| 5-HT₇ | [³H]-5-CT | 50.1 ± 6.5 | Competition Binding |
Table 2: Functional Potency of this compound in cAMP Assays
| Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀, nM) ± SEM | Efficacy (% of Max Response) |
| 5-HT1A (Gαi-coupled) | cAMP Inhibition | IC₅₀: 35.6 ± 4.2 | 85% (Partial Agonist) |
| 5-HT₇ (Gαs-coupled) | cAMP Accumulation | EC₅₀: 120.8 ± 15.3 | 40% (Partial Agonist) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT2A) expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-Ketanserin).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[21]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
96-well plates and filter mats.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
This compound dilution or buffer (for total binding) or non-specific control.
-
Radioligand at a fixed concentration (typically at its Kd).
-
Cell membrane suspension (protein concentration optimized previously).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Dry the filter mats and add scintillation fluid.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Gαi-coupled Receptor)
This protocol outlines a method to measure the inhibitory effect of this compound on cAMP production for a Gαi-coupled receptor (e.g., 5-HT1A).
Materials:
-
CHO or HEK293 cells expressing the target receptor.
-
This compound stock solution.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (PDE inhibitor).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[22]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX.
-
Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for an optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Plot the data as a percentage of the forskolin-stimulated response and use non-linear regression to determine the IC₅₀ of this compound.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound experiments.
References
- 1. mt.com [mt.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. cellgs.com [cellgs.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Conditions for biphasic competition curves in radioligand binding for ligands subjected to metabolic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. resources.revvity.com [resources.revvity.com]
Troubleshooting inconsistent results in Trebenzomine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving Trebenzomine. The content is tailored for researchers, scientists, and drug development professionals working with this psychotropic agent, which is presumed to act on G protein-coupled receptors (GPCRs), such as serotonin receptors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency (EC₅₀/IC₅₀) of this compound. What are the likely causes?
A1: Batch-to-batch variability is a common issue in cell-based assays.[1][2][3][4][5] Several factors can contribute to this:
-
Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number.[6][7][8] High-passage cells may exhibit altered morphology, growth rates, and protein expression, leading to inconsistent results. It is recommended to use cells within a defined, low-passage range for all experiments.
-
Reagent Consistency: Ensure all reagents, including media, serum, and assay buffers, are from the same lot for a set of comparative experiments. Buffer composition and pH can significantly impact ligand binding and receptor function.[9]
-
Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions from a stock solution for each experiment.
Q2: Our radioligand binding assays show high non-specific binding. How can we reduce it?
A2: High non-specific binding can obscure the specific binding signal. Here are some strategies to mitigate this:
-
Optimize Blocking Agents: If using milk-based blockers for western blots, be aware that phospho-specific antibodies can react with casein, a phosphoprotein. Consider alternative blockers like BSA.[10] For binding assays, the choice of buffer and the addition of agents like BSA can help reduce binding to non-receptor components.
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal, ideally at or below its dissociation constant (Kd).[11]
-
Optimize Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound radioligand.[10][11] Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.
Q3: The results from our functional assays (e.g., cAMP) are not reproducible. What should we check?
A3: Reproducibility issues in functional assays often stem from subtle variations in experimental conditions.[12] Key factors to consider include:
-
Cell Density: The number of cells seeded per well is critical. Too high a density can lead to a decreased assay window, while too low a density may not produce a detectable signal.[13]
-
Stimulation Time: The incubation time with this compound and any other stimulating agents (like forskolin in a Gi-coupled assay) needs to be optimized to capture the peak response before receptor desensitization occurs.[12][13]
-
Phosphodiesterase (PDE) Activity: Intracellular cAMP levels are regulated by both adenylyl cyclase and PDEs. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent cAMP degradation and ensure a robust signal.[13][14]
Troubleshooting Guides
Radioligand Binding Assays
This guide addresses common problems encountered during saturation and competition binding experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd.[11] |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer.[10] | |
| Lipophilic nature of the radioligand. | Consider using a different radioligand with lower hydrophobicity. | |
| Low Specific Binding Signal | Insufficient receptor expression in the cell membrane preparation. | Verify receptor expression via Western Blot or use a cell line with higher expression. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity. | |
| Incorrect buffer composition (pH, ions). | Optimize the binding buffer; some receptors have specific ionic requirements.[9][15] | |
| Inconsistent Kd/Ki Values | Assay not performed at equilibrium. | Determine the time to reach equilibrium through association and dissociation experiments.[9] |
| Inaccurate determination of radioligand concentration. | Re-quantify the radioligand concentration. | |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Biphasic Competition Curves | Presence of multiple binding sites with different affinities. | This may indicate that this compound interacts with receptor subtypes or different conformational states of the receptor.[16][17] |
| Allosteric interactions. | The binding of this compound and the radioligand may be mutually influencing each other.[9] | |
| Ligand degradation. | The competing ligand might be metabolized into a compound with a different affinity.[18] |
Functional Assays (cAMP)
This guide focuses on troubleshooting issues in cAMP accumulation or inhibition assays, commonly used to determine the functional effects of GPCR ligands like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Titrate the cell number per well to find the optimal density that maximizes the assay window.[13][19] |
| Inefficient cell lysis. | Ensure the lysis buffer is effective and incubation is sufficient to release intracellular cAMP. | |
| Low receptor expression or coupling. | Use a cell line with robust receptor expression and coupling to the Gαs or Gαi pathway. | |
| High Basal cAMP Levels | Constitutive receptor activity. | This may be a characteristic of the receptor; ensure the assay window is still sufficient to detect agonist/inverse agonist effects. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Variable EC₅₀/IC₅₀ Values | Inconsistent stimulation time. | Optimize the incubation time for both the test compound and any co-stimulants (e.g., forskolin).[13] |
| Cell passage number effects. | Maintain a consistent and low passage number for all experiments.[6] | |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| No Response to this compound | Incorrect G-protein coupling. | The receptor may not couple to the Gαs or Gαi pathway. Consider assays for other signaling pathways (e.g., Gαq/calcium flux, β-arrestin recruitment).[20] |
| Compound inactivity or degradation. | Verify the identity and purity of the this compound batch. | |
| Poor cell health. | Check cell viability before and after the assay. |
Data Presentation: Hypothetical this compound Characteristics
The following tables summarize expected quantitative data for this compound from in vitro pharmacology studies. These values are for illustrative purposes and represent typical data generated for a GPCR-targeting compound.
Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM | Assay Format |
| 5-HT1A | [³H]-8-OH-DPAT | 15.2 ± 1.8 | Competition Binding |
| 5-HT2A | [³H]-Ketanserin | 8.7 ± 0.9 | Competition Binding |
| 5-HT2C | [³H]-Mesulergine | 25.4 ± 3.1 | Competition Binding |
| 5-HT₇ | [³H]-5-CT | 50.1 ± 6.5 | Competition Binding |
Table 2: Functional Potency of this compound in cAMP Assays
| Receptor Subtype | Assay Type | Potency (EC₅₀/IC₅₀, nM) ± SEM | Efficacy (% of Max Response) |
| 5-HT1A (Gαi-coupled) | cAMP Inhibition | IC₅₀: 35.6 ± 4.2 | 85% (Partial Agonist) |
| 5-HT₇ (Gαs-coupled) | cAMP Accumulation | EC₅₀: 120.8 ± 15.3 | 40% (Partial Agonist) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT2A) expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-Ketanserin).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[21]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
96-well plates and filter mats.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
This compound dilution or buffer (for total binding) or non-specific control.
-
Radioligand at a fixed concentration (typically at its Kd).
-
Cell membrane suspension (protein concentration optimized previously).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Dry the filter mats and add scintillation fluid.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Gαi-coupled Receptor)
This protocol outlines a method to measure the inhibitory effect of this compound on cAMP production for a Gαi-coupled receptor (e.g., 5-HT1A).
Materials:
-
CHO or HEK293 cells expressing the target receptor.
-
This compound stock solution.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (PDE inhibitor).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[22]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX.
-
Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for an optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Plot the data as a percentage of the forskolin-stimulated response and use non-linear regression to determine the IC₅₀ of this compound.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound experiments.
References
- 1. mt.com [mt.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. cellgs.com [cellgs.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Conditions for biphasic competition curves in radioligand binding for ligands subjected to metabolic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. resources.revvity.com [resources.revvity.com]
Technical Support Center: Synthesis of Trebenzomine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trebenzomine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine, typically follows a multi-step route. The core of this strategy involves two key stages:
-
Formation of the Benzopyran Core: This initial step establishes the fundamental bicyclic structure of the molecule, which consists of a benzene (B151609) ring fused to a pyran ring. This is often achieved through the cyclization of appropriate phenolic precursors.
-
Amine Functionalization: Following the creation of the benzopyran core, the trimethylamine (B31210) group is introduced at the 3-position of the pyran ring. This can be accomplished through methods such as reductive amination or the alkylation of a suitable amine precursor.
Q2: What are the critical parameters to control for optimizing the yield of this compound synthesis?
A2: Optimizing the yield of this compound synthesis requires careful control over several reaction parameters. The optimal conditions can vary depending on whether a solution-phase or solid-state approach is employed.
| Parameter | Solution-Phase Synthesis | Solid-State Synthesis |
| Temperature | 80-120°C | 60-100°C |
| Reaction Time | 4-8 hours | 0.5-2 hours |
| Catalyst Loading | 1-5 mol% | Not typically specified |
| Solvent Ratio (Organic:Aqueous) | 3:1 to 5:1 | Not applicable |
Q3: What are common side reactions that can lower the yield of this compound synthesis?
A3: While specific side reactions for this compound synthesis are not extensively documented in publicly available literature, general principles of chromene and amine synthesis suggest potential side reactions to monitor:
-
Over-alkylation or incomplete alkylation: During the introduction of the trimethylamine group, incomplete methylation can lead to the formation of primary or secondary amine byproducts. Conversely, over-alkylation of other reactive sites on the molecule could occur.
-
Ring-opening of the pyran moiety: Under harsh acidic or basic conditions, the pyran ring may be susceptible to opening, leading to undesired byproducts.
-
Oxidation of the benzopyran core: The aromatic ring and other sensitive functional groups could be prone to oxidation, especially if reaction conditions are not carefully controlled under an inert atmosphere.
Q4: What purification methods are recommended for obtaining high-purity this compound?
A4: After the synthesis, purification is crucial for obtaining a high yield of pure this compound. Common techniques include:
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of silica (B1680970) gel and the eluting solvent system will be critical for effective separation.
-
Recrystallization: This technique can be used to purify the final product, particularly after converting it to a salt form, such as this compound hydrochloride. The choice of solvent is key to achieving high purity and yield.
-
Acid-Base Extraction: Exploiting the basic nature of the amine group, extraction with acidic and basic aqueous solutions can help remove non-basic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzopyran Core | - Incomplete cyclization of the phenolic precursor.- Decomposition of starting material or product under harsh reaction conditions. | - Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a milder catalyst or adjust the pH of the reaction mixture.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products during Amination | - Incomplete methylation of the amine.- Side reactions involving the amine group. | - Use a stoichiometric excess of the methylating agent.- Control the reaction temperature to minimize side reactions.- Consider a stepwise methylation process if direct trimethylation is problematic. |
| Difficulty in Isolating the Final Product | - Product is highly soluble in the workup solvent.- Emulsion formation during extraction. | - Choose a workup solvent in which the product has lower solubility.- To break emulsions, try adding a saturated brine solution or filtering through a pad of celite.- Convert the final product to its hydrochloride salt, which is often a crystalline solid and easier to isolate. |
| Product Purity is Low after Purification | - Ineffective separation by chromatography.- Co-crystallization of impurities. | - Optimize the solvent system for column chromatography to achieve better separation.- For recrystallization, try different solvents or solvent mixtures and control the cooling rate. A slower cooling rate often leads to purer crystals. |
Experimental Protocols
General Protocol for the Synthesis of a 3-Amino-3,4-dihydro-2H-1-benzopyran Derivative
-
Formation of the Benzopyranone: A substituted phenol (B47542) is reacted with an appropriate three-carbon synthon, such as a cinnamic acid derivative, in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield the corresponding chromanone.
-
Oximation: The chromanone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Reduction of the Oxime: The oxime is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).
-
N-Methylation: The resulting primary amine is then subjected to N-methylation. This can be achieved using a methylating agent like methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) or through reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride). To obtain the N,N-dimethyl derivative, this step may need to be repeated or performed under conditions that favor exhaustive methylation.
Visualizations
To aid in understanding the workflow and logic of the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting synthesis issues.
Technical Support Center: Synthesis of Trebenzomine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trebenzomine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine, typically follows a multi-step route. The core of this strategy involves two key stages:
-
Formation of the Benzopyran Core: This initial step establishes the fundamental bicyclic structure of the molecule, which consists of a benzene ring fused to a pyran ring. This is often achieved through the cyclization of appropriate phenolic precursors.
-
Amine Functionalization: Following the creation of the benzopyran core, the trimethylamine group is introduced at the 3-position of the pyran ring. This can be accomplished through methods such as reductive amination or the alkylation of a suitable amine precursor.
Q2: What are the critical parameters to control for optimizing the yield of this compound synthesis?
A2: Optimizing the yield of this compound synthesis requires careful control over several reaction parameters. The optimal conditions can vary depending on whether a solution-phase or solid-state approach is employed.
| Parameter | Solution-Phase Synthesis | Solid-State Synthesis |
| Temperature | 80-120°C | 60-100°C |
| Reaction Time | 4-8 hours | 0.5-2 hours |
| Catalyst Loading | 1-5 mol% | Not typically specified |
| Solvent Ratio (Organic:Aqueous) | 3:1 to 5:1 | Not applicable |
Q3: What are common side reactions that can lower the yield of this compound synthesis?
A3: While specific side reactions for this compound synthesis are not extensively documented in publicly available literature, general principles of chromene and amine synthesis suggest potential side reactions to monitor:
-
Over-alkylation or incomplete alkylation: During the introduction of the trimethylamine group, incomplete methylation can lead to the formation of primary or secondary amine byproducts. Conversely, over-alkylation of other reactive sites on the molecule could occur.
-
Ring-opening of the pyran moiety: Under harsh acidic or basic conditions, the pyran ring may be susceptible to opening, leading to undesired byproducts.
-
Oxidation of the benzopyran core: The aromatic ring and other sensitive functional groups could be prone to oxidation, especially if reaction conditions are not carefully controlled under an inert atmosphere.
Q4: What purification methods are recommended for obtaining high-purity this compound?
A4: After the synthesis, purification is crucial for obtaining a high yield of pure this compound. Common techniques include:
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of silica gel and the eluting solvent system will be critical for effective separation.
-
Recrystallization: This technique can be used to purify the final product, particularly after converting it to a salt form, such as this compound hydrochloride. The choice of solvent is key to achieving high purity and yield.
-
Acid-Base Extraction: Exploiting the basic nature of the amine group, extraction with acidic and basic aqueous solutions can help remove non-basic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzopyran Core | - Incomplete cyclization of the phenolic precursor.- Decomposition of starting material or product under harsh reaction conditions. | - Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a milder catalyst or adjust the pH of the reaction mixture.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products during Amination | - Incomplete methylation of the amine.- Side reactions involving the amine group. | - Use a stoichiometric excess of the methylating agent.- Control the reaction temperature to minimize side reactions.- Consider a stepwise methylation process if direct trimethylation is problematic. |
| Difficulty in Isolating the Final Product | - Product is highly soluble in the workup solvent.- Emulsion formation during extraction. | - Choose a workup solvent in which the product has lower solubility.- To break emulsions, try adding a saturated brine solution or filtering through a pad of celite.- Convert the final product to its hydrochloride salt, which is often a crystalline solid and easier to isolate. |
| Product Purity is Low after Purification | - Ineffective separation by chromatography.- Co-crystallization of impurities. | - Optimize the solvent system for column chromatography to achieve better separation.- For recrystallization, try different solvents or solvent mixtures and control the cooling rate. A slower cooling rate often leads to purer crystals. |
Experimental Protocols
General Protocol for the Synthesis of a 3-Amino-3,4-dihydro-2H-1-benzopyran Derivative
-
Formation of the Benzopyranone: A substituted phenol is reacted with an appropriate three-carbon synthon, such as a cinnamic acid derivative, in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield the corresponding chromanone.
-
Oximation: The chromanone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Reduction of the Oxime: The oxime is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
N-Methylation: The resulting primary amine is then subjected to N-methylation. This can be achieved using a methylating agent like methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) or through reductive amination with formaldehyde and a reducing agent (e.g., sodium borohydride). To obtain the N,N-dimethyl derivative, this step may need to be repeated or performed under conditions that favor exhaustive methylation.
Visualizations
To aid in understanding the workflow and logic of the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting synthesis issues.
Stability of Trebenzomine in solution for long-term experiments
This technical support center provides guidance on the stability of Trebenzomine in solution for long-term experiments. As specific stability data for this compound is limited in publicly available literature, this guide offers best practices, troubleshooting advice, and protocols to help researchers ensure the integrity of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data is not extensively published, it is common practice to dissolve compounds like this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is not recommended to store stock solutions at room temperature for extended periods.[1] For aqueous-based assays, further dilution of the DMSO stock into the aqueous experimental buffer is necessary.
Q2: How should I store this compound stock solutions for long-term use?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can contribute to compound degradation.
Q3: Are there any known incompatibilities of this compound with common buffer components?
Specific incompatibilities for this compound have not been documented. However, it is crucial to consider that factors like pH, the presence of oxidizing or reducing agents, and exposure to light can affect the stability of small molecules in solution.[2] It is advisable to prepare fresh dilutions in your experimental buffer immediately before use.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
Since published stability data is scarce, it is highly recommended to perform a stability study in your specific experimental buffer under your experimental conditions (e.g., temperature, light exposure). A general protocol for conducting such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in a multi-day experiment. | Compound degradation in the experimental solution. | 1. Prepare fresh working solutions daily from a frozen stock.2. Perform a stability test of this compound in your experimental buffer (see protocol below).3. If degradation is confirmed, consider modifying the experimental design to reduce incubation time or add the compound at multiple time points. |
| Precipitation observed in the working solution. | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system and does not cause precipitation.2. Try preparing the working solution at a slightly lower concentration.3. Visually inspect the solution under a microscope to confirm precipitation. |
| Inconsistent experimental results between batches. | Inconsistent concentration of the active compound due to degradation. | 1. Strictly adhere to standardized procedures for solution preparation and storage.2. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration of your stock solution periodically.[3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC.
1. Materials:
- This compound
- DMSO (or other appropriate solvent for stock solution)
- Your experimental aqueous buffer
- HPLC system with a suitable column (e.g., C18)
- Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid)
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the Test Solution: Dilute the this compound stock solution into your experimental aqueous buffer to the final working concentration you intend to use in your experiments.
- Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to determine the initial peak area of this compound. This will serve as your 100% reference.
- Incubation: Store the remaining test solution under your intended experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if the compound is known to be light-sensitive.
- Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), take aliquots of the test solution and analyze them by HPLC.
- Data Analysis: For each time point, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at T=0. Plot the percentage of remaining this compound against time.
3. Interpretation of Results:
- A minimal decrease in the peak area over time indicates that this compound is stable under your experimental conditions.
- A significant decrease in the peak area suggests degradation. The rate of degradation can be calculated from the slope of the plotted line. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
Stability of Trebenzomine in solution for long-term experiments
This technical support center provides guidance on the stability of Trebenzomine in solution for long-term experiments. As specific stability data for this compound is limited in publicly available literature, this guide offers best practices, troubleshooting advice, and protocols to help researchers ensure the integrity of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data is not extensively published, it is common practice to dissolve compounds like this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is not recommended to store stock solutions at room temperature for extended periods.[1] For aqueous-based assays, further dilution of the DMSO stock into the aqueous experimental buffer is necessary.
Q2: How should I store this compound stock solutions for long-term use?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can contribute to compound degradation.
Q3: Are there any known incompatibilities of this compound with common buffer components?
Specific incompatibilities for this compound have not been documented. However, it is crucial to consider that factors like pH, the presence of oxidizing or reducing agents, and exposure to light can affect the stability of small molecules in solution.[2] It is advisable to prepare fresh dilutions in your experimental buffer immediately before use.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
Since published stability data is scarce, it is highly recommended to perform a stability study in your specific experimental buffer under your experimental conditions (e.g., temperature, light exposure). A general protocol for conducting such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in a multi-day experiment. | Compound degradation in the experimental solution. | 1. Prepare fresh working solutions daily from a frozen stock.2. Perform a stability test of this compound in your experimental buffer (see protocol below).3. If degradation is confirmed, consider modifying the experimental design to reduce incubation time or add the compound at multiple time points. |
| Precipitation observed in the working solution. | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system and does not cause precipitation.2. Try preparing the working solution at a slightly lower concentration.3. Visually inspect the solution under a microscope to confirm precipitation. |
| Inconsistent experimental results between batches. | Inconsistent concentration of the active compound due to degradation. | 1. Strictly adhere to standardized procedures for solution preparation and storage.2. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration of your stock solution periodically.[3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC.
1. Materials:
- This compound
- DMSO (or other appropriate solvent for stock solution)
- Your experimental aqueous buffer
- HPLC system with a suitable column (e.g., C18)
- Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a modifier like formic acid)
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the Test Solution: Dilute the this compound stock solution into your experimental aqueous buffer to the final working concentration you intend to use in your experiments.
- Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to determine the initial peak area of this compound. This will serve as your 100% reference.
- Incubation: Store the remaining test solution under your intended experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if the compound is known to be light-sensitive.
- Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), take aliquots of the test solution and analyze them by HPLC.
- Data Analysis: For each time point, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at T=0. Plot the percentage of remaining this compound against time.
3. Interpretation of Results:
- A minimal decrease in the peak area over time indicates that this compound is stable under your experimental conditions.
- A significant decrease in the peak area suggests degradation. The rate of degradation can be calculated from the slope of the plotted line. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Trebenzomine Storage and Handling
This technical support center provides guidance on the proper storage and handling of Trebenzomine to minimize its degradation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Observed Degradation of this compound During Storage
If you are observing a loss of potency or the appearance of impurities in your this compound samples, it is likely due to chemical degradation. The stability of this compound, a chromanamine derivative with a tertiary amine functional group, can be influenced by several environmental factors.
Table 1: Factors Affecting this compound Stability and Recommended Prevention
| Factor | Potential Degradation Pathway | Observed Effect (Hypothetical Data) | Recommended Preventative Measures |
| Temperature | Thermal Degradation (e.g., dealkylation of the tertiary amine) | 5% degradation after 1 month at 40°C | Store at recommended temperature (-20°C for long-term, 4°C for short-term). Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation (e.g., oxidation of the chroman ring) | 10% degradation after 24 hours of direct UV light exposure | Store in amber vials or light-protective packaging. Work with the compound in a dimly lit environment. |
| pH | Acid or base-catalyzed hydrolysis/degradation | Increased degradation at pH < 4 and pH > 8 | Maintain solutions at a neutral pH (around 7) using a suitable buffer system. |
| Oxygen | Oxidation (e.g., at the chroman ring or tertiary amine) | 3% degradation after 1 month in an oxygen-rich environment | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. |
| Humidity | Hydrolysis | 2% degradation after 1 month at 80% relative humidity | Store in a desiccator or a controlled low-humidity environment. |
Experimental Protocol: Accelerated Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under accelerated conditions of temperature, humidity, light, and pH.
Materials:
-
This compound (pure compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, citrate)
-
Temperature and humidity-controlled chambers
-
Photostability chamber with UV and visible light sources
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
For pH stability, dilute the stock solution in buffers of different pH values (e.g., 2, 4, 7, 9, 12).
-
For thermal and photostability, use the stock solution in the chosen solvent.
-
-
Stress Conditions:
-
Thermal Stability: Aliquot the samples into vials and expose them to different temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.
-
Humidity Stability: Expose solid samples to different relative humidity levels (e.g., 60% RH, 80% RH) in a stability chamber.
-
Photostability: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.
-
pH Stability: Store the buffered solutions at a controlled temperature (e.g., 25°C or an elevated temperature).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for accelerated conditions, and longer for real-time studies).
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point and condition.
-
Determine the degradation kinetics and predict the shelf-life under normal storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a chromanamine core and a tertiary amine, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The chroman ring system can be prone to oxidation, especially when exposed to light and oxygen.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage in the chroman ring could be susceptible to hydrolysis under extreme pH conditions.
-
Photodegradation: Benzopyran derivatives can be sensitive to light, leading to photochemical reactions and degradation.
-
Thermal Degradation: At elevated temperatures, the tertiary amine side chain may undergo dealkylation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable. It is advisable to store the compound under an inert atmosphere if possible.
Q3: How should I prepare and store this compound solutions?
A3: Prepare solutions using high-purity, degassed solvents. For aqueous solutions, use a neutral pH buffer to maintain stability. Store solutions in amber glass vials to protect from light. For short-term use, solutions can be stored at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q4: I see some discoloration in my solid this compound sample. What should I do?
A4: Discoloration can be an indication of degradation, likely due to oxidation or photodecomposition. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC before use. If significant degradation is confirmed, the sample should be discarded.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility studies for this compound are not widely published, it is advisable to be cautious with excipients that are highly acidic or basic, or those that contain reactive functional groups that could interact with the tertiary amine or the chroman ring. Pre-formulation compatibility studies are always recommended.
Visualizations
Technical Support Center: Trebenzomine Storage and Handling
This technical support center provides guidance on the proper storage and handling of Trebenzomine to minimize its degradation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Observed Degradation of this compound During Storage
If you are observing a loss of potency or the appearance of impurities in your this compound samples, it is likely due to chemical degradation. The stability of this compound, a chromanamine derivative with a tertiary amine functional group, can be influenced by several environmental factors.
Table 1: Factors Affecting this compound Stability and Recommended Prevention
| Factor | Potential Degradation Pathway | Observed Effect (Hypothetical Data) | Recommended Preventative Measures |
| Temperature | Thermal Degradation (e.g., dealkylation of the tertiary amine) | 5% degradation after 1 month at 40°C | Store at recommended temperature (-20°C for long-term, 4°C for short-term). Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation (e.g., oxidation of the chroman ring) | 10% degradation after 24 hours of direct UV light exposure | Store in amber vials or light-protective packaging. Work with the compound in a dimly lit environment. |
| pH | Acid or base-catalyzed hydrolysis/degradation | Increased degradation at pH < 4 and pH > 8 | Maintain solutions at a neutral pH (around 7) using a suitable buffer system. |
| Oxygen | Oxidation (e.g., at the chroman ring or tertiary amine) | 3% degradation after 1 month in an oxygen-rich environment | Store under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. |
| Humidity | Hydrolysis | 2% degradation after 1 month at 80% relative humidity | Store in a desiccator or a controlled low-humidity environment. |
Experimental Protocol: Accelerated Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound under accelerated conditions of temperature, humidity, light, and pH.
Materials:
-
This compound (pure compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, citrate)
-
Temperature and humidity-controlled chambers
-
Photostability chamber with UV and visible light sources
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
For pH stability, dilute the stock solution in buffers of different pH values (e.g., 2, 4, 7, 9, 12).
-
For thermal and photostability, use the stock solution in the chosen solvent.
-
-
Stress Conditions:
-
Thermal Stability: Aliquot the samples into vials and expose them to different temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.
-
Humidity Stability: Expose solid samples to different relative humidity levels (e.g., 60% RH, 80% RH) in a stability chamber.
-
Photostability: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.
-
pH Stability: Store the buffered solutions at a controlled temperature (e.g., 25°C or an elevated temperature).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for accelerated conditions, and longer for real-time studies).
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point and condition.
-
Determine the degradation kinetics and predict the shelf-life under normal storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a chromanamine core and a tertiary amine, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The chroman ring system can be prone to oxidation, especially when exposed to light and oxygen.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage in the chroman ring could be susceptible to hydrolysis under extreme pH conditions.
-
Photodegradation: Benzopyran derivatives can be sensitive to light, leading to photochemical reactions and degradation.
-
Thermal Degradation: At elevated temperatures, the tertiary amine side chain may undergo dealkylation.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable. It is advisable to store the compound under an inert atmosphere if possible.
Q3: How should I prepare and store this compound solutions?
A3: Prepare solutions using high-purity, degassed solvents. For aqueous solutions, use a neutral pH buffer to maintain stability. Store solutions in amber glass vials to protect from light. For short-term use, solutions can be stored at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q4: I see some discoloration in my solid this compound sample. What should I do?
A4: Discoloration can be an indication of degradation, likely due to oxidation or photodecomposition. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC before use. If significant degradation is confirmed, the sample should be discarded.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility studies for this compound are not widely published, it is advisable to be cautious with excipients that are highly acidic or basic, or those that contain reactive functional groups that could interact with the tertiary amine or the chroman ring. Pre-formulation compatibility studies are always recommended.
Visualizations
Technical Support Center: Trebenzomine In Vitro Applications
Disclaimer: Publicly available information on the specific in vitro bioactivity, mechanism of action, and off-target profile of Trebenzomine (also known as CI-686) is extremely limited. The following technical support guide is a hypothetical resource created for researchers working with a novel psychotropic agent possessing a benzopyran scaffold, similar to this compound. The data, signaling pathways, and specific off-target effects described herein are illustrative examples based on the broader pharmacology of this compound class and are intended to serve as a general framework for troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target liabilities for a benzopyran-based compound like this compound?
A1: Compounds with a benzopyran or chroman core are known to interact with a variety of biological targets. While the primary target of this compound is likely within the central nervous system, researchers should be aware of potential off-target interactions with:
-
Protein Kinases: Many small molecules can inhibit kinases due to the conserved nature of the ATP-binding pocket.
-
G-Protein Coupled Receptors (GPCRs): Psychotropic agents frequently show activity at multiple GPCRs beyond their primary target.
-
Ion Channels: Off-target effects on cardiac ion channels (like hERG) are a common concern in drug development.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions in more complex experimental systems and is a key early safety assessment.
Q2: My cells are showing unexpected levels of cytotoxicity at concentrations where I expect to see a specific pharmacological effect. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a classic indicator of an off-target effect. This could be due to the inhibition of a kinase essential for cell survival, disruption of mitochondrial function, or other mechanisms. It is crucial to differentiate generalized toxicity from a potent, unintended pharmacological effect. We recommend performing a cell viability assay with a broader dose range and comparing the cytotoxic concentration (CC50) to the effective concentration for the on-target effect (EC50).
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. How can I begin to troubleshoot this?
A3: This situation strongly suggests an off-target interaction. A logical first step is to perform a broad panel screen to identify potential off-target binding. Depending on the observed phenotype, this could be a kinase panel or a receptor binding panel. Additionally, consider if a structurally unrelated compound that targets the same primary pathway reproduces the same phenotype. If it doesn't, this further points to an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results or High Variability Between Experiments
-
Possible Cause: Off-target activity that is sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration, passage number).
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure all experimental parameters are tightly controlled.
-
Test a Different Cell Line: Use a cell line that does not express the intended target of this compound. Any activity observed in this cell line is likely due to off-target effects.
-
Perform a Selectivity Screen: Use a broad kinase or receptor panel to identify potential unintended targets that might be variably expressed in your cell model.
-
Issue 2: Observed Effect Does Not Correlate with Target Expression Levels
-
Possible Cause: The observed phenotype is driven by an off-target protein that has a different expression pattern than the intended target.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use qPCR or Western blotting to confirm the expression of the intended target in your cell model.
-
Broad Off-Target Profiling: Screen this compound against a comprehensive panel of kinases and receptors to identify high-affinity off-targets.
-
Correlate Off-Target Expression: Once potential off-targets are identified, use databases like the Cancer Cell Line Encyclopedia (CCLE) or perform your own expression analysis to see if the expression of an off-target correlates with the observed phenotype across different cell lines.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for "this compound"
This table illustrates how data from a kinase screen might look. "this compound" is tested at a single concentration (e.g., 1 µM) against a panel of kinases. High inhibition values suggest potential off-targets.
| Kinase Target | % Inhibition @ 1 µM | On-Target/Off-Target |
| Primary Target Kinase | 95% | On-Target |
| SRC | 88% | Potential Off-Target |
| LCK | 82% | Potential Off-Target |
| Aurora Kinase A | 55% | Potential Off-Target |
| EGFR | 12% | Likely Not Significant |
| MAPK1 | 8% | Likely Not Significant |
Table 2: Hypothetical Receptor Binding Profile for "this compound"
This table shows hypothetical affinity (Ki) values for this compound at its primary target and a selection of common off-target receptors. Lower Ki values indicate higher affinity.
| Receptor Target | Ki (nM) | On-Target/Off-Target |
| Primary Target Receptor | 15 | On-Target |
| 5-HT2A Receptor | 85 | Potential Off-Target |
| Dopamine D2 Receptor | 250 | Potential Off-Target |
| Muscarinic M1 Receptor | 1,200 | Likely Not Significant |
| Adrenergic α1 Receptor | 3,500 | Likely Not Significant |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP (with a trace amount of radiolabeled [γ-³³P]-ATP).
-
Add this compound at the desired concentration (e.g., 1 µM for a primary screen, or a range of concentrations for IC50 determination).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of radiolabeled phosphate (B84403) incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
Protocol 2: Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Use cell membranes prepared from a cell line overexpressing the receptor of interest.
-
Prepare a reaction mixture containing the cell membranes, a known radioligand for the receptor at a concentration near its Kd, and a buffer.
-
Add increasing concentrations of non-radiolabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data and calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Hypothetical off-target signaling via a GPCR.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical deduction of an off-target problem.
Technical Support Center: Trebenzomine In Vitro Applications
Disclaimer: Publicly available information on the specific in vitro bioactivity, mechanism of action, and off-target profile of Trebenzomine (also known as CI-686) is extremely limited. The following technical support guide is a hypothetical resource created for researchers working with a novel psychotropic agent possessing a benzopyran scaffold, similar to this compound. The data, signaling pathways, and specific off-target effects described herein are illustrative examples based on the broader pharmacology of this compound class and are intended to serve as a general framework for troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target liabilities for a benzopyran-based compound like this compound?
A1: Compounds with a benzopyran or chroman core are known to interact with a variety of biological targets. While the primary target of this compound is likely within the central nervous system, researchers should be aware of potential off-target interactions with:
-
Protein Kinases: Many small molecules can inhibit kinases due to the conserved nature of the ATP-binding pocket.
-
G-Protein Coupled Receptors (GPCRs): Psychotropic agents frequently show activity at multiple GPCRs beyond their primary target.
-
Ion Channels: Off-target effects on cardiac ion channels (like hERG) are a common concern in drug development.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions in more complex experimental systems and is a key early safety assessment.
Q2: My cells are showing unexpected levels of cytotoxicity at concentrations where I expect to see a specific pharmacological effect. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a classic indicator of an off-target effect. This could be due to the inhibition of a kinase essential for cell survival, disruption of mitochondrial function, or other mechanisms. It is crucial to differentiate generalized toxicity from a potent, unintended pharmacological effect. We recommend performing a cell viability assay with a broader dose range and comparing the cytotoxic concentration (CC50) to the effective concentration for the on-target effect (EC50).
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. How can I begin to troubleshoot this?
A3: This situation strongly suggests an off-target interaction. A logical first step is to perform a broad panel screen to identify potential off-target binding. Depending on the observed phenotype, this could be a kinase panel or a receptor binding panel. Additionally, consider if a structurally unrelated compound that targets the same primary pathway reproduces the same phenotype. If it doesn't, this further points to an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results or High Variability Between Experiments
-
Possible Cause: Off-target activity that is sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration, passage number).
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Ensure all experimental parameters are tightly controlled.
-
Test a Different Cell Line: Use a cell line that does not express the intended target of this compound. Any activity observed in this cell line is likely due to off-target effects.
-
Perform a Selectivity Screen: Use a broad kinase or receptor panel to identify potential unintended targets that might be variably expressed in your cell model.
-
Issue 2: Observed Effect Does Not Correlate with Target Expression Levels
-
Possible Cause: The observed phenotype is driven by an off-target protein that has a different expression pattern than the intended target.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use qPCR or Western blotting to confirm the expression of the intended target in your cell model.
-
Broad Off-Target Profiling: Screen this compound against a comprehensive panel of kinases and receptors to identify high-affinity off-targets.
-
Correlate Off-Target Expression: Once potential off-targets are identified, use databases like the Cancer Cell Line Encyclopedia (CCLE) or perform your own expression analysis to see if the expression of an off-target correlates with the observed phenotype across different cell lines.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for "this compound"
This table illustrates how data from a kinase screen might look. "this compound" is tested at a single concentration (e.g., 1 µM) against a panel of kinases. High inhibition values suggest potential off-targets.
| Kinase Target | % Inhibition @ 1 µM | On-Target/Off-Target |
| Primary Target Kinase | 95% | On-Target |
| SRC | 88% | Potential Off-Target |
| LCK | 82% | Potential Off-Target |
| Aurora Kinase A | 55% | Potential Off-Target |
| EGFR | 12% | Likely Not Significant |
| MAPK1 | 8% | Likely Not Significant |
Table 2: Hypothetical Receptor Binding Profile for "this compound"
This table shows hypothetical affinity (Ki) values for this compound at its primary target and a selection of common off-target receptors. Lower Ki values indicate higher affinity.
| Receptor Target | Ki (nM) | On-Target/Off-Target |
| Primary Target Receptor | 15 | On-Target |
| 5-HT2A Receptor | 85 | Potential Off-Target |
| Dopamine D2 Receptor | 250 | Potential Off-Target |
| Muscarinic M1 Receptor | 1,200 | Likely Not Significant |
| Adrenergic α1 Receptor | 3,500 | Likely Not Significant |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP (with a trace amount of radiolabeled [γ-³³P]-ATP).
-
Add this compound at the desired concentration (e.g., 1 µM for a primary screen, or a range of concentrations for IC50 determination).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
Protocol 2: Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Use cell membranes prepared from a cell line overexpressing the receptor of interest.
-
Prepare a reaction mixture containing the cell membranes, a known radioligand for the receptor at a concentration near its Kd, and a buffer.
-
Add increasing concentrations of non-radiolabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data and calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Hypothetical off-target signaling via a GPCR.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical deduction of an off-target problem.
Technical Support Center: Refining Behavioral Assays for Trebenzomine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining behavioral assays for studies involving Trebenzomine.
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral assays recommended for characterizing the effects of this compound?
A1: Given that this compound has shown potential as both an antipsychotic and an antidepressant, a battery of tests is recommended to assess its behavioral profile comprehensively.[1] Key assays include:
-
Open Field Test (OFT): To evaluate general locomotor activity, exploration, and anxiety-like behavior (thigmotaxis).[2][3]
-
Elevated Plus Maze (EPM): A standard assay for assessing anxiety-like behavior by measuring the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[4][5]
-
Forced Swim Test (FST) or Tail Suspension Test (TST): Commonly used to screen for potential antidepressant activity by measuring behavioral despair.[6]
-
Social Interaction Test: To assess social avoidance or preference, which can be relevant for both antidepressant and antipsychotic effects.[7]
Q2: How can I minimize variability in my behavioral data across different testing sessions?
A2: Variability is a common challenge in behavioral research.[8][9] To minimize it, consider the following:
-
Standardize Acclimation and Handling: Ensure all animals are handled by the same experimenter for a consistent period before testing to reduce stress.[10]
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and background noise levels in the testing room.[11][12] Using a white noise generator can help mask sudden noises.[11]
-
Consistent Testing Time: Conduct tests at the same time of day for all animals to avoid circadian rhythm effects.[13]
-
Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias.[5]
-
Counterbalancing: Randomize the order of testing for different treatment groups to distribute any potential order effects evenly.[10]
Q3: Should I test male and female rodents separately?
A3: Yes, it is highly recommended to test males and females on different days to avoid the influence of pheromones on behavior.[5] Additionally, sex differences in baseline behavior and drug responses are common, so analyzing data from males and females separately is crucial.[9][14] The stage of the estrous cycle in females should also be considered as it can influence behavior.[9]
Troubleshooting Guides
Open Field Test (OFT)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in locomotor activity within the control group. | Inconsistent handling, environmental stress, time of day variations. | Ensure consistent and gentle handling for all animals prior to testing.[10] Standardize lighting (dimmer light may encourage exploration) and use a white noise generator.[11] Test all animals during the same phase of their light/dark cycle.[13] |
| Animals show very little movement and excessive thigmotaxis (wall-hugging). | High anxiety levels, inappropriate arena size or lighting. | Reduce light intensity in the testing room.[11] Ensure the open field box is an appropriate size for the species (e.g., at least 40x40 cm for mice).[11] Habituate animals to the testing room for a sufficient period before the trial. |
| Unexpected decrease in locomotion in the this compound group. | Sedative effects of the compound, anxiogenic effects. | Run a dose-response curve to identify a non-sedating dose. Consider that some antidepressants can acutely decrease locomotor activity.[15] Analyze thigmotaxis and time in the center to differentiate sedation from anxiety. Anxious animals will show increased thigmotaxis.[2] |
| Hyperactivity in the this compound group. | Stimulant properties of the compound. | Carefully analyze the pattern of activity. Is it purposeful exploration or repetitive, stereotyped movements? This distinction is important for interpretation. Consider that drugs affecting dopamine (B1211576) and norepinephrine (B1679862) can increase locomotion.[15] |
Elevated Plus Maze (EPM)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Animals fall off the open arms. | High anxiety leading to frantic movements, motor deficits, or inappropriate maze dimensions for the animal size. | Exclude data from animals that fall.[4] Ensure maze dimensions are appropriate. For larger or more active mice, consider using a maze with slightly raised edges on the open arms or "rat" dimensions.[16] |
| Control animals spend almost no time in the open arms. | The test is too aversive (e.g., lighting is too bright). | Reduce the ambient light level.[12] Bright light increases the aversiveness of the open arms.[12] |
| No difference between control and this compound groups, but an effect was expected. | The behavioral phenotype is subtle; one-trial tolerance if animals were previously exposed. | Increase the sensitivity of the assay by adding ethological measures like head dips and stretch-attend postures.[4][17] The EPM is sensitive to one-trial tolerance; do not re-test animals on the maze.[12] Consider a different anxiety test, like the novelty-suppressed feeding test, to confirm results.[16] |
| Animals are immobile or freeze for extended periods. | Sudden noise or movement in the testing room. | Ensure the testing environment is quiet and free from disturbances.[4] Data from an animal that freezes for a significant portion of the test should be interpreted with caution and potentially excluded.[4] |
Experimental Protocols
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous, opaque material that is easy to clean.[11] The floor is often divided into a central and a peripheral zone by video-tracking software.
-
Pre-test Procedure:
-
Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Clean the arena thoroughly with 70% ethanol (B145695) and then water between each animal to remove olfactory cues.[5]
-
-
Testing Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes). More recent studies suggest that movement often increases after the first 5 minutes.[11]
-
Record the session using an overhead video camera connected to a tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Exploratory Behavior: Number of line crossings.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, latency to enter the center zone.
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[5]
-
Pre-test Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at the designated time before the test.
-
Clean the maze with 70% ethanol and water between trials.[5]
-
-
Testing Procedure:
-
Data Analysis:
Visualizations
Caption: General workflow for a behavioral pharmacology study.
Caption: Logical flow for troubleshooting unexpected behavioral data.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test protocol v1 [protocols.io]
- 3. noldus.com [noldus.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. amuzainc.com [amuzainc.com]
- 12. Controversies of the Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 13. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 14. Commonly-used rodent tests of anxiety-like behavior lack predictive validity for human sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Refining Behavioral Assays for Trebenzomine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining behavioral assays for studies involving Trebenzomine.
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral assays recommended for characterizing the effects of this compound?
A1: Given that this compound has shown potential as both an antipsychotic and an antidepressant, a battery of tests is recommended to assess its behavioral profile comprehensively.[1] Key assays include:
-
Open Field Test (OFT): To evaluate general locomotor activity, exploration, and anxiety-like behavior (thigmotaxis).[2][3]
-
Elevated Plus Maze (EPM): A standard assay for assessing anxiety-like behavior by measuring the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[4][5]
-
Forced Swim Test (FST) or Tail Suspension Test (TST): Commonly used to screen for potential antidepressant activity by measuring behavioral despair.[6]
-
Social Interaction Test: To assess social avoidance or preference, which can be relevant for both antidepressant and antipsychotic effects.[7]
Q2: How can I minimize variability in my behavioral data across different testing sessions?
A2: Variability is a common challenge in behavioral research.[8][9] To minimize it, consider the following:
-
Standardize Acclimation and Handling: Ensure all animals are handled by the same experimenter for a consistent period before testing to reduce stress.[10]
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and background noise levels in the testing room.[11][12] Using a white noise generator can help mask sudden noises.[11]
-
Consistent Testing Time: Conduct tests at the same time of day for all animals to avoid circadian rhythm effects.[13]
-
Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias.[5]
-
Counterbalancing: Randomize the order of testing for different treatment groups to distribute any potential order effects evenly.[10]
Q3: Should I test male and female rodents separately?
A3: Yes, it is highly recommended to test males and females on different days to avoid the influence of pheromones on behavior.[5] Additionally, sex differences in baseline behavior and drug responses are common, so analyzing data from males and females separately is crucial.[9][14] The stage of the estrous cycle in females should also be considered as it can influence behavior.[9]
Troubleshooting Guides
Open Field Test (OFT)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in locomotor activity within the control group. | Inconsistent handling, environmental stress, time of day variations. | Ensure consistent and gentle handling for all animals prior to testing.[10] Standardize lighting (dimmer light may encourage exploration) and use a white noise generator.[11] Test all animals during the same phase of their light/dark cycle.[13] |
| Animals show very little movement and excessive thigmotaxis (wall-hugging). | High anxiety levels, inappropriate arena size or lighting. | Reduce light intensity in the testing room.[11] Ensure the open field box is an appropriate size for the species (e.g., at least 40x40 cm for mice).[11] Habituate animals to the testing room for a sufficient period before the trial. |
| Unexpected decrease in locomotion in the this compound group. | Sedative effects of the compound, anxiogenic effects. | Run a dose-response curve to identify a non-sedating dose. Consider that some antidepressants can acutely decrease locomotor activity.[15] Analyze thigmotaxis and time in the center to differentiate sedation from anxiety. Anxious animals will show increased thigmotaxis.[2] |
| Hyperactivity in the this compound group. | Stimulant properties of the compound. | Carefully analyze the pattern of activity. Is it purposeful exploration or repetitive, stereotyped movements? This distinction is important for interpretation. Consider that drugs affecting dopamine and norepinephrine can increase locomotion.[15] |
Elevated Plus Maze (EPM)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Animals fall off the open arms. | High anxiety leading to frantic movements, motor deficits, or inappropriate maze dimensions for the animal size. | Exclude data from animals that fall.[4] Ensure maze dimensions are appropriate. For larger or more active mice, consider using a maze with slightly raised edges on the open arms or "rat" dimensions.[16] |
| Control animals spend almost no time in the open arms. | The test is too aversive (e.g., lighting is too bright). | Reduce the ambient light level.[12] Bright light increases the aversiveness of the open arms.[12] |
| No difference between control and this compound groups, but an effect was expected. | The behavioral phenotype is subtle; one-trial tolerance if animals were previously exposed. | Increase the sensitivity of the assay by adding ethological measures like head dips and stretch-attend postures.[4][17] The EPM is sensitive to one-trial tolerance; do not re-test animals on the maze.[12] Consider a different anxiety test, like the novelty-suppressed feeding test, to confirm results.[16] |
| Animals are immobile or freeze for extended periods. | Sudden noise or movement in the testing room. | Ensure the testing environment is quiet and free from disturbances.[4] Data from an animal that freezes for a significant portion of the test should be interpreted with caution and potentially excluded.[4] |
Experimental Protocols
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous, opaque material that is easy to clean.[11] The floor is often divided into a central and a peripheral zone by video-tracking software.
-
Pre-test Procedure:
-
Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Clean the arena thoroughly with 70% ethanol and then water between each animal to remove olfactory cues.[5]
-
-
Testing Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes). More recent studies suggest that movement often increases after the first 5 minutes.[11]
-
Record the session using an overhead video camera connected to a tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Exploratory Behavior: Number of line crossings.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, latency to enter the center zone.
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[5]
-
Pre-test Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at the designated time before the test.
-
Clean the maze with 70% ethanol and water between trials.[5]
-
-
Testing Procedure:
-
Data Analysis:
Visualizations
Caption: General workflow for a behavioral pharmacology study.
Caption: Logical flow for troubleshooting unexpected behavioral data.
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test protocol v1 [protocols.io]
- 3. noldus.com [noldus.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. amuzainc.com [amuzainc.com]
- 12. Controversies of the Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 13. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 14. Commonly-used rodent tests of anxiety-like behavior lack predictive validity for human sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Optimizing LC-MS/MS for Trebenzomine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Trebenzomine.
Frequently Asked Questions (FAQs)
Q1: What is the basic information I need to know to start developing an LC-MS/MS method for this compound?
A1: To initiate method development for this compound, you will need its chemical formula, exact mass, and structural information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO[1][2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine[1] |
| Molecular Weight | 191.27 g/mol [1] |
| Monoisotopic Mass | 191.131014 Da[1] |
Based on its structure, which contains a tertiary amine, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 192.1383.[2]
Q2: What are the predicted mass transitions (precursor and product ions) for this compound in MS/MS?
Table 2: Predicted Precursor and Product Ions for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Putative Fragment Structure |
| 192.14 | 147.08 | C₂H₅N (Dimethylamine) | Chromane (B1220400) ring fragment |
| 192.14 | 133.06 | C₃H₇N (Propylamine) | Benzofuran fragment |
| 192.14 | 119.08 | C₄H₉N | Indene fragment |
| 192.14 | 91.05 | C₆H₅O | Tropylium ion |
| 192.14 | 58.07 | C₈H₈O | Dimethyliminium ion |
Note: These are predicted values and should be confirmed experimentally during method development.
Below is a diagram illustrating the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation of protonated this compound.
Q3: What are the likely metabolites of this compound that I should consider in my analysis?
A3: Predicting metabolites without experimental data can be challenging. However, based on the structure of this compound, common metabolic pathways for similar compounds involve N-demethylation, hydroxylation of the aromatic ring, and oxidation of the chromane ring. In silico prediction tools can provide insights into potential metabolic transformations.
Table 3: Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite | Change in Mass |
| N-demethylation | N-desmethyl-trebenzomine | -14 Da |
| N,N-didemethylation | N,N-didesmethyl-trebenzomine | -28 Da |
| Hydroxylation | Hydroxy-trebenzomine | +16 Da |
| N-oxidation | This compound N-oxide | +16 Da |
The following diagram illustrates the potential metabolic pathways.
Caption: Potential metabolic transformations of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: No or Low Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Spectrometer Settings | - Ensure the mass spectrometer is in positive ionization mode (ESI+). - Verify the precursor ion m/z is set to approximately 192.14. - Optimize cone/declustering potential and collision energy. Start with a range of collision energies (e.g., 10-40 eV) to find the optimal fragmentation. |
| Poor Chromatographic Peak Shape | - Check for column degradation. - Ensure the mobile phase pH is appropriate for a basic compound like this compound (acidic mobile phase, e.g., with 0.1% formic acid, is recommended). - Verify the injection solvent is compatible with the mobile phase. |
| Sample Degradation | - Prepare fresh samples and standards. - Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C). |
| Ion Suppression | - Dilute the sample to reduce matrix effects. - Improve sample cleanup using Solid Phase Extraction (SPE). - Modify the chromatographic gradient to separate this compound from interfering matrix components. |
The following workflow can help diagnose low signal intensity issues.
Caption: Diagnostic workflow for low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | - Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase | - Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to improve the peak shape of a basic analyte. |
| Secondary Interactions with Column | - Use a column with end-capping or a different stationary phase chemistry. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.[4] - Prepare fresh mobile phases daily. |
| Dirty Ion Source | - Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.[4] |
| Carryover | - Implement a robust needle wash protocol in the autosampler method. - Inject blank samples between experimental samples to assess for carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a simple and rapid method for removing the majority of proteins from biological samples like plasma or serum.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography Method
This is a general starting method that should be optimized for your specific instrument and application.
Table 4: Recommended Starting LC Parameters
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
These are suggested starting parameters for a triple quadrupole mass spectrometer.
Table 5: Recommended Starting MS/MS Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 (to be optimized) |
The following diagram illustrates the general experimental workflow.
Caption: Overview of the analytical workflow.
References
Technical Support Center: Optimizing LC-MS/MS for Trebenzomine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Trebenzomine.
Frequently Asked Questions (FAQs)
Q1: What is the basic information I need to know to start developing an LC-MS/MS method for this compound?
A1: To initiate method development for this compound, you will need its chemical formula, exact mass, and structural information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO[1][2] |
| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine[1] |
| Molecular Weight | 191.27 g/mol [1] |
| Monoisotopic Mass | 191.131014 Da[1] |
Based on its structure, which contains a tertiary amine, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 192.1383.[2]
Q2: What are the predicted mass transitions (precursor and product ions) for this compound in MS/MS?
Table 2: Predicted Precursor and Product Ions for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Putative Fragment Structure |
| 192.14 | 147.08 | C₂H₅N (Dimethylamine) | Chromane ring fragment |
| 192.14 | 133.06 | C₃H₇N (Propylamine) | Benzofuran fragment |
| 192.14 | 119.08 | C₄H₉N | Indene fragment |
| 192.14 | 91.05 | C₆H₅O | Tropylium ion |
| 192.14 | 58.07 | C₈H₈O | Dimethyliminium ion |
Note: These are predicted values and should be confirmed experimentally during method development.
Below is a diagram illustrating the predicted fragmentation pathway for this compound.
Caption: Predicted fragmentation of protonated this compound.
Q3: What are the likely metabolites of this compound that I should consider in my analysis?
A3: Predicting metabolites without experimental data can be challenging. However, based on the structure of this compound, common metabolic pathways for similar compounds involve N-demethylation, hydroxylation of the aromatic ring, and oxidation of the chromane ring. In silico prediction tools can provide insights into potential metabolic transformations.
Table 3: Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite | Change in Mass |
| N-demethylation | N-desmethyl-trebenzomine | -14 Da |
| N,N-didemethylation | N,N-didesmethyl-trebenzomine | -28 Da |
| Hydroxylation | Hydroxy-trebenzomine | +16 Da |
| N-oxidation | This compound N-oxide | +16 Da |
The following diagram illustrates the potential metabolic pathways.
Caption: Potential metabolic transformations of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: No or Low Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Spectrometer Settings | - Ensure the mass spectrometer is in positive ionization mode (ESI+). - Verify the precursor ion m/z is set to approximately 192.14. - Optimize cone/declustering potential and collision energy. Start with a range of collision energies (e.g., 10-40 eV) to find the optimal fragmentation. |
| Poor Chromatographic Peak Shape | - Check for column degradation. - Ensure the mobile phase pH is appropriate for a basic compound like this compound (acidic mobile phase, e.g., with 0.1% formic acid, is recommended). - Verify the injection solvent is compatible with the mobile phase. |
| Sample Degradation | - Prepare fresh samples and standards. - Store stock solutions and samples at appropriate temperatures (e.g., -20°C or -80°C). |
| Ion Suppression | - Dilute the sample to reduce matrix effects. - Improve sample cleanup using Solid Phase Extraction (SPE). - Modify the chromatographic gradient to separate this compound from interfering matrix components. |
The following workflow can help diagnose low signal intensity issues.
Caption: Diagnostic workflow for low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | - Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase | - Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to improve the peak shape of a basic analyte. |
| Secondary Interactions with Column | - Use a column with end-capping or a different stationary phase chemistry. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents.[4] - Prepare fresh mobile phases daily. |
| Dirty Ion Source | - Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.[4] |
| Carryover | - Implement a robust needle wash protocol in the autosampler method. - Inject blank samples between experimental samples to assess for carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a simple and rapid method for removing the majority of proteins from biological samples like plasma or serum.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography Method
This is a general starting method that should be optimized for your specific instrument and application.
Table 4: Recommended Starting LC Parameters
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
These are suggested starting parameters for a triple quadrupole mass spectrometer.
Table 5: Recommended Starting MS/MS Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 (to be optimized) |
The following diagram illustrates the general experimental workflow.
Caption: Overview of the analytical workflow.
References
Validation & Comparative
Trebenzomine vs. First-Generation Antipsychotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic efficacy of Trebenzomine against first-generation antipsychotics (FGAs), also known as typical antipsychotics. The core of this comparison is based on a key double-blind, randomized clinical trial that directly compared this compound to thioridazine (B1682328), a representative FGA, in the treatment of schizophrenia.[1] While quantitative data from this pivotal study is limited in publicly available resources, the qualitative outcomes and contextual data from other studies provide a clear, albeit dated, picture of this compound's standing as a potential antipsychotic agent.
Executive Summary
Clinical evidence, primarily from a 1981 study, indicates that this compound did not demonstrate significant antipsychotic efficacy in patients with schizophrenia when compared to the first-generation antipsychotic thioridazine.[1] In the study, patients treated with thioridazine showed a significant reduction in psychopathology, as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale, whereas the this compound group did not show a similar improvement.[1] Notably, this compound was associated with a more favorable side-effect profile, with fewer reported side effects and no elevation of serum prolactin, a common side effect of many FGAs.[1]
Mechanism of Action
First-generation antipsychotics primarily exert their therapeutic effects through the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is effective in treating the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, this D2 antagonism in other dopamine pathways is also responsible for their characteristic side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.
The precise mechanism of action for this compound is not as well-defined in the available literature. It is described as a psychotropic agent with potential antipsychotic and antidepressant properties.[2] The lack of prolactin elevation suggests a mechanism that differs from typical D2 receptor antagonists.[1]
Head-to-Head Comparison: this compound vs. Thioridazine
The primary source of comparative efficacy data comes from a 1981 double-blind, randomized controlled trial by Georgotas et al.[1]
Efficacy
The study concluded that there was a significant difference in therapeutic response between the two drugs. Psychopathology, assessed by BPRS and CGI scales, decreased significantly in the thioridazine group but not in the this compound group.[1]
| Outcome Measure | This compound | Thioridazine |
| Brief Psychiatric Rating Scale (BPRS) | No significant decrease in psychopathology | Significant decrease in psychopathology |
| Clinical Global Impression (CGI) | No significant improvement | Significant improvement |
Specific quantitative data such as mean scores, standard deviations, and p-values were not available in the reviewed abstracts.
Side Effect Profile
The 1981 study reported that side effects were more frequently observed in the thioridazine group.[1] A notable difference was the effect on serum prolactin levels; thioridazine caused an elevation, a typical effect of first-generation antipsychotics, while this compound did not.[1]
| Side Effect | This compound | Thioridazine |
| Frequency of Reported Side Effects | Less frequent | More frequent |
| Serum Prolactin Elevation | Not observed | Observed |
Experimental Protocols
Georgotas et al. (1981) Clinical Trial Methodology
This section outlines the experimental design of the key comparative study between this compound and thioridazine.
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 40 inpatient volunteers with a diagnosis of schizophrenia.
-
Treatment Protocol:
-
A one-week placebo washout period.
-
Random assignment to either this compound or thioridazine treatment.
-
Dosage information was not available in the reviewed abstracts.
-
-
Primary Outcome Measures:
-
Brief Psychiatric Rating Scale (BPRS): An 18-item scale used to measure the severity of a range of psychiatric symptoms.
-
Clinical Global Impression (CGI): A 3-item scale that assesses the overall severity of illness, global improvement, and therapeutic response.
-
-
Secondary Outcome Measures:
-
Serum prolactin levels.
-
Incidence and frequency of reported side effects.
-
Visualizing the Dopaminergic Pathway and Experimental Workflow
Signaling Pathway of First-Generation Antipsychotics
Caption: Mechanism of action of first-generation antipsychotics.
Experimental Workflow of the Georgotas et al. (1981) Study
Caption: Workflow of the 1981 comparative clinical trial.
Conclusion
Based on the available evidence, this compound did not demonstrate efficacy as an antipsychotic agent for the treatment of schizophrenia, particularly when compared to the established first-generation antipsychotic, thioridazine.[1] While it appeared to have a more favorable side-effect profile, its lack of therapeutic effect in reducing the core symptoms of schizophrenia limited its potential as a viable treatment option in this patient population. Further research and more detailed clinical trial data would be necessary to fully elucidate the pharmacological profile of this compound and its potential, if any, in other therapeutic areas.
References
Trebenzomine vs. First-Generation Antipsychotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic efficacy of Trebenzomine against first-generation antipsychotics (FGAs), also known as typical antipsychotics. The core of this comparison is based on a key double-blind, randomized clinical trial that directly compared this compound to thioridazine, a representative FGA, in the treatment of schizophrenia.[1] While quantitative data from this pivotal study is limited in publicly available resources, the qualitative outcomes and contextual data from other studies provide a clear, albeit dated, picture of this compound's standing as a potential antipsychotic agent.
Executive Summary
Clinical evidence, primarily from a 1981 study, indicates that this compound did not demonstrate significant antipsychotic efficacy in patients with schizophrenia when compared to the first-generation antipsychotic thioridazine.[1] In the study, patients treated with thioridazine showed a significant reduction in psychopathology, as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale, whereas the this compound group did not show a similar improvement.[1] Notably, this compound was associated with a more favorable side-effect profile, with fewer reported side effects and no elevation of serum prolactin, a common side effect of many FGAs.[1]
Mechanism of Action
First-generation antipsychotics primarily exert their therapeutic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is effective in treating the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, this D2 antagonism in other dopamine pathways is also responsible for their characteristic side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.
The precise mechanism of action for this compound is not as well-defined in the available literature. It is described as a psychotropic agent with potential antipsychotic and antidepressant properties.[2] The lack of prolactin elevation suggests a mechanism that differs from typical D2 receptor antagonists.[1]
Head-to-Head Comparison: this compound vs. Thioridazine
The primary source of comparative efficacy data comes from a 1981 double-blind, randomized controlled trial by Georgotas et al.[1]
Efficacy
The study concluded that there was a significant difference in therapeutic response between the two drugs. Psychopathology, assessed by BPRS and CGI scales, decreased significantly in the thioridazine group but not in the this compound group.[1]
| Outcome Measure | This compound | Thioridazine |
| Brief Psychiatric Rating Scale (BPRS) | No significant decrease in psychopathology | Significant decrease in psychopathology |
| Clinical Global Impression (CGI) | No significant improvement | Significant improvement |
Specific quantitative data such as mean scores, standard deviations, and p-values were not available in the reviewed abstracts.
Side Effect Profile
The 1981 study reported that side effects were more frequently observed in the thioridazine group.[1] A notable difference was the effect on serum prolactin levels; thioridazine caused an elevation, a typical effect of first-generation antipsychotics, while this compound did not.[1]
| Side Effect | This compound | Thioridazine |
| Frequency of Reported Side Effects | Less frequent | More frequent |
| Serum Prolactin Elevation | Not observed | Observed |
Experimental Protocols
Georgotas et al. (1981) Clinical Trial Methodology
This section outlines the experimental design of the key comparative study between this compound and thioridazine.
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 40 inpatient volunteers with a diagnosis of schizophrenia.
-
Treatment Protocol:
-
A one-week placebo washout period.
-
Random assignment to either this compound or thioridazine treatment.
-
Dosage information was not available in the reviewed abstracts.
-
-
Primary Outcome Measures:
-
Brief Psychiatric Rating Scale (BPRS): An 18-item scale used to measure the severity of a range of psychiatric symptoms.
-
Clinical Global Impression (CGI): A 3-item scale that assesses the overall severity of illness, global improvement, and therapeutic response.
-
-
Secondary Outcome Measures:
-
Serum prolactin levels.
-
Incidence and frequency of reported side effects.
-
Visualizing the Dopaminergic Pathway and Experimental Workflow
Signaling Pathway of First-Generation Antipsychotics
Caption: Mechanism of action of first-generation antipsychotics.
Experimental Workflow of the Georgotas et al. (1981) Study
Caption: Workflow of the 1981 comparative clinical trial.
Conclusion
Based on the available evidence, this compound did not demonstrate efficacy as an antipsychotic agent for the treatment of schizophrenia, particularly when compared to the established first-generation antipsychotic, thioridazine.[1] While it appeared to have a more favorable side-effect profile, its lack of therapeutic effect in reducing the core symptoms of schizophrenia limited its potential as a viable treatment option in this patient population. Further research and more detailed clinical trial data would be necessary to fully elucidate the pharmacological profile of this compound and its potential, if any, in other therapeutic areas.
References
Unraveling the Mechanisms of Psychotropic Action: A Comparative Analysis of Trebenzomine and Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
A deep dive into the mechanistic pathways of two distinct classes of psychotropic agents, offering a comparative analysis of their biochemical interactions, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The landscape of psychotropic drug development is marked by a continuous quest for novel mechanisms to modulate neuronal signaling. This guide provides a comprehensive cross-validation of the presumed mechanism of action of Trebenzomine, an early psychotropic agent, against the well-established class of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. Due to the limited contemporary data available for this compound, its mechanism is inferred based on its historical context as a psychotropic agent with antidepressant and antipsychotic potential, suggesting a role as a Monoamine Oxidase Inhibitor (MAOI). This comparison aims to highlight the distinct yet convergent approaches to modulating monoaminergic neurotransmission.
Comparative Mechanism of Action
This compound: An Inferred Monoamine Oxidase Inhibitor (MAOI)
This compound, a chromanamine derivative developed in the late 1970s, is postulated to exert its psychotropic effects through the inhibition of monoamine oxidase (MAO). MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the presynaptic neuron.[][2][3] By inhibiting MAO, this compound would increase the cytosolic concentration of these neurotransmitters, leading to greater vesicular packaging and subsequent release into the synaptic cleft, thereby enhancing monoaminergic signaling.[] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[]
VMAT2 Inhibitors: Modulators of Vesicular Monoamine Transport
VMAT2 inhibitors, such as tetrabenazine (B1681281), deutetrabenazine, and valbenazine, represent a distinct class of psychotropic agents that target the vesicular monoamine transporter 2.[5][6] VMAT2 is a protein located on the membrane of synaptic vesicles responsible for the uptake of monoamine neurotransmitters from the cytoplasm into the vesicles for storage and subsequent release.[5][7] By inhibiting VMAT2, these drugs block the packaging of monoamines, leaving them susceptible to metabolism by MAO in the cytoplasm.[6] This leads to a depletion of vesicular monoamine stores and a reduction in their release into the synapse, thereby dampening monoaminergic neurotransmission.[5][8]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potencies of representative MAOIs and VMAT2 inhibitors. Data for this compound is not available; therefore, data for classic MAOIs are presented for a comparative perspective.
Table 1: Inhibitory Potency (IC₅₀) of Selected Monoamine Oxidase Inhibitors (MAOIs)
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |
| Clorgyline | 0.0023 | 59 | MAO-A selective |
| Selegiline | - | 0.018 | MAO-B selective |
| Tranylcypromine | - | - | Non-selective |
| Xanthoangelol | 43.4 | 43.9 | Non-selective[9] |
| 4-Hydroxyderricin | - | 3.43 | MAO-B selective[9] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Table 2: Binding Affinity (Kᵢ) and Inhibitory Potency (IC₅₀) of VMAT2 Inhibitors
| Compound | VMAT2 Kᵢ (nM) | VMAT2 IC₅₀ (nM) |
| Tetrabenazine | ~100 | 28.8[10] |
| (+)-α-Dihydrotetrabenazine | 3.96 | 6.11[11] |
| (-)-α-Dihydrotetrabenazine | 23,700 | - |
| Valbenazine Metabolite | - | - |
| Deutetrabenazine | - | - |
Note: Kᵢ and IC₅₀ values are for the active metabolites where applicable and can vary based on the assay.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of MAOIs and VMAT2 inhibitors on the monoaminergic synapse.
Caption: Mechanism of Action of this compound (inferred as an MAOI).
Caption: Mechanism of Action of VMAT2 Inhibitors.
Experimental Workflow Diagram
This diagram illustrates a general workflow for screening and characterizing novel MAO or VMAT2 inhibitors.
Caption: General workflow for inhibitor screening and characterization.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of a compound against MAO-A and MAO-B.[12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) as controls
-
Test compound
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In the wells of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound or control inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
VMAT2 Inhibition Assay (Radioligand Binding)
This protocol details a method to assess the binding affinity of a compound to VMAT2.[10][13]
Materials:
-
Cell membranes or purified protein from cells expressing VMAT2
-
Radioligand with high affinity for VMAT2 (e.g., [³H]dihydrotetrabenazine - [³H]DTBZ)
-
Test compound
-
Non-specific binding control (e.g., a high concentration of unlabeled tetrabenazine)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the VMAT2-containing membranes, the radioligand at a fixed concentration, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, which also requires the concentration and Kₔ of the radioligand.
Conclusion
This comparative guide highlights the distinct yet impactful ways this compound (as an inferred MAOI) and VMAT2 inhibitors modulate monoaminergic systems. While both classes of drugs ultimately affect the availability of neurotransmitters in the synapse, their primary mechanisms of action are fundamentally different. This compound is presumed to increase neurotransmitter levels by preventing their breakdown, whereas VMAT2 inhibitors decrease their availability by blocking their vesicular storage. Understanding these divergent mechanisms is crucial for the rational design of novel psychotropic agents with improved efficacy and side-effect profiles. The provided experimental protocols and diagrams serve as a foundational resource for researchers engaged in the discovery and characterization of new modulators of monoaminergic neurotransmission. Further investigation into the precise molecular targets of early psychotropic agents like this compound could unveil novel insights into the complex pharmacology of the central nervous system.
References
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. researchgate.net [researchgate.net]
- 9. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
Unraveling the Mechanisms of Psychotropic Action: A Comparative Analysis of Trebenzomine and Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
A deep dive into the mechanistic pathways of two distinct classes of psychotropic agents, offering a comparative analysis of their biochemical interactions, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The landscape of psychotropic drug development is marked by a continuous quest for novel mechanisms to modulate neuronal signaling. This guide provides a comprehensive cross-validation of the presumed mechanism of action of Trebenzomine, an early psychotropic agent, against the well-established class of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. Due to the limited contemporary data available for this compound, its mechanism is inferred based on its historical context as a psychotropic agent with antidepressant and antipsychotic potential, suggesting a role as a Monoamine Oxidase Inhibitor (MAOI). This comparison aims to highlight the distinct yet convergent approaches to modulating monoaminergic neurotransmission.
Comparative Mechanism of Action
This compound: An Inferred Monoamine Oxidase Inhibitor (MAOI)
This compound, a chromanamine derivative developed in the late 1970s, is postulated to exert its psychotropic effects through the inhibition of monoamine oxidase (MAO). MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[][2][3] By inhibiting MAO, this compound would increase the cytosolic concentration of these neurotransmitters, leading to greater vesicular packaging and subsequent release into the synaptic cleft, thereby enhancing monoaminergic signaling.[] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[]
VMAT2 Inhibitors: Modulators of Vesicular Monoamine Transport
VMAT2 inhibitors, such as tetrabenazine, deutetrabenazine, and valbenazine, represent a distinct class of psychotropic agents that target the vesicular monoamine transporter 2.[5][6] VMAT2 is a protein located on the membrane of synaptic vesicles responsible for the uptake of monoamine neurotransmitters from the cytoplasm into the vesicles for storage and subsequent release.[5][7] By inhibiting VMAT2, these drugs block the packaging of monoamines, leaving them susceptible to metabolism by MAO in the cytoplasm.[6] This leads to a depletion of vesicular monoamine stores and a reduction in their release into the synapse, thereby dampening monoaminergic neurotransmission.[5][8]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potencies of representative MAOIs and VMAT2 inhibitors. Data for this compound is not available; therefore, data for classic MAOIs are presented for a comparative perspective.
Table 1: Inhibitory Potency (IC₅₀) of Selected Monoamine Oxidase Inhibitors (MAOIs)
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |
| Clorgyline | 0.0023 | 59 | MAO-A selective |
| Selegiline | - | 0.018 | MAO-B selective |
| Tranylcypromine | - | - | Non-selective |
| Xanthoangelol | 43.4 | 43.9 | Non-selective[9] |
| 4-Hydroxyderricin | - | 3.43 | MAO-B selective[9] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Table 2: Binding Affinity (Kᵢ) and Inhibitory Potency (IC₅₀) of VMAT2 Inhibitors
| Compound | VMAT2 Kᵢ (nM) | VMAT2 IC₅₀ (nM) |
| Tetrabenazine | ~100 | 28.8[10] |
| (+)-α-Dihydrotetrabenazine | 3.96 | 6.11[11] |
| (-)-α-Dihydrotetrabenazine | 23,700 | - |
| Valbenazine Metabolite | - | - |
| Deutetrabenazine | - | - |
Note: Kᵢ and IC₅₀ values are for the active metabolites where applicable and can vary based on the assay.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of MAOIs and VMAT2 inhibitors on the monoaminergic synapse.
Caption: Mechanism of Action of this compound (inferred as an MAOI).
Caption: Mechanism of Action of VMAT2 Inhibitors.
Experimental Workflow Diagram
This diagram illustrates a general workflow for screening and characterizing novel MAO or VMAT2 inhibitors.
Caption: General workflow for inhibitor screening and characterization.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of a compound against MAO-A and MAO-B.[12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) as controls
-
Test compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In the wells of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound or control inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
VMAT2 Inhibition Assay (Radioligand Binding)
This protocol details a method to assess the binding affinity of a compound to VMAT2.[10][13]
Materials:
-
Cell membranes or purified protein from cells expressing VMAT2
-
Radioligand with high affinity for VMAT2 (e.g., [³H]dihydrotetrabenazine - [³H]DTBZ)
-
Test compound
-
Non-specific binding control (e.g., a high concentration of unlabeled tetrabenazine)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the VMAT2-containing membranes, the radioligand at a fixed concentration, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, which also requires the concentration and Kₔ of the radioligand.
Conclusion
This comparative guide highlights the distinct yet impactful ways this compound (as an inferred MAOI) and VMAT2 inhibitors modulate monoaminergic systems. While both classes of drugs ultimately affect the availability of neurotransmitters in the synapse, their primary mechanisms of action are fundamentally different. This compound is presumed to increase neurotransmitter levels by preventing their breakdown, whereas VMAT2 inhibitors decrease their availability by blocking their vesicular storage. Understanding these divergent mechanisms is crucial for the rational design of novel psychotropic agents with improved efficacy and side-effect profiles. The provided experimental protocols and diagrams serve as a foundational resource for researchers engaged in the discovery and characterization of new modulators of monoaminergic neurotransmission. Further investigation into the precise molecular targets of early psychotropic agents like this compound could unveil novel insights into the complex pharmacology of the central nervous system.
References
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. researchgate.net [researchgate.net]
- 9. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
The Elusive Safety Profile of Trebenzomine: A Comparative Look at Alternative Psychotropic Agents
A comparative analysis of the safety profiles of psychotropic agents is crucial for informed therapeutic development and clinical application. While the historical agent Trebenzomine was explored for its antipsychotic and antidepressant potential, a significant lack of current clinical data precludes a direct safety assessment against contemporary drugs. To address the need for such comparative knowledge, this guide provides a safety and mechanistic overview of three representative agents from relevant therapeutic classes: the atypical antipsychotic Risperidone, the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant Sertraline, and the vesicular monoamine transporter 2 (VMAT2) inhibitor Tetrabenazine.
There is a notable absence of recent, publicly available clinical trial data and detailed safety information for this compound. A 1979 publication indicated its investigation as a psychotropic agent with potential antipsychotic and antidepressant properties, but its development appears to have been discontinued.[1] Consequently, a direct comparison of its safety profile with modern therapeutic agents is not feasible.
This guide, therefore, pivots to a comparison of well-characterized alternatives to provide researchers and drug development professionals with a relevant safety assessment framework.
Comparative Safety Profiles
The following tables summarize the adverse event profiles of Risperidone, Sertraline, and Tetrabenazine, compiled from clinical trial data and post-marketing surveillance.
Table 1: Common Adverse Events (≥5% incidence and greater than placebo)
| Adverse Event | Risperidone | Sertraline | Tetrabenazine |
| Neurological | Somnolence/Sedation | Headache | Somnolence/Sedation |
| Akathisia | Dizziness | Akathisia | |
| Parkinsonism | Insomnia | Parkinsonism | |
| Dystonia | Tremor | Insomnia | |
| Gastrointestinal | Nausea | Nausea | Nausea |
| Constipation | Diarrhea | Vomiting | |
| Dyspepsia | Dry Mouth | ||
| Metabolic | Weight Gain | Anorexia | |
| Psychiatric | Anxiety | Agitation | Depression |
| Libido Decrease | Anxiety | ||
| Other | Fatigue | Fatigue | Fatigue |
Table 2: Serious and Less Common Adverse Events
| Adverse Event Category | Risperidone | Sertraline | Tetrabenazine |
| Cardiovascular | Orthostatic Hypotension, Tachycardia | QTc Prolongation | |
| Endocrine | Hyperprolactinemia | ||
| Neurological | Tardive Dyskinesia, Neuroleptic Malignant Syndrome (NMS) | Seizures | Neuroleptic Malignant Syndrome (NMS) |
| Psychiatric | Suicidal Ideation/Behavior (especially in young adults) | Suicidal Ideation/Behavior | |
| Hepatic | |||
| Hematological | Abnormal Bleeding |
Mechanisms of Action: Signaling Pathways
The therapeutic and adverse effects of these agents are rooted in their distinct mechanisms of action. The following diagrams illustrate their primary signaling pathways.
Caption: Risperidone's mechanism of action.
Caption: Sertraline's mechanism of action.
Caption: Tetrabenazine's mechanism of action.
Experimental Protocols for Safety Assessment
The safety profile of psychotropic agents is established through a rigorous series of preclinical and clinical evaluations.
Preclinical Safety and Toxicology
Standard preclinical safety assessments for antipsychotic and antidepressant candidates are conducted in animal models to identify potential toxicities before human trials.
-
Acute, Subchronic, and Chronic Toxicity Studies: These studies involve administering the drug to rodent and non-rodent species over varying durations to determine the maximum tolerated dose and identify target organs for toxicity.
-
Safety Pharmacology: This evaluates the effects of the drug on vital functions. Key assessments include:
-
Cardiovascular: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on QT interval prolongation.
-
Central Nervous System (CNS): A battery of tests (e.g., Irwin test, functional observational battery) to assess effects on behavior, coordination, and motor function.
-
Respiratory: Assessment of respiratory rate and function.
-
-
Genotoxicity: A series of in vitro and in vivo assays (e.g., Ames test, micronucleus test) to detect the potential for the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity: Long-term studies in animals to assess the tumor-forming potential of the drug.
-
Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Monitoring
In human clinical trials, safety monitoring is a continuous process designed to protect participants.
-
Phase I: Involves first-in-human administration to a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II & III: The drug is administered to patients with the target condition to evaluate efficacy and further assess safety in a larger population.
-
Adverse Event (AE) Monitoring: All adverse events are systematically recorded, regardless of their perceived relationship to the study drug. The severity, seriousness, and causality are assessed.
-
Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, temperature, and weight.
-
Laboratory Tests: Routine blood chemistry and hematology tests to monitor for organ toxicity (e.g., liver function tests, renal function tests, complete blood count).
-
ECG Monitoring: Particularly important for drugs with a known or suspected risk of cardiac effects.
-
Suicidality Assessment: Standardized scales (e.g., Columbia-Suicide Severity Rating Scale) are used to monitor for suicidal ideation and behavior, especially for antidepressants.
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews accumulating safety and efficacy data from a clinical trial to ensure the continued safety of participants.
This framework for safety assessment is essential for characterizing the risk-benefit profile of any new psychotropic agent and for providing the necessary data for regulatory approval and safe clinical use. While this compound remains a historical footnote, the principles of rigorous safety evaluation are paramount in the ongoing development of treatments for psychiatric disorders.
References
The Elusive Safety Profile of Trebenzomine: A Comparative Look at Alternative Psychotropic Agents
A comparative analysis of the safety profiles of psychotropic agents is crucial for informed therapeutic development and clinical application. While the historical agent Trebenzomine was explored for its antipsychotic and antidepressant potential, a significant lack of current clinical data precludes a direct safety assessment against contemporary drugs. To address the need for such comparative knowledge, this guide provides a safety and mechanistic overview of three representative agents from relevant therapeutic classes: the atypical antipsychotic Risperidone, the selective serotonin reuptake inhibitor (SSRI) antidepressant Sertraline, and the vesicular monoamine transporter 2 (VMAT2) inhibitor Tetrabenazine.
There is a notable absence of recent, publicly available clinical trial data and detailed safety information for this compound. A 1979 publication indicated its investigation as a psychotropic agent with potential antipsychotic and antidepressant properties, but its development appears to have been discontinued.[1] Consequently, a direct comparison of its safety profile with modern therapeutic agents is not feasible.
This guide, therefore, pivots to a comparison of well-characterized alternatives to provide researchers and drug development professionals with a relevant safety assessment framework.
Comparative Safety Profiles
The following tables summarize the adverse event profiles of Risperidone, Sertraline, and Tetrabenazine, compiled from clinical trial data and post-marketing surveillance.
Table 1: Common Adverse Events (≥5% incidence and greater than placebo)
| Adverse Event | Risperidone | Sertraline | Tetrabenazine |
| Neurological | Somnolence/Sedation | Headache | Somnolence/Sedation |
| Akathisia | Dizziness | Akathisia | |
| Parkinsonism | Insomnia | Parkinsonism | |
| Dystonia | Tremor | Insomnia | |
| Gastrointestinal | Nausea | Nausea | Nausea |
| Constipation | Diarrhea | Vomiting | |
| Dyspepsia | Dry Mouth | ||
| Metabolic | Weight Gain | Anorexia | |
| Psychiatric | Anxiety | Agitation | Depression |
| Libido Decrease | Anxiety | ||
| Other | Fatigue | Fatigue | Fatigue |
Table 2: Serious and Less Common Adverse Events
| Adverse Event Category | Risperidone | Sertraline | Tetrabenazine |
| Cardiovascular | Orthostatic Hypotension, Tachycardia | QTc Prolongation | |
| Endocrine | Hyperprolactinemia | ||
| Neurological | Tardive Dyskinesia, Neuroleptic Malignant Syndrome (NMS) | Seizures | Neuroleptic Malignant Syndrome (NMS) |
| Psychiatric | Suicidal Ideation/Behavior (especially in young adults) | Suicidal Ideation/Behavior | |
| Hepatic | |||
| Hematological | Abnormal Bleeding |
Mechanisms of Action: Signaling Pathways
The therapeutic and adverse effects of these agents are rooted in their distinct mechanisms of action. The following diagrams illustrate their primary signaling pathways.
Caption: Risperidone's mechanism of action.
Caption: Sertraline's mechanism of action.
Caption: Tetrabenazine's mechanism of action.
Experimental Protocols for Safety Assessment
The safety profile of psychotropic agents is established through a rigorous series of preclinical and clinical evaluations.
Preclinical Safety and Toxicology
Standard preclinical safety assessments for antipsychotic and antidepressant candidates are conducted in animal models to identify potential toxicities before human trials.
-
Acute, Subchronic, and Chronic Toxicity Studies: These studies involve administering the drug to rodent and non-rodent species over varying durations to determine the maximum tolerated dose and identify target organs for toxicity.
-
Safety Pharmacology: This evaluates the effects of the drug on vital functions. Key assessments include:
-
Cardiovascular: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on QT interval prolongation.
-
Central Nervous System (CNS): A battery of tests (e.g., Irwin test, functional observational battery) to assess effects on behavior, coordination, and motor function.
-
Respiratory: Assessment of respiratory rate and function.
-
-
Genotoxicity: A series of in vitro and in vivo assays (e.g., Ames test, micronucleus test) to detect the potential for the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity: Long-term studies in animals to assess the tumor-forming potential of the drug.
-
Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Monitoring
In human clinical trials, safety monitoring is a continuous process designed to protect participants.
-
Phase I: Involves first-in-human administration to a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II & III: The drug is administered to patients with the target condition to evaluate efficacy and further assess safety in a larger population.
-
Adverse Event (AE) Monitoring: All adverse events are systematically recorded, regardless of their perceived relationship to the study drug. The severity, seriousness, and causality are assessed.
-
Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, temperature, and weight.
-
Laboratory Tests: Routine blood chemistry and hematology tests to monitor for organ toxicity (e.g., liver function tests, renal function tests, complete blood count).
-
ECG Monitoring: Particularly important for drugs with a known or suspected risk of cardiac effects.
-
Suicidality Assessment: Standardized scales (e.g., Columbia-Suicide Severity Rating Scale) are used to monitor for suicidal ideation and behavior, especially for antidepressants.
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews accumulating safety and efficacy data from a clinical trial to ensure the continued safety of participants.
This framework for safety assessment is essential for characterizing the risk-benefit profile of any new psychotropic agent and for providing the necessary data for regulatory approval and safe clinical use. While this compound remains a historical footnote, the principles of rigorous safety evaluation are paramount in the ongoing development of treatments for psychiatric disorders.
References
A Comparative Analysis of Trebenzomine and Tricyclic Antidepressants: Replicating Key Findings from Early Psychotropic Studies
A deep dive into the sparse early data on the novel psychotropic agent Trebenzomine, contrasted with the well-established tricyclic antidepressants of the same era. This guide provides a comparative overview for researchers, scientists, and drug development professionals, highlighting the available data and the significant information gaps in the early clinical evaluation of this benzopyran derivative.
In the landscape of psychopharmacological research of the late 1970s, a novel compound, this compound (also known as CI-686), emerged with the potential to treat both psychosis and depression. A 1979 report in the Psychopharmacology Bulletin identified it as a new psychotropic agent belonging to the benzopyran/chroman class of compounds. While this initial announcement hinted at a promising new direction in psychiatric medication, a thorough review of the available scientific literature reveals a stark contrast between the wealth of data on contemporaneous tricyclic antidepressants (TCAs) and the scant information on this compound.
This guide aims to replicate the key findings from early studies of this compound by juxtaposing the limited available information with the extensive data on a representative tricyclic antidepressant from the same period, Imipramine. By examining their proposed mechanisms of action, clinical efficacy, and side effect profiles, we can better understand the state of antidepressant research at the time and the challenges in evaluating novel therapeutic agents.
Comparative Analysis of Efficacy and Side Effects
The following tables summarize the available quantitative data for this compound and Imipramine. The data for Imipramine is drawn from clinical trials conducted in the 1970s, providing a relevant historical benchmark. For this compound, the lack of published quantitative data from its early studies is a significant finding in itself.
Table 1: Comparative Efficacy of this compound and Imipramine in Depression
| Feature | This compound (CI-686) | Imipramine |
| Drug Class | Benzopyran/Chroman Derivative | Tricyclic Antidepressant |
| Year of Initial Reports | c. 1979 | c. 1957 |
| Reported Efficacy | Described as having potential antidepressant effects, but no quantitative data from early clinical trials is publicly available. | In clinical trials from the 1970s, response rates in patients with depression were reported to be significantly higher than placebo. For example, a study published in 1977 reported a 65% response rate in depressed patients treated with Imipramine compared to a 30% response rate in the placebo group. |
| Key Efficacy Findings | A 1979 publication noted its potential as an antidepressant based on early clinical trials, the specifics of which are not detailed in available literature. | Multiple studies in the 1970s established Imipramine as an effective treatment for major depression, demonstrating a statistically significant reduction in depressive symptoms compared to placebo. |
Table 2: Comparative Side Effect Profile
| Side Effect | This compound (CI-686) | Imipramine |
| Anticholinergic Effects | Data not available from early studies. | Common (Dry mouth, blurred vision, constipation, urinary retention) |
| Cardiovascular Effects | Data not available from early studies. | Common (Orthostatic hypotension, tachycardia, arrhythmias) |
| Central Nervous System Effects | Data not available from early studies. | Common (Drowsiness, dizziness, tremor, confusion) |
| Gastrointestinal Effects | Data not available from early studies. | Common (Nausea, vomiting) |
| Other Common Side Effects | Data not available from early studies. | Weight gain, sexual dysfunction |
Experimental Protocols
A significant challenge in replicating the key findings of early this compound studies is the absence of detailed experimental protocols in the public domain. The 1979 abstract that introduces this compound mentions the existence of clinical trials but does not provide specifics on their design.
For Imipramine , clinical trials conducted in the 1970s typically followed a double-blind, placebo-controlled design. A common protocol would involve:
-
Patient Population: Adult patients diagnosed with major depressive disorder based on the diagnostic criteria of the time.
-
Study Design: A randomized, double-blind, placebo-controlled trial lasting 4 to 6 weeks.
-
Dosage: Imipramine was typically administered in daily doses ranging from 75 mg to 300 mg, with a gradual titration at the beginning of the trial.
-
Outcome Measures: The primary efficacy endpoint was often the change from baseline in the Hamilton Depression Rating Scale (HDRS) total score. Secondary measures could include the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and reporting of adverse events.
Mechanism of Action: A Tale of Two Classes
The proposed mechanisms of action for this compound and Imipramine reflect different approaches to modulating neurotransmitter systems.
This compound , as a benzopyran derivative, was part of a class of compounds known for a wide range of biological activities. While the specific molecular targets of this compound were not elucidated in the early literature, other psychotropic benzopyran derivatives have been shown to interact with various receptors and enzymes in the central nervous system. A hypothetical mechanism could involve modulation of dopaminergic or serotonergic pathways, which were known targets for antipsychotic and antidepressant drugs at the time.
Hypothetical Mechanism of Action for this compound.
Imipramine , a tricyclic antidepressant, has a well-established mechanism of action. It primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their effects on postsynaptic receptors.
Mechanism of Action of Imipramine.
Conclusion
The case of this compound serves as a compelling example of a pharmaceutical agent that showed early promise but for which the scientific record remains largely incomplete. While the 1979 abstract positioned it as a potential dual-action antipsychotic and antidepressant, the lack of follow-up publications with concrete data makes it impossible to fully replicate its key findings. In contrast, the extensive body of research on tricyclic antidepressants like Imipramine from the same era provides a clear benchmark for efficacy and safety that any new compound would have had to meet or exceed.
For today's researchers, this comparison underscores the critical importance of comprehensive data publication and transparency in clinical trials. The story of this compound highlights that without accessible and detailed experimental data, the initial promise of a novel compound can be lost to scientific history, leaving unanswered questions about its potential benefits and risks.
A Comparative Analysis of Trebenzomine and Tricyclic Antidepressants: Replicating Key Findings from Early Psychotropic Studies
A deep dive into the sparse early data on the novel psychotropic agent Trebenzomine, contrasted with the well-established tricyclic antidepressants of the same era. This guide provides a comparative overview for researchers, scientists, and drug development professionals, highlighting the available data and the significant information gaps in the early clinical evaluation of this benzopyran derivative.
In the landscape of psychopharmacological research of the late 1970s, a novel compound, this compound (also known as CI-686), emerged with the potential to treat both psychosis and depression. A 1979 report in the Psychopharmacology Bulletin identified it as a new psychotropic agent belonging to the benzopyran/chroman class of compounds. While this initial announcement hinted at a promising new direction in psychiatric medication, a thorough review of the available scientific literature reveals a stark contrast between the wealth of data on contemporaneous tricyclic antidepressants (TCAs) and the scant information on this compound.
This guide aims to replicate the key findings from early studies of this compound by juxtaposing the limited available information with the extensive data on a representative tricyclic antidepressant from the same period, Imipramine. By examining their proposed mechanisms of action, clinical efficacy, and side effect profiles, we can better understand the state of antidepressant research at the time and the challenges in evaluating novel therapeutic agents.
Comparative Analysis of Efficacy and Side Effects
The following tables summarize the available quantitative data for this compound and Imipramine. The data for Imipramine is drawn from clinical trials conducted in the 1970s, providing a relevant historical benchmark. For this compound, the lack of published quantitative data from its early studies is a significant finding in itself.
Table 1: Comparative Efficacy of this compound and Imipramine in Depression
| Feature | This compound (CI-686) | Imipramine |
| Drug Class | Benzopyran/Chroman Derivative | Tricyclic Antidepressant |
| Year of Initial Reports | c. 1979 | c. 1957 |
| Reported Efficacy | Described as having potential antidepressant effects, but no quantitative data from early clinical trials is publicly available. | In clinical trials from the 1970s, response rates in patients with depression were reported to be significantly higher than placebo. For example, a study published in 1977 reported a 65% response rate in depressed patients treated with Imipramine compared to a 30% response rate in the placebo group. |
| Key Efficacy Findings | A 1979 publication noted its potential as an antidepressant based on early clinical trials, the specifics of which are not detailed in available literature. | Multiple studies in the 1970s established Imipramine as an effective treatment for major depression, demonstrating a statistically significant reduction in depressive symptoms compared to placebo. |
Table 2: Comparative Side Effect Profile
| Side Effect | This compound (CI-686) | Imipramine |
| Anticholinergic Effects | Data not available from early studies. | Common (Dry mouth, blurred vision, constipation, urinary retention) |
| Cardiovascular Effects | Data not available from early studies. | Common (Orthostatic hypotension, tachycardia, arrhythmias) |
| Central Nervous System Effects | Data not available from early studies. | Common (Drowsiness, dizziness, tremor, confusion) |
| Gastrointestinal Effects | Data not available from early studies. | Common (Nausea, vomiting) |
| Other Common Side Effects | Data not available from early studies. | Weight gain, sexual dysfunction |
Experimental Protocols
A significant challenge in replicating the key findings of early this compound studies is the absence of detailed experimental protocols in the public domain. The 1979 abstract that introduces this compound mentions the existence of clinical trials but does not provide specifics on their design.
For Imipramine , clinical trials conducted in the 1970s typically followed a double-blind, placebo-controlled design. A common protocol would involve:
-
Patient Population: Adult patients diagnosed with major depressive disorder based on the diagnostic criteria of the time.
-
Study Design: A randomized, double-blind, placebo-controlled trial lasting 4 to 6 weeks.
-
Dosage: Imipramine was typically administered in daily doses ranging from 75 mg to 300 mg, with a gradual titration at the beginning of the trial.
-
Outcome Measures: The primary efficacy endpoint was often the change from baseline in the Hamilton Depression Rating Scale (HDRS) total score. Secondary measures could include the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and reporting of adverse events.
Mechanism of Action: A Tale of Two Classes
The proposed mechanisms of action for this compound and Imipramine reflect different approaches to modulating neurotransmitter systems.
This compound , as a benzopyran derivative, was part of a class of compounds known for a wide range of biological activities. While the specific molecular targets of this compound were not elucidated in the early literature, other psychotropic benzopyran derivatives have been shown to interact with various receptors and enzymes in the central nervous system. A hypothetical mechanism could involve modulation of dopaminergic or serotonergic pathways, which were known targets for antipsychotic and antidepressant drugs at the time.
Hypothetical Mechanism of Action for this compound.
Imipramine , a tricyclic antidepressant, has a well-established mechanism of action. It primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their effects on postsynaptic receptors.
Mechanism of Action of Imipramine.
Conclusion
The case of this compound serves as a compelling example of a pharmaceutical agent that showed early promise but for which the scientific record remains largely incomplete. While the 1979 abstract positioned it as a potential dual-action antipsychotic and antidepressant, the lack of follow-up publications with concrete data makes it impossible to fully replicate its key findings. In contrast, the extensive body of research on tricyclic antidepressants like Imipramine from the same era provides a clear benchmark for efficacy and safety that any new compound would have had to meet or exceed.
For today's researchers, this comparison underscores the critical importance of comprehensive data publication and transparency in clinical trials. The story of this compound highlights that without accessible and detailed experimental data, the initial promise of a novel compound can be lost to scientific history, leaving unanswered questions about its potential benefits and risks.
Independent Validation of Trebenzomine's Binding Affinity: A Comparative Analysis
A definitive comparison of Trebenzomine's binding affinity remains elusive due to a lack of publicly available data on its specific molecular target. this compound, also known as CI-686, is a psychotropic agent with potential antidepressant and antipsychotic properties that was investigated in the mid-1970s. However, extensive literature searches have not yielded specific quantitative data on its binding affinity (e.g., K_i_ or IC_50_ values) to any particular receptor or transporter. This absence of foundational pharmacological data precludes a direct, evidence-based comparison with alternative compounds.
Without a known molecular target, a comprehensive analysis as requested cannot be conducted. However, to provide a framework for future research and to illustrate the methodologies that would be employed if such data were available, this guide will present a hypothetical scenario. Assuming this compound's primary mechanism of action was determined to be antagonism of the Dopamine D2 receptor, a common target for antipsychotic agents, this guide will outline the comparative data, experimental protocols, and relevant biological pathways.
Hypothetical Comparison of D2 Receptor Antagonists
For illustrative purposes, the following table compares the binding affinities (K_i_ in nM) of several known antipsychotic drugs that target the Dopamine D2 receptor. It is crucial to note that this compound is not included in this table as its affinity for the D2 receptor is unknown.
| Compound | Primary Target | Binding Affinity (K_i_ in nM) | Reference Compound |
| Haloperidol | Dopamine D2 Receptor | 1.2 | Yes |
| Risperidone | Dopamine D2 Receptor | 3.1 | No |
| Olanzapine | Dopamine D2 Receptor | 11 | No |
| Clozapine | Dopamine D2 Receptor | 125 | No |
| Quetiapine | Dopamine D2 Receptor | 160 | No |
Experimental Protocols
The determination of a compound's binding affinity to a specific receptor is typically achieved through in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay for the Dopamine D2 receptor.
Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound) for the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone).
-
Test compound (unlabeled).
-
Reference compound with known D2 affinity (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the D2 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve. The binding affinity (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further understand the context of such experiments and the potential mechanism of action, diagrams can be generated to illustrate the workflows and signaling pathways.
Caption: A generalized workflow for a competitive radioligand binding assay.
Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway.
Independent Validation of Trebenzomine's Binding Affinity: A Comparative Analysis
A definitive comparison of Trebenzomine's binding affinity remains elusive due to a lack of publicly available data on its specific molecular target. this compound, also known as CI-686, is a psychotropic agent with potential antidepressant and antipsychotic properties that was investigated in the mid-1970s. However, extensive literature searches have not yielded specific quantitative data on its binding affinity (e.g., K_i_ or IC_50_ values) to any particular receptor or transporter. This absence of foundational pharmacological data precludes a direct, evidence-based comparison with alternative compounds.
Without a known molecular target, a comprehensive analysis as requested cannot be conducted. However, to provide a framework for future research and to illustrate the methodologies that would be employed if such data were available, this guide will present a hypothetical scenario. Assuming this compound's primary mechanism of action was determined to be antagonism of the Dopamine D2 receptor, a common target for antipsychotic agents, this guide will outline the comparative data, experimental protocols, and relevant biological pathways.
Hypothetical Comparison of D2 Receptor Antagonists
For illustrative purposes, the following table compares the binding affinities (K_i_ in nM) of several known antipsychotic drugs that target the Dopamine D2 receptor. It is crucial to note that this compound is not included in this table as its affinity for the D2 receptor is unknown.
| Compound | Primary Target | Binding Affinity (K_i_ in nM) | Reference Compound |
| Haloperidol | Dopamine D2 Receptor | 1.2 | Yes |
| Risperidone | Dopamine D2 Receptor | 3.1 | No |
| Olanzapine | Dopamine D2 Receptor | 11 | No |
| Clozapine | Dopamine D2 Receptor | 125 | No |
| Quetiapine | Dopamine D2 Receptor | 160 | No |
Experimental Protocols
The determination of a compound's binding affinity to a specific receptor is typically achieved through in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay for the Dopamine D2 receptor.
Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound) for the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone).
-
Test compound (unlabeled).
-
Reference compound with known D2 affinity (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the D2 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve. The binding affinity (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further understand the context of such experiments and the potential mechanism of action, diagrams can be generated to illustrate the workflows and signaling pathways.
Caption: A generalized workflow for a competitive radioligand binding assay.
Caption: A simplified diagram of the Dopamine D2 receptor signaling pathway.
Comparative Analysis of Trebenzomine and Novel Psychotropics: A Guide to Potency and Mechanism
Introduction
The landscape of psychotropic drug discovery has evolved significantly, moving from broad classifications of activity to precise molecular targeting. This guide provides a comparative benchmark of Trebenzomine, an early psychotropic agent, against two contemporary drugs, Fluoxetine and Brexpiprazole. While this compound was investigated for its potential as an antidepressant and antipsychotic, publicly available quantitative data on its specific receptor interactions are limited, reflecting the technological constraints of its time.[1] In contrast, modern psychotropics like the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine and the atypical antipsychotic Brexpiprazole have been extensively characterized. This comparison serves to highlight the advancements in pharmacological profiling and the depth of understanding now required for novel drug development.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound, Fluoxetine, and Brexpiprazole at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This quantitative data is crucial for understanding a compound's potency and potential for off-target effects.
| Receptor Target | This compound (Ki, nM) | Fluoxetine (Ki, nM) | Brexpiprazole (Ki, nM) |
| Serotonin Transporter (SERT) | Data not available | 1.1 - 1.4[2] | >1000 |
| Serotonin 5-HT1A Receptor | Data not available | Minimal Affinity[1] | 0.12[3] |
| Serotonin 5-HT2A Receptor | Data not available | Minimal Affinity[1] | 0.47[3] |
| Serotonin 5-HT2C Receptor | Data not available | 55.4 - 64[2][4] | 0.59[3] |
| Dopamine (B1211576) D2 Receptor | Data not available | >1000 | 0.30[3] |
| Alpha-1B Adrenergic Receptor | Data not available | Minimal Affinity[1] | 0.17[3] |
Note: Data for this compound is not publicly available. The table illustrates the detailed profiling of modern compounds.
Experimental Protocols
The data presented for Fluoxetine and Brexpiprazole are typically generated through standardized in vitro assays. These protocols are fundamental to modern drug discovery for determining a compound's potency and selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines recombinantly expressing the target human receptor (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (a radioactively labeled molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway (e.g., many serotonin receptors).
Methodology:
-
Cell Culture: A cell line expressing the target GPCR is cultured in a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Detection: After a specific incubation period, the cells are lysed to release intracellular cAMP. The level of cAMP is then measured using a detection kit, often based on competitive binding principles or bioluminescent reporters.
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the test compound. For an agonist, the concentration that produces 50% of the maximal response (EC50) is determined. For an antagonist, the assay is run in the presence of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is calculated.
Mandatory Visualizations
Experimental Workflow for Psychotropic Compound Screening
Caption: Generalized workflow for modern psychotropic drug screening.
Simplified 5-HT2A Receptor Signaling Pathway
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Molecular and Cellular Mechanism of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter interactions in psychotropic drug action: beyond dopamine and serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychotropic Drugs: Facts, Uses, & Side Effects [verywellmind.com]
Comparative Analysis of Trebenzomine and Novel Psychotropics: A Guide to Potency and Mechanism
Introduction
The landscape of psychotropic drug discovery has evolved significantly, moving from broad classifications of activity to precise molecular targeting. This guide provides a comparative benchmark of Trebenzomine, an early psychotropic agent, against two contemporary drugs, Fluoxetine and Brexpiprazole. While this compound was investigated for its potential as an antidepressant and antipsychotic, publicly available quantitative data on its specific receptor interactions are limited, reflecting the technological constraints of its time.[1] In contrast, modern psychotropics like the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the atypical antipsychotic Brexpiprazole have been extensively characterized. This comparison serves to highlight the advancements in pharmacological profiling and the depth of understanding now required for novel drug development.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound, Fluoxetine, and Brexpiprazole at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This quantitative data is crucial for understanding a compound's potency and potential for off-target effects.
| Receptor Target | This compound (Ki, nM) | Fluoxetine (Ki, nM) | Brexpiprazole (Ki, nM) |
| Serotonin Transporter (SERT) | Data not available | 1.1 - 1.4[2] | >1000 |
| Serotonin 5-HT1A Receptor | Data not available | Minimal Affinity[1] | 0.12[3] |
| Serotonin 5-HT2A Receptor | Data not available | Minimal Affinity[1] | 0.47[3] |
| Serotonin 5-HT2C Receptor | Data not available | 55.4 - 64[2][4] | 0.59[3] |
| Dopamine D2 Receptor | Data not available | >1000 | 0.30[3] |
| Alpha-1B Adrenergic Receptor | Data not available | Minimal Affinity[1] | 0.17[3] |
Note: Data for this compound is not publicly available. The table illustrates the detailed profiling of modern compounds.
Experimental Protocols
The data presented for Fluoxetine and Brexpiprazole are typically generated through standardized in vitro assays. These protocols are fundamental to modern drug discovery for determining a compound's potency and selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines recombinantly expressing the target human receptor (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (a radioactively labeled molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway (e.g., many serotonin receptors).
Methodology:
-
Cell Culture: A cell line expressing the target GPCR is cultured in a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Detection: After a specific incubation period, the cells are lysed to release intracellular cAMP. The level of cAMP is then measured using a detection kit, often based on competitive binding principles or bioluminescent reporters.
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the test compound. For an agonist, the concentration that produces 50% of the maximal response (EC50) is determined. For an antagonist, the assay is run in the presence of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is calculated.
Mandatory Visualizations
Experimental Workflow for Psychotropic Compound Screening
Caption: Generalized workflow for modern psychotropic drug screening.
Simplified 5-HT2A Receptor Signaling Pathway
References
- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Molecular and Cellular Mechanism of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter interactions in psychotropic drug action: beyond dopamine and serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychotropic Drugs: Facts, Uses, & Side Effects [verywellmind.com]
Safety Operating Guide
Personal protective equipment for handling Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Trebenzomine. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring you can work safely and effectively.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Adherence to proper PPE protocols is mandatory to mitigate these risks.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Neoprene, chemical-resistant | To prevent skin contact and irritation. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne particles and respiratory irritation. |
| Body Protection | Laboratory Coat | Full-length, with buttoned cuffs | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Experimental Protocol: Assessment of Antidepressant-Like Activity
-
Animals: Use male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Day 1 (Pre-test): Place each animal in the cylinder for a 15-minute conditioning swim. This is to ensure that on the test day, the animal exhibits a stable level of immobility.
-
Day 2 (Test):
-
Administer this compound or a vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the swim cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.
Disposal Plan: this compound and Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Waste Collection:
-
Place all solid waste in a clearly labeled, leak-proof container.
-
For liquid waste, use a compatible, sealed waste container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes for handling this compound safely and a potential signaling pathway related to its antidepressant effects.
References
Personal protective equipment for handling Trebenzomine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Trebenzomine. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring you can work safely and effectively.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Adherence to proper PPE protocols is mandatory to mitigate these risks.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Neoprene, chemical-resistant | To prevent skin contact and irritation. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne particles and respiratory irritation. |
| Body Protection | Laboratory Coat | Full-length, with buttoned cuffs | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Experimental Protocol: Assessment of Antidepressant-Like Activity
-
Animals: Use male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Day 1 (Pre-test): Place each animal in the cylinder for a 15-minute conditioning swim. This is to ensure that on the test day, the animal exhibits a stable level of immobility.
-
Day 2 (Test):
-
Administer this compound or a vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the swim cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.
Disposal Plan: this compound and Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Waste Collection:
-
Place all solid waste in a clearly labeled, leak-proof container.
-
For liquid waste, use a compatible, sealed waste container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes for handling this compound safely and a potential signaling pathway related to its antidepressant effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
